2-(4-aminophenoxy)acetic acid
Description
The exact mass of the compound (4-Aminophenoxy)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36983. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-aminophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFGMEWQGDEWKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177525 | |
| Record name | (p-Aminophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60177525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2298-36-4 | |
| Record name | 2-(4-Aminophenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2298-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (p-Aminophenoxy)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002298364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2298-36-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36983 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (p-Aminophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60177525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (p-aminophenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.225 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (P-AMINOPHENOXY)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP5AG8F6UY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"2-(4-aminophenoxy)acetic acid" synthesis and properties
An In-Depth Technical Guide to 2-(4-aminophenoxy)acetic acid: Synthesis, Properties, and Applications
Introduction: A Versatile Scaffold in Modern Chemistry
This compound, also known as 4-aminophenoxyacetic acid, is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive primary amine, a carboxylic acid group, and a stable phenoxy ether linkage, makes it an exceptionally valuable building block. The strategic placement of these functional groups allows for its incorporation into a diverse range of larger, more complex molecules, serving as a crucial intermediate in the synthesis of pharmaceuticals and advanced polymers.[1][2]
This guide, intended for researchers and development scientists, provides a comprehensive overview of this compound. We will explore its primary synthesis route with field-proven insights, detail its key physicochemical and spectroscopic properties for effective characterization, and discuss its applications as a precursor in drug discovery and other advanced fields.
Core Synthesis Pathway: A Two-Step Approach
The most prevalent and efficient synthesis of this compound is achieved through a robust two-step process. This pathway begins with the formation of an ether linkage via the Williamson ether synthesis, followed by the chemical reduction of a nitro group to the target primary amine. This method is favored for its reliability, high yields, and the use of readily available starting materials.
A common variation involves the synthesis of the ethyl ester of the target molecule, which can then be hydrolyzed to the carboxylic acid. The protocol described here focuses on the direct synthesis of the acid. The overall transformation is as follows:
-
Step 1: Williamson Ether Synthesis - Reaction of 4-nitrophenol with chloroacetic acid under basic conditions to form 2-(4-nitrophenoxy)acetic acid.
-
Step 2: Nitro Group Reduction - Selective reduction of the nitro intermediate to yield the final product, this compound.
The causality behind this strategic pathway lies in functional group compatibility. The phenolic hydroxyl group of 4-nitrophenol is sufficiently acidic to be deprotonated by a moderately strong base, forming a potent nucleophile (phenoxide). This phenoxide then readily displaces the chloride from chloroacetic acid in a classic SN2 reaction.[3][4] The nitro group is intentionally carried through this first step as it is stable under these conditions and deactivates the aromatic ring towards other potential side reactions. The subsequent reduction is a well-established and high-yielding transformation.[5][6]
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- 6. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies :: JYX [jyx.jyu.fi]
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Aminophenoxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 2-(4-aminophenoxy)acetic acid, a versatile intermediate compound with significant applications in pharmaceutical development and biochemical research. This document is intended to serve as a technical resource, offering not only a compilation of key data but also insights into the experimental methodologies used for their determination.
Molecular Structure and Identification
This compound, also known as p-aminophenoxyacetic acid, possesses a molecular structure characterized by a p-aminophenol moiety linked to an acetic acid group via an ether linkage. This unique arrangement of functional groups—a primary aromatic amine, an ether, and a carboxylic acid—governs its chemical reactivity and physical properties, making it a valuable building block in organic synthesis.
The fundamental identifiers for this compound are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 2298-36-4 | [1] |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| Canonical SMILES | C1=CC(=CC=C1N)OCC(=O)O | [2] |
| InChI Key | GIFGMEWQGDEWKB-UHFFFAOYSA-N | [2] |
Thermal Properties: A Closer Look at the Melting Point
The melting point of a compound is a critical parameter for its identification, purity assessment, and formulation development. For this compound, the melting point is often reported for its hydrate form. However, a notable discrepancy exists in the reported values.
| Form | Reported Melting Point (°C) | Source |
| Hydrate | 190-198 | [3] |
| Hydrate | 132 | [4] |
This significant difference in the reported melting points for the hydrate highlights the importance of careful experimental determination and sample characterization. The variation could be attributed to differences in the degree of hydration, the presence of impurities, or the analytical technique employed. The higher range of 190-198 °C is more frequently cited by chemical suppliers.
Causality Behind Experimental Choices for Melting Point Determination
Differential Scanning Calorimetry (DSC) is the preferred method for accurately determining the melting point of crystalline solids. Unlike the capillary method, which relies on visual observation, DSC measures the heat flow into a sample as a function of temperature.[5] This provides a more precise and objective determination of the melting transition.
The choice of heating rate in a DSC experiment is crucial. A slower heating rate allows for better resolution of thermal events and a more accurate determination of the onset of melting. However, for compounds that may decompose upon melting, a faster heating rate can sometimes minimize degradation. To resolve the discrepancy in the reported melting points of this compound hydrate, a systematic study using DSC at various heating rates would be necessary. Such a study could also help to distinguish between a true melting point and a melt-decomposition process.
Experimental Protocol: Melting Point Determination by DSC
Caption: Workflow for Melting Point Determination by DSC.
Solubility Profile
A systematic approach to determining the solubility of an organic compound involves testing its miscibility in a range of solvents with varying polarities.
Experimental Protocol: Qualitative Solubility Testing
Caption: Experimental Workflow for Qualitative Solubility Testing.
Acidity and Basicity: The pKa Value
The pKa values of a molecule are crucial for predicting its ionization state at a given pH, which in turn influences its solubility, absorption, and interaction with biological targets. For this compound, two ionizable groups are present: the carboxylic acid and the aromatic amine. A predicted pKa value for the carboxylic acid is approximately 2.98.[4]
Causality Behind Experimental Choices for pKa Determination
Potentiometric titration is the gold standard for the experimental determination of pKa values. This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The resulting titration curve allows for the precise determination of the pKa as the pH at which the ionizable group is half-neutralized.
Experimental Protocol: pKa Determination by Potentiometric Titration
Caption: Workflow for pKa Determination by Potentiometric Titration.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
-
Aromatic Protons: Two sets of doublets are expected for the protons on the benzene ring, characteristic of a 1,4-disubstituted pattern.
-
Methylene Protons (-O-CH₂-): A singlet is anticipated for the two protons of the methylene group adjacent to the ether oxygen.
-
Amine Protons (-NH₂): A broad singlet is expected for the amine protons.
-
Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift is characteristic of the carboxylic acid proton.
¹³C NMR (Carbon-13 NMR):
-
Aromatic Carbons: Four distinct signals are expected for the aromatic carbons, with two being more intense due to symmetry.
-
Methylene Carbon (-O-CH₂-): A signal corresponding to the methylene carbon.
-
Carbonyl Carbon (-C=O): A signal at a downfield chemical shift characteristic of a carboxylic acid carbonyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, C-O, and aromatic C-H bonds. PubChem indicates that an FTIR spectrum has been recorded using a KBr wafer technique.[1]
Expected IR Absorption Bands:
-
O-H stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.
-
N-H stretch (Amine): Two sharp bands in the region of 3500-3300 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.
-
C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
C-O stretch (Ether and Carboxylic Acid): Bands in the region of 1320-1000 cm⁻¹.
-
Aromatic C-H stretch: Bands above 3000 cm⁻¹.
-
Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in this compound. While the UV-Vis spectrum for the parent acid is not provided in the search results, a study on its ethyl ester derivative, ethyl-2-(4-aminophenoxy)acetate, showed two absorption bands at 299 nm and 234 nm.[6][7] These are attributed to HOMO→LUMO and HOMO→LUMO+2 transitions, respectively.[6][7] It is expected that this compound will exhibit a similar UV-Vis profile.
Conclusion
This compound is a molecule of significant interest in medicinal chemistry and materials science. This guide has provided a detailed overview of its key physicochemical properties, highlighting areas where further experimental clarification is needed, particularly concerning its melting point and quantitative solubility. The provided experimental protocols offer a framework for the systematic characterization of this and similar compounds, emphasizing the importance of robust analytical techniques in ensuring data integrity and reproducibility in scientific research.
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- Chem-Impex. 2-(4-Aminophenoxy)
- National Center for Biotechnology Information. PubChem Compound Summary for CID 14533, 4-Aminophenylacetic acid. [Link]
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- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Govindaraju, V., & Sivasubramanian, S. (2014). Vibrational spectroscopic [FT-IR, FT-Raman] investigation on (2,4,5-Trichlorophenoxy) Acetic acid using computational [HF and DFT] analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 124, 45–55.
- Altowyan, M. S., Soliman, S. M., Ismail, M. M. F., Haukka, M., Barakat, A., & Ayoup, M. S. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Crystals, 12(2), 227.
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2-(4-aminophenoxy)acetic acid CAS number and structure
An In-Depth Technical Guide to 2-(4-Aminophenoxy)acetic Acid: Properties, Synthesis, and Applications
Introduction
This compound is a bifunctional organic compound that has garnered significant interest within the scientific community. Its unique structure, featuring a phenoxyacetic acid moiety and a primary aromatic amine, makes it a highly versatile molecular building block. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of its chemical identity, synthesis, and diverse applications, offering valuable insights for researchers in medicinal chemistry, material science, and drug development. Its role as a key intermediate in the synthesis of bioactive molecules, including anti-inflammatory and hypoglycemic agents, underscores its importance in modern chemical and pharmaceutical research.[1][2][3]
Part 1: Molecular Identity and Physicochemical Profile
A comprehensive understanding of a molecule's fundamental properties is the bedrock of its successful application in research and development. This section details the structural identity and key physicochemical characteristics of this compound.
Chemical Structure and Identification
The molecule consists of an aniline ring substituted at the para position with an oxyacetic acid group. This arrangement of functional groups—a carboxylic acid, an ether, and an amine—provides multiple reactive sites for chemical modification.
Validated Synthetic Protocol
This protocol is based on a facile and efficient method for the synthesis of the ethyl ester precursor, followed by hydrolysis to yield the final acid. [3][4][5] Step 1: Williamson Ether Synthesis of Ethyl 2-(4-nitrophenoxy)acetate
This step involves the alkylation of 4-nitrophenol with ethyl bromoacetate. The use of a base like potassium carbonate is crucial to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide ion that readily attacks the electrophilic carbon of the ethyl bromoacetate.
-
Materials : 4-nitrophenol, ethyl bromoacetate, potassium carbonate (K₂CO₃), acetone.
-
Procedure :
-
To a solution of 4-nitrophenol (1.0 eq) in acetone, add anhydrous K₂CO₃ (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
-
Step 2: Selective Reduction of Ethyl 2-(4-nitrophenoxy)acetate
The selective reduction of the nitro group in the presence of an ester is critical. A common and effective method uses iron powder in the presence of a mild acid source like ammonium chloride (NH₄Cl). [3][4]This method is favored over catalytic hydrogenation in some contexts to avoid side reactions.
-
Materials : Ethyl 2-(4-nitrophenoxy)acetate, iron powder (Fe), ammonium chloride (NH₄Cl), ethanol, water.
-
Procedure :
-
Suspend ethyl 2-(4-nitrophenoxy)acetate (1.0 eq) in a mixture of ethanol and water.
-
Add NH₄Cl (1.0 eq) and iron powder (3.0-5.0 eq) to the mixture.
-
Heat the reaction to reflux, monitoring progress by TLC. The reaction is often complete within a few hours.
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 2-(4-aminophenoxy)acetate.
-
Step 3: Saponification to this compound
The final step is a standard ester hydrolysis using a base like sodium hydroxide, followed by acidification to protonate the carboxylate and yield the desired product.
-
Materials : Ethyl 2-(4-aminophenoxy)acetate, sodium hydroxide (NaOH), water, hydrochloric acid (HCl).
-
Procedure :
-
Dissolve the ester (1.0 eq) in an aqueous ethanol solution.
-
Add a solution of NaOH (1.1-1.5 eq) and stir at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the ester is fully consumed.
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is acidic (pH ~4-5), leading to the precipitation of the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Common Derivatization Reactions
The true utility of this compound lies in the reactivity of its two functional groups, which allows it to serve as a versatile scaffold in drug discovery.
Part 3: Core Applications and Mechanisms of Action
The applications of this compound are broad, spanning pharmaceuticals, material science, and analytical chemistry.
Role as a Pharmaceutical Intermediate
This molecule is a cornerstone for the synthesis of various pharmaceuticals. Its structure is frequently incorporated into larger molecules designed to interact with biological targets.
-
Anti-inflammatory Agents : It serves as a key intermediate in the development of drugs targeting inflammatory diseases. [1][2]For instance, it has been used in the synthesis of potent and selective cathepsin K inhibitors, a class of drugs investigated for osteoporosis and other bone-related disorders. [1]* Hypoglycemic Agents : The ethyl ester of this compound is a documented precursor for novel dual glucokinase (GK) and PPARγ activators, which are targets for type 2 diabetes therapies. [3][4]* Other Therapeutic Areas : Research has also pointed to its utility in developing drugs for neurological disorders and cancer therapies, leveraging its structure to build molecules with specific receptor binding or enzyme inhibition profiles. [2]
Utility in Material Science
Beyond medicine, this compound is used in the development of advanced polymeric materials. The amine and carboxylic acid groups allow it to act as a monomer or a coupling agent, enabling the synthesis of polyamides and polyesters with tailored properties for applications such as medical devices. [1][2]
Application in Biochemical and Analytical Contexts
-
Biochemical Research : The compound is employed in fundamental studies of biological mechanisms, including enzyme inhibition and receptor binding assays, helping to elucidate complex biological pathways. [1][2]* Analytical Chemistry : Due to its stable and well-characterized nature, it is used as a reference standard in chromatographic techniques like HPLC and LC-MS, which is crucial for quality control in the pharmaceutical industry. [1][2]
Part 4: Experimental Protocols and Data Analysis
Rigorous quality control and safe handling are non-negotiable in a research setting. This section provides standardized procedures for verification and safety.
Quality Control & Analytical Verification
The identity and purity of this compound should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC) :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detection : UV at 234 and 299 nm. [3][5] * Expected Outcome : A single major peak corresponding to the product, with purity typically >98%.
-
-
Mass Spectrometry (MS) :
-
Technique : Electrospray Ionization (ESI), positive or negative mode.
-
Expected m/z : [M+H]⁺ at ~168.06, [M-H]⁻ at ~166.05.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Solvent : DMSO-d₆ or D₂O with base.
-
¹H NMR : Expect signals corresponding to the aromatic protons (typically two doublets in the 6.5-7.0 ppm range), the methylene protons of the acetic acid group (~4.5 ppm), and exchangeable protons for the amine and carboxylic acid.
-
¹³C NMR : Expect signals for the aromatic carbons, the methylene carbon, and the carbonyl carbon (~170 ppm).
-
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. This compound should be handled in accordance with its Safety Data Sheet (SDS).
-
Personal Protective Equipment (PPE) : Wear safety glasses, chemical-resistant gloves, and a lab coat. [6][7]* Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [6][8]Avoid contact with skin and eyes. [7]In case of contact, wash thoroughly with water. [6][9]* Storage : Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents. [10]As recommended, storage under an inert atmosphere can prolong shelf life. [10]* Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewage system. [8][9]
Conclusion
This compound is a deceptively simple molecule with profound utility across multiple scientific disciplines. Its value as a synthetic intermediate in drug discovery is well-established, providing a reliable scaffold for creating complex, biologically active compounds. Furthermore, its applications in material science and as an analytical standard highlight its versatility. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and handling is key to unlocking its full potential in creating the next generation of therapeutics and advanced materials.
References
- J&K Scientific. (n.d.). This compound hydrate | 2298-36-4.
- LookChem. (n.d.). Cas 2298-36-4, this compound HYDRATE.
- Altowyan, M. S., Saied, S. M., Ismail, M. M., Haukka, M., Barakat, A., & Ayoup, M. S. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Crystals, 12(2), 227. MDPI.
- ResearchGate. (2022). Scheme 1. Synthesis of ethyl 2-(4-aminophenoxy) acetate (4). [Image].
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95797, this compound.
- Matrix Fine Chemicals. (n.d.). 2-(4-AMINOPHENYL)ACETIC ACID | CAS 1197-55-3.
- JYX: JYU. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
- Capot Chemical. (2019). Safety Data Sheet for Acetic acid, 2-(4-aminophenoxy)-, ethyl ester.
- ResearchGate. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
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- 10. lookchem.com [lookchem.com]
An In-depth Technical Guide to the Solubility of 2-(4-aminophenoxy)acetic acid in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and ultimate therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of 2-(4-aminophenoxy)acetic acid, a versatile intermediate in pharmaceutical development.[1][2] Given the scarcity of published, collated solubility data for this specific compound, this document emphasizes a foundational, predictive approach combined with robust experimental methodology. We delve into the physicochemical properties of the molecule to forecast its behavior, present a framework for rational solvent selection, and provide a detailed, field-proven protocol for accurate solubility measurement. This guide is designed to empower researchers to systematically generate reliable solubility data, enabling informed decisions in process chemistry, formulation development, and preclinical studies.
Physicochemical Characterization and Solubility Profile Prediction
A molecule's structure dictates its physical properties. An analysis of this compound (CAS No. 2298-36-4) reveals key functional groups that govern its solubility.[3][4]
Molecular Structure: C₈H₉NO₃[3] Molecular Weight: 167.16 g/mol [3]
-
Amphoteric Nature: The molecule possesses both a weakly basic primary aromatic amine (-NH₂) and a weakly acidic carboxylic acid (-COOH). This amphoteric character means its ionization state—and therefore its solubility—will be highly dependent on the pH of the medium. In organic solvents, this translates to a strong potential for specific solute-solvent interactions.
-
Hydrogen Bonding: The presence of both hydrogen bond donors (-NH₂, -OH) and acceptors (the oxygen of the ether, the carbonyl and hydroxyl oxygens) allows for extensive hydrogen bonding. This suggests that solubility will be favorable in polar, protic solvents (e.g., alcohols) and polar, aprotic solvents capable of accepting hydrogen bonds (e.g., DMSO, DMF).
-
Polarity: The combination of the polar functional groups and the aromatic ring gives the molecule a moderate to high polarity. The calculated XLogP3 value, a measure of lipophilicity, is 1.1, indicating a preference for hydrophilic or moderately polar environments.[3]
Predicted Solubility Behavior: Based on this analysis, this compound is expected to have:
-
Low solubility in nonpolar, aprotic solvents like alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene).
-
Moderate to high solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF, acetone).
-
Solubility may be enhanced in solvents that can engage in specific acid-base interactions.
Theoretical Frameworks for Solvent Selection
A systematic approach to solvent selection is more efficient than random trial-and-error. Two guiding principles are particularly useful: "like dissolves like" and the more quantitative Hansen Solubility Parameters.
2.1 "Like Dissolves Like"
This principle suggests that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, solvents that are polar and capable of hydrogen bonding are predicted to be most effective.
2.2 Hansen Solubility Parameters (HSP)
HSP provides a more sophisticated model by decomposing the total cohesive energy of a substance into three components:
-
δD: Energy from dispersion forces.
-
δP: Energy from polar (dipolar) forces.
Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle states that solutes will dissolve in solvents that have similar HSP values (i.e., are close to them in Hansen space).[5][8] While the HSP values for this compound are not published, a screening protocol using solvents with known and varied HSP can be used to experimentally determine a "solubility sphere" for the compound, which can then predict its solubility in other solvents or blends.[8][9]
Caption: Relationship between solute/solvent properties and solubility.
Systematic Solvent Screening Panel
For initial solubility screening, a diverse set of solvents should be chosen to cover a range of polarities and functional groups.
| Solvent Class | Example Solvent | Type | Primary Interaction Potential |
| Alcohols | Methanol, Isopropanol | Polar, Protic | Hydrogen Bonding (Donor & Acceptor) |
| Ketones | Acetone, MEK | Polar, Aprotic | Dipole-Dipole, H-Bond Acceptor |
| Esters | Ethyl Acetate | Polar, Aprotic | Dipole-Dipole, H-Bond Acceptor |
| Ethers | Tetrahydrofuran (THF) | Moderately Polar, Aprotic | H-Bond Acceptor |
| Amides | Dimethylformamide (DMF) | Highly Polar, Aprotic | Dipole-Dipole, H-Bond Acceptor |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Highly Polar, Aprotic | Dipole-Dipole, Strong H-Bond Acceptor |
| Halogenated | Dichloromethane (DCM) | Aprotic, Low Polarity | Dipole-Dipole, Weak H-Bond Acceptor |
| Aromatic HC | Toluene | Nonpolar, Aprotic | Dispersion Forces |
| Aliphatic HC | n-Heptane | Nonpolar, Aprotic | Dispersion Forces |
Experimental Protocol: Isothermal Shake-Flask Method
The equilibrium shake-flask method is the gold-standard for determining solubility and is recommended by the OECD Guideline 105 for its reliability.[10][11][12] It is suitable for substances with solubilities above 10⁻² g/L.[10][12]
4.1 Principle
A surplus of the solid compound is agitated in the chosen solvent at a constant temperature until equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the compound in the clear, saturated supernatant is then measured.
4.2 Materials and Equipment
-
This compound (ensure purity is known)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker or vortex mixer with temperature control
-
Centrifuge
-
Syringe filters (0.22 or 0.45 µm, ensure chemical compatibility with solvent)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis spectrophotometer.
4.3 Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. "Excess" means enough solid remains undissolved at the end of the experiment. A starting point is ~20-50 mg of solid per 1 mL of solvent.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and vigorous agitation. The system should be allowed to equilibrate for at least 24 hours. A preliminary test can determine the time needed to reach equilibrium.[11]
-
Phase Separation: After equilibration, let the vials stand undisturbed at the test temperature to allow the excess solid to settle. To ensure complete removal of solid particles, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
-
Sample Collection: Carefully draw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a chemically compatible syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC-UV or UV-Vis method to determine the concentration of this compound.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the final result in mg/mL or mol/L.
Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.
Data Presentation and Interpretation
Results should be meticulously recorded, including the temperature of the measurement.
Table for Recording Solubility Data:
| Solvent | Dielectric Constant (20°C) | Solubility @ 25°C (mg/mL) | Solubility @ 25°C (mol/L) | Observations |
| Methanol | 32.7 | |||
| Isopropanol | 19.9 | |||
| Acetone | 20.7 | |||
| Ethyl Acetate | 6.02 | |||
| THF | 7.6 | |||
| DMSO | 46.7 | |||
| Toluene | 2.38 | |||
| n-Heptane | 1.92 |
Interpretation: The collected data should be analyzed to identify trends. A high solubility in DMSO and methanol, coupled with low solubility in toluene and heptane, would confirm the initial prediction that polar and hydrogen-bonding interactions are the primary drivers for the solvation of this compound. This information is invaluable for selecting appropriate solvents for synthesis workups, purification (crystallization), and for developing liquid formulations.
References
- Hansen Solubility Parameter. (n.d.). Grokipedia.
- OECD 105. (n.d.). Phytosafe.
- Hansen solubility parameter. (2023, December 29). In Wikipedia.
- OECD. (1995). Test No. 105: Water Solubility. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing.
- Hansen, C. M. (n.d.). Hansen Solubility Parameters.
- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
- OECD. (1995). Test No. 105: Water Solubility. OECD Publishing.
- PubChem. (n.d.). This compound (CID 95797). National Center for Biotechnology Information.
- Situ Biosciences. (n.d.). OECD 105 – Water Solubility.
- Schoff, C. K. (2018). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association.
- Abbott, S. (2018, March 29). Hansen Solubility Parameters (HSP) Science-based Formulation for Plastics. SpecialChem.
- Chem-Impex. (n.d.). This compound hydrate.
- PubChem. (n.d.). 4-Aminophenylacetic acid (CID 14533). National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). 4-Aminophenylacetic acid, 98%.
- Alchem Pharmtech. (n.d.). CAS 2298-36-4 | this compound.
- Mol-Instincts. (n.d.). 2-(4-acetamidophenyl)acetic acid - InChI Key.
- J&K Scientific. (n.d.). This compound hydrate | 2298-36-4.
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2-(4-aminophenoxy)acetic acid melting point and boiling point
An In-depth Technical Guide to the Thermal Properties of 2-(4-aminophenoxy)acetic acid
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the thermal properties of this compound, with a focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies for accurate characterization.
Introduction: The Significance of this compound
This compound is a versatile organic compound that serves as a crucial intermediate and building block in various scientific fields. Its molecular structure, featuring an aminophenol group linked to an acetic acid moiety, makes it a valuable precursor in the synthesis of more complex molecules.[1]
Key application areas include:
-
Pharmaceutical Development: It is a key intermediate in synthesizing a range of pharmaceuticals, particularly those targeting inflammatory diseases and neurological disorders.[2][3]
-
Biochemical Research: The compound is utilized in studies related to enzyme inhibition and receptor binding, aiding in the elucidation of biological mechanisms.[2][3]
-
Material Science: It finds use in the development of specialized polymeric materials, including those intended for medical devices.[2]
Given its role as a foundational chemical, the precise determination of its physical properties, such as melting and boiling points, is paramount. These parameters are critical indicators of purity, stability, and are essential for designing and controlling synthetic processes, formulation, and storage.
Physicochemical and Thermal Properties
A clear understanding of the fundamental properties of this compound is the first step in its effective application.
Core Compound Characteristics
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉NO₃ | [4] |
| Molecular Weight | 167.16 g/mol | [1][4] |
| CAS Number | 2298-36-4 | [1][3] |
| Appearance | Dark colored crystalline solid | [3] |
| IUPAC Name | This compound | [4] |
Melting Point
The melting point is a critical specification for the identification and purity assessment of a solid compound. For this compound, the literature reports a melting point range.
-
Melting Point: 190-198 °C [3]
This relatively high melting point is indicative of strong intermolecular forces within the crystal lattice, likely due to hydrogen bonding from the carboxylic acid and amine functional groups. A broad melting range can suggest the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state. Conversely, a sharp melting point (typically a range of 0.5-1.0°C) is a strong indicator of high purity.
Boiling Point and Thermal Stability
Determining an accurate boiling point for this compound is challenging due to its molecular structure.
-
Predicted Boiling Point: 366.87 °C at 760 mmHg[1]
It is crucial to note that this is a computationally predicted value. Experimentally, compounds containing carboxylic acid moieties, especially when combined with other functional groups, are often susceptible to thermal decomposition at temperatures below their predicted boiling point. The primary decomposition pathway for many carboxylic acids is decarboxylation —the loss of carbon dioxide.[5][6] It is highly probable that this compound will decompose before it can boil at standard atmospheric pressure. This thermal instability is a critical consideration for any high-temperature reactions or purification processes like distillation.
Overview of Synthesis
Understanding the synthesis provides context for potential impurities. A common method for producing related compounds involves a two-step process, starting from 4-nitrophenol to synthesize the ethyl ester of this compound. This ester can then be hydrolyzed to yield the desired carboxylic acid.
The synthesis of the precursor ethyl ester proceeds as follows:
-
Alkylation: 4-nitrophenol is alkylated using ethyl bromoacetate.
-
Reduction: The nitro group (-NO₂) is selectively reduced to an amine group (-NH₂) using reagents like iron in ammonium chloride.[7][8][9]
Experimental Protocols for Thermal Analysis
The following protocols describe authoritative methods for determining the melting and boiling points of organic compounds. These methods are designed to be self-validating through careful technique and calibration.
Protocol 1: Melting Point Determination (Capillary Method)
This method is the most common and accessible for determining the melting point of a crystalline solid.[10] It relies on slow, controlled heating of a small sample and precise observation of the phase transition.
Principle of Causality: A slow heating rate (~1-2 °C/minute) is essential near the melting point.[11] Rapid heating does not allow the sample and the thermometer to reach thermal equilibrium, leading to an erroneously wide and inaccurate melting point range.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.
-
Tap the open end of a capillary tube into the powder, forcing a small amount of sample into the tube.
-
Invert the tube and tap its sealed bottom on a hard surface, or drop it down a long glass tube, to compact the sample into a dense column of 2-3 mm at the bottom.[11][12]
-
-
Apparatus Setup (Modern Digital Apparatus, e.g., DigiMelt):
-
Measurement Execution:
-
Rapid Ramp (Optional): If the approximate melting point is unknown, set a fast ramp rate (10-20 °C/min) to get a rough estimate.[11]
-
Precise Ramp: Set the starting temperature to at least 20 °C below the expected melting point (190-198 °C).
-
Set the ramp rate to a slow 1-2 °C per minute.
-
Observe the sample through the magnifying lens.
-
Record T₁: The temperature at which the first drop of liquid appears.
-
Record T₂: The temperature at which the last solid crystal melts completely.
-
The melting point is reported as the range T₁ - T₂.
-
-
Post-Measurement:
-
Allow the apparatus to cool.
-
Dispose of the used capillary tube in a designated glass waste container. Never re-use a capillary tube.[12]
-
Protocol 2: Boiling Point Determination (Micro-Boiling Point / Thiele Tube Method)
This protocol describes a standard method for determining the boiling point of a liquid. While this compound is a solid at room temperature and likely to decompose, this methodology is fundamental for organic chemistry and is presented here for completeness. The method uses a small sample size, making it ideal for research settings.[13]
Principle of Causality: The boiling point is the temperature where the liquid's vapor pressure equals the external atmospheric pressure.[14][15] At this point, a rapid stream of bubbles will emerge from a small inverted capillary tube submerged in the liquid. Upon cooling, the vapor pressure drops, and the liquid is drawn back into the capillary; this moment of entry signifies thermal equilibrium and is the true boiling point.[13]
Step-by-Step Methodology:
-
Sample Preparation:
-
If the compound were a liquid, add 0.5 mL to a small test tube or fusion tube.
-
Take a small capillary tube and seal one end using a Bunsen burner flame.[16]
-
Place the sealed capillary tube into the test tube with the open end down.
-
-
Apparatus Setup (Thiele Tube):
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is aligned with the thermometer bulb.[13]
-
Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the top arm of the tube. The oil bath provides uniform heating.
-
-
Measurement Execution:
-
Gently heat the side arm of the Thiele tube with a microburner, promoting oil circulation.[13]
-
As the temperature rises, air will first be expelled from the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary's open end. This indicates the sample's vapor pressure has exceeded the atmospheric pressure.
-
Remove the heat and allow the apparatus to cool slowly.
-
Record the Boiling Point: Watch the capillary tube closely. The temperature at which the bubbling stops and the liquid is just drawn back into the capillary is the boiling point.[13]
-
-
Post-Measurement:
-
Allow the oil bath to cool completely before disassembly.
-
Record the atmospheric pressure, as boiling point is pressure-dependent.
-
Conclusion
References
- J&K Scientific. 2-(4-Aminophenoxy)
- MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]
- University of Calgary.
- Chemistry LibreTexts. 6.
- Berea College. Experiment 1 - Melting Points. [Link]
- University of Calgary. Micro-boiling point measurement. [Link]
- University of Technology. Experimental No. (2) Boiling Point Boiling point. [Link]
- Unknown Source.
- ResearchGate. Scheme 1. Synthesis of ethyl 2-(4-aminophenoxy)
- JYX: JYU. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]
- University of Technology. experiment (1)
- BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]
- Westlab Canada. Measuring the Melting Point. [Link]
- Unknown Source.
- ResearchGate. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]
- PubChem. This compound. [Link]
- Chemchart. This compound (2298-36-4). [Link]
- Matrix Fine Chemicals. 2-(4-AMINOPHENYL)ACETIC ACID | CAS 1197-55-3. [Link]
- LookChem. Cas 2298-36-4,2-(4-AMINOPHENOXY)
- USGS.
- Journal of the Chemical Society B. The thermal decomposition of acetic acid. [Link]
- European Journal of Chemistry. Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. [Link]
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A Comprehensive Spectroscopic Analysis of 2-(4-Aminophenoxy)acetic Acid: A Technical Guide for Researchers
Introduction
In the landscape of pharmaceutical development and materials science, the precise characterization of molecular intermediates is paramount. 2-(4-Aminophenoxy)acetic acid (CAS No: 2298-36-4) is a versatile bifunctional molecule, serving as a critical building block in the synthesis of various bioactive compounds and polymers.[1][2] Its structure, featuring a primary aromatic amine, an ether linkage, and a carboxylic acid, presents a unique spectroscopic fingerprint. An unambiguous understanding of this fingerprint is essential for reaction monitoring, quality control, and regulatory compliance.
This technical guide provides an in-depth analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Moving beyond a simple presentation of data, this document elucidates the rationale behind experimental choices and provides a detailed interpretation of the spectral features, grounding the analysis in the principles of chemical structure and reactivity.
Molecular Structure and Spectroscopic Correlation
The structural integrity of this compound is the foundation of its chemical properties. Spectroscopic techniques act as non-destructive probes, each providing a unique perspective on the molecular architecture.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR spectroscopy is the gold standard for the elucidation of organic structures in solution. It provides detailed information about the chemical environment, connectivity, and relative number of magnetically active nuclei, primarily ¹H and ¹³C. For a molecule like this compound, NMR is indispensable for confirming the substitution pattern on the aromatic ring and the integrity of the acetic acid side chain.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
A self-validating protocol ensures reproducibility and accuracy. The following steps represent a robust methodology for acquiring high-quality NMR data for this analyte.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Expert Rationale: DMSO-d₆ is selected for its excellent solvating power for polar molecules containing both amine and carboxylic acid functionalities. Crucially, it allows for the observation of exchangeable protons (N-H and O-H), which would be lost in solvents like D₂O.
-
-
Cap the tube and vortex gently until the sample is fully dissolved.
-
-
Instrument Setup & Acquisition:
-
The data presented here is consistent with acquisition on a 300 MHz NMR spectrometer.[3]
-
Shim the instrument to achieve optimal magnetic field homogeneity.
-
For ¹H NMR , acquire data using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and acquisition of at least 16 scans.
-
For ¹³C NMR , use a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (5 seconds) and a larger number of scans (≥1024) are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
¹H NMR Spectral Data Analysis
The ¹H NMR spectrum provides a precise map of the proton environments within the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.68 | Doublet (d) | 2H | H-3, H-5 (Aromatic) |
| ~6.55 | Doublet (d) | 2H | H-2, H-6 (Aromatic) |
| ~4.70 | Singlet (s) | 2H | NH₂ (Amine) |
| ~4.35 | Singlet (s) | 2H | H-7 (-OCH₂) |
| ~12.5 (very broad) | Singlet (s) | 1H | COOH (Carboxylic Acid) |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. The carboxylic acid proton is often very broad and may not be consistently observed.
Interpretation:
-
Aromatic Region: The aromatic protons display a characteristic AA'BB' system, appearing as two distinct doublets. The protons ortho to the electron-donating amino group (H-3, H-5) are shielded and appear upfield (~6.55 ppm) compared to the protons ortho to the electron-withdrawing phenoxy group (H-2, H-6) at ~6.68 ppm. This pattern is definitive proof of a 1,4-disubstituted benzene ring.
-
Aliphatic & Functional Group Protons: The two protons of the methylene group adjacent to the ether oxygen (H-7) are deshielded by this electronegative atom and appear as a sharp singlet around 4.35 ppm. The singlet nature confirms the absence of adjacent protons. The protons of the primary amine (NH₂) appear as a singlet around 4.70 ppm. The carboxylic acid proton, if observed, is typically a very broad singlet far downfield due to extensive hydrogen bonding.
Caption: A logical workflow for the structural elucidation of this compound using ¹H NMR.
¹³C NMR Spectral Data Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.
| Chemical Shift (δ) ppm | Assignment |
| ~171.5 | C8 (C=O) |
| ~151.0 | C1 (C-O) |
| ~142.0 | C4 (C-N) |
| ~116.0 | C2, C6 |
| ~115.5 | C3, C5 |
| ~67.0 | C7 (-OCH₂) |
Note: Assignments are based on typical chemical shift ranges and data from spectral databases.[3]
Interpretation:
-
Carbonyl Carbon (C8): The signal at ~171.5 ppm is characteristic of a carboxylic acid carbonyl carbon, significantly deshielded by the two adjacent oxygen atoms.
-
Aromatic Carbons: Due to the molecule's symmetry, only four signals are expected for the six aromatic carbons. The carbons directly attached to the heteroatoms (C1 and C4) are the most downfield in the aromatic region. The carbon attached to the more electronegative oxygen (C1) is further downfield (~151.0 ppm) than the carbon attached to nitrogen (C4, ~142.0 ppm). The remaining two signals (~116.0 and ~115.5 ppm) correspond to the four protonated aromatic carbons (C2, C6 and C3, C5).
-
Aliphatic Carbon (C7): The methylene carbon, deshielded by the adjacent ether oxygen, appears at ~67.0 ppm, a typical region for such carbons.
Part 2: Infrared (IR) Spectroscopy
Principle & Rationale: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (stretching, bending). This provides a molecular "fingerprint" that is highly specific.
Experimental Protocol: Fourier-Transform IR (FTIR)
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (~1-2 mg) of this compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Expert Rationale: KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and provides a solid matrix to hold the sample. The grinding ensures the sample is finely dispersed to minimize light scattering.
-
-
Transfer the resulting powder to a pellet press and apply pressure to form a thin, transparent disc.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
IR Spectral Data Analysis
The IR spectrum is dominated by absorptions from the N-H, O-H, C=O, and C-O bonds.[3]
| Frequency Range (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |
| 3400 - 3300 | Primary Amine (N-H) | Symmetric/Asymmetric Stretch | Medium |
| 3300 - 2500 | Carboxylic Acid (O-H) | Stretch (H-bonded) | Strong, Very Broad |
| ~1700 | Carboxylic Acid (C=O) | Stretch | Strong, Sharp |
| ~1600 | Aromatic Ring (C=C) | Stretch | Medium |
| ~1230 | Aryl Ether (C-O) | Asymmetric Stretch | Strong |
Interpretation:
-
N-H and O-H Region: The most telling region is above 2500 cm⁻¹. The spectrum shows two relatively sharp peaks characteristic of the N-H stretches of a primary amine (~3400-3300 cm⁻¹). Underlying this is an extremely broad absorption spanning from ~3300 cm⁻¹ down to ~2500 cm⁻¹, which is the classic signature of a hydrogen-bonded O-H group in a carboxylic acid dimer.[4]
-
Carbonyl Stretch: A strong, sharp peak around 1700 cm⁻¹ unambiguously confirms the presence of the C=O group of the carboxylic acid.
-
Fingerprint Region: A strong absorption around 1230 cm⁻¹ is indicative of the aryl-alkyl C-O ether stretch. Multiple other peaks in the fingerprint region (below 1500 cm⁻¹) correspond to various C-C and C-H bending vibrations.
Part 3: Mass Spectrometry (MS)
Principle & Rationale: Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern upon ionization. It is a highly sensitive technique used to confirm molecular formula and connectivity.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
While GC-MS is reported, it is important to note that the carboxylic acid functionality often requires derivatization (e.g., esterification) for good chromatographic performance. The data likely represents analysis under conditions that promote volatilization.
-
Sample Introduction: A dilute solution of the analyte is injected into the GC, where it is vaporized.
-
Separation: The vaporized sample travels through a capillary column, separating it from any impurities.
-
Ionization: As the analyte elutes from the column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method, where high-energy electrons bombard the molecule, causing it to ionize and fragment.
-
Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Mass Spectrum Data Analysis
The mass spectrum plots the relative abundance of ions at different m/z values.
| m/z | Proposed Fragment | Relative Intensity |
| 167 | [M]⁺˙ (Molecular Ion) | Medium |
| 108 | [H₂N-C₆H₄-OH]⁺˙ | High |
| 107 | [H₂N-C₆H₄-O]⁺ | High (Base Peak) |
Data derived from NIST Mass Spectrometry Data Center records.[3]
Interpretation:
-
Molecular Ion: The peak at m/z 167 corresponds to the molecular weight of this compound (C₈H₉NO₃), confirming its elemental composition.[3]
-
Fragmentation Pathway: The most significant fragmentation pathway involves the cleavage of the bond between the ether oxygen and the methylene carbon (alpha-cleavage). This is a highly favorable process.
-
Loss of the carboxymethyl radical (•CH₂COOH, 59 Da) from the molecular ion (167 Da) would lead to a fragment at m/z 108, corresponding to the 4-aminophenol radical cation.
-
However, the base peak (the most abundant ion) is observed at m/z 107 .[3] This is likely formed by the cleavage of the C-O bond with the transfer of a hydrogen atom, resulting in the stable 4-aminophenoxy cation. This fragmentation is highly diagnostic for this structure.
-
Caption: Dominant fragmentation pathway of this compound under Electron Ionization (EI).
Summary and Conclusion
The spectroscopic characterization of this compound provides a clear and consistent structural assignment.
-
NMR Spectroscopy definitively establishes the 1,4-substitution pattern of the aromatic ring and confirms the presence and connectivity of the -OCH₂COOH side chain.
-
IR Spectroscopy provides unmistakable evidence for the key functional groups: the primary amine (N-H stretches), the carboxylic acid (broad O-H and sharp C=O stretches), and the aryl ether linkage (C-O stretch).
-
Mass Spectrometry confirms the molecular weight of 167 amu and shows a characteristic fragmentation pattern, including a base peak at m/z 107, which is diagnostic for the aminophenoxy moiety.
Together, these three techniques provide a synergistic and comprehensive dataset that allows for the unambiguous identification and quality assessment of this compound, a critical requirement for its application in research and development.
References
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The Strategic Utility of 2-(4-Aminophenoxy)acetic Acid in Modern Organic Synthesis: A Technical Guide
Introduction: Unveiling a Versatile Synthetic Scaffold
In the landscape of contemporary organic synthesis and medicinal chemistry, the selection of an appropriate building block is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Among the myriad of available synthons, 2-(4-aminophenoxy)acetic acid stands out as a particularly versatile and powerful scaffold. Its unique bifunctional nature, possessing both a nucleophilic aromatic amine and a carboxylic acid moiety linked by a flexible ether bridge, provides a rich platform for the construction of a diverse array of complex molecular architectures. This guide provides an in-depth exploration of this compound as a strategic building block, offering field-proven insights into its synthesis, reactivity, and application in the development of high-value compounds, particularly in the pharmaceutical sector. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Core Attributes and Synthetic Potential
The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups. The aromatic amine serves as a potent nucleophile, readily participating in reactions such as acylation, alkylation, and condensation, while the carboxylic acid provides a handle for amide bond formation, esterification, and conversion to other functional groups. This dual reactivity, coupled with the activating effect of the ether linkage on the aromatic ring, opens up a vast chemical space for the synthesis of novel heterocyclic systems and other complex molecules.
Synthesis of the Building Block and its Precursors
A reliable and scalable synthesis of the target building block is paramount for its widespread application. While this compound is commercially available, understanding its synthesis provides valuable insights into its purity and potential side products. A common and efficient route involves a two-step sequence starting from 4-nitrophenol, which is both cost-effective and amenable to large-scale production.
Protocol 1: Synthesis of Ethyl 2-(4-aminophenoxy)acetate
The synthesis of the ethyl ester of the target molecule is a well-established and highly efficient process. This ester serves as a key intermediate, which can be readily hydrolyzed to the desired carboxylic acid.
Reaction Scheme:
Caption: Synthesis of Ethyl 2-(4-aminophenoxy)acetate.
Step-by-Step Methodology: [1][2][3]
-
Alkylation of 4-Nitrophenol:
-
To a stirred suspension of 4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in acetone, a catalytic amount of potassium iodide is added.
-
Ethyl bromoacetate (1.1 eq) is then added dropwise at room temperature.
-
The reaction mixture is heated to reflux and maintained for 8-12 hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield crude ethyl 2-(4-nitrophenoxy)acetate, which is used in the next step without further purification.
-
-
Selective Reduction of the Nitro Group:
-
The crude ethyl 2-(4-nitrophenoxy)acetate is dissolved in a mixture of ethanol and water (typically 1:1 v/v).
-
Ammonium chloride (3.0 eq) is added, and the mixture is heated to reflux.
-
Iron powder (3.0 eq) is added portion-wise to the refluxing solution to control the exothermic reaction.
-
The reaction is refluxed for an additional 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
The hot reaction mixture is filtered through a pad of celite to remove the iron salts, and the filter cake is washed with hot ethanol.
-
The combined filtrates are concentrated under reduced pressure, and the resulting residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford ethyl 2-(4-aminophenoxy)acetate as a crystalline solid.
-
Causality Behind Experimental Choices:
-
The use of potassium carbonate as a base in the Williamson ether synthesis is a pragmatic choice due to its low cost, moderate reactivity, and ease of removal. The addition of a catalytic amount of potassium iodide facilitates the reaction via the Finkelstein reaction, converting the less reactive ethyl bromoacetate to the more reactive ethyl iodoacetate in situ.
-
The reduction of the nitro group using iron powder in the presence of ammonium chloride is a classic, robust, and cost-effective method.[3] Ammonium chloride acts as a proton source and prevents the formation of a passivating layer of iron oxides on the surface of the iron particles, ensuring a consistent reaction rate. This method is preferred over catalytic hydrogenation in many instances due to its operational simplicity and tolerance to various functional groups.
Protocol 2: Hydrolysis to this compound
The final step to obtain the target building block is the hydrolysis of the ethyl ester. This is typically achieved through saponification with a base, followed by acidification.
Reaction Scheme:
Caption: Hydrolysis of the Ethyl Ester.
Step-by-Step Methodology:
-
Saponification:
-
Ethyl 2-(4-aminophenoxy)acetate is dissolved in a suitable solvent such as ethanol or methanol.
-
An aqueous solution of sodium hydroxide (e.g., 2 M) is added, and the mixture is heated to reflux for 1-3 hours, or until TLC indicates the complete disappearance of the starting material.
-
-
Acidification and Isolation:
-
The reaction mixture is cooled to room temperature, and the organic solvent is removed under reduced pressure.
-
The remaining aqueous solution is cooled in an ice bath and carefully acidified with dilute hydrochloric acid (e.g., 2 M) to a pH of approximately 4-5.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound.
-
Self-Validating System:
-
The progress of the hydrolysis can be monitored by the disappearance of the ester spot and the appearance of a more polar acid spot on TLC.
-
The final product can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| Melting Point | 190-198 °C | [4] |
| Appearance | Dark colored crystalline solid | [4] |
Spectroscopic Data of this compound:
| Spectroscopy | Key Signals |
| ¹H NMR | Signals corresponding to the aromatic protons (typically two doublets), the methylene protons of the acetic acid moiety (a singlet), and the amine and carboxylic acid protons (broad singlets). |
| ¹³C NMR | Resonances for the aromatic carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid. |
| IR (KBr, cm⁻¹) | Characteristic absorptions for the N-H stretch of the amine, the broad O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretches of the ether linkage. |
Note: Specific chemical shifts can vary depending on the solvent and instrument used. The PubChem database provides reference spectra for this compound.[1]
Applications in the Synthesis of Bioactive Heterocycles
The true power of this compound is realized in its application as a precursor to a wide range of biologically active heterocyclic compounds. Its bifunctional nature allows for elegant and efficient construction of complex ring systems.
Synthesis of Benzoxazinones and Benzothiazinones
Benzoxazinones and benzothiazinones are important heterocyclic scaffolds found in many compounds with diverse biological activities, including anti-inflammatory and anti-tuberculosis properties.[5][6] this compound can be envisioned as a precursor to novel analogues of these ring systems. While specific literature examples starting directly from our title compound are not abundant, the general synthetic strategies are well-established and adaptable.
Conceptual Reaction Pathway:
Caption: Conceptual pathway to benzoxazinone analogues.
This general strategy involves the initial acylation of the amino group, followed by an intramolecular cyclization that engages the carboxylic acid moiety. The specific conditions for cyclization would depend on the nature of the acylating agent and the desired ring system.
Synthesis of Quinoxalinone Derivatives
Quinoxalinones are another class of privileged heterocyclic structures with a broad range of biological activities, including applications as kinase inhibitors and excitatory amino acid antagonists.[7][8] The aromatic amine of this compound can be readily derivatized to an ortho-diamine, which can then undergo condensation with α-dicarbonyl compounds to form quinoxaline rings. Alternatively, the amino group can be used as a nucleophile in reactions with suitable precursors to construct the quinoxalinone core.
A general and efficient protocol for quinoxaline synthesis involves the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[9] While this would require further modification of our starting material, it highlights a potential synthetic trajectory.
Role in Drug Discovery and Development
This compound and its derivatives are key intermediates in the synthesis of various pharmaceuticals, particularly those targeting inflammatory diseases and metabolic disorders.[4][10]
-
Anti-inflammatory Agents: The phenoxyacetic acid motif is a known pharmacophore in a number of anti-inflammatory drugs. The presence of the amino group provides a convenient point for further derivatization to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules.
-
Hypoglycemic Agents: The ethyl ester of this compound has been utilized as a building block for novel dual glucokinase and PPARγ activators, which are promising targets for the treatment of type 2 diabetes.[2][11]
-
Kinase Inhibitors: The quinoxaline scaffold, which can be accessed from precursors derived from this compound, is a common core in many kinase inhibitors used in cancer therapy.
While a specific blockbuster drug directly synthesized from this compound is not immediately apparent from the literature, its role as a versatile intermediate in the discovery and development of new chemical entities is well-documented in numerous patents and research articles.
Conclusion and Future Outlook
This compound is a high-value building block that offers a unique combination of reactivity and structural flexibility. Its straightforward synthesis and the orthogonal nature of its functional groups make it an ideal starting material for the construction of a diverse range of complex molecules, particularly heterocyclic systems of medicinal importance. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers and drug development professionals, enabling them to harness the full synthetic potential of this versatile scaffold. As the demand for novel and effective therapeutics continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in the future of organic synthesis and medicinal chemistry.
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- Al-Ostoot, F. H., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Crystals, 12(2), 227. [Link]
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- Ask Paper. efficient-consecutive-synthesis-of-ethyl-2-4-aminophenoxy-acetate-a-precursor-for-dual-gk-and-ppar-activators-x-ray-structure-hirshfeld-analysis-and-dft-studies. [Link]
- ResearchGate. Scheme 1. General Procedure for the Synthesis of Benzothiazinones (2a−f)
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An In-depth Technical Guide to 2-(4-Aminophenoxy)acetic Acid: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Aminophenoxy)acetic acid is a versatile bifunctional molecule that has garnered significant interest in the scientific community, particularly in the realms of medicinal chemistry and material science. Its unique structure, featuring a reactive primary amine, a carboxylic acid, and a stable ether linkage, makes it a valuable intermediate for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of this compound, with a focus on its role in drug development.
Historical Context and Discovery
While the specific, seminal report detailing the first synthesis of this compound is not readily apparent in modern databases, its origins can be traced to the broader exploration of phenoxyacetic acids in the late 19th and early 20th centuries. The first synthesis of the parent compound, phenoxyacetic acid, was reported in 1880.[1] The initial interest in this class of compounds was largely driven by their effects on plant growth, which ultimately led to the development of widely used herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) in the 1940s.[2] These discoveries highlighted the biological activity of the phenoxyacetic acid scaffold and likely spurred further investigation into variously substituted analogues, including those with amino functionalities.
The development of synthetic methodologies for aromatic compounds and the growing field of medicinal chemistry in the mid-20th century provided the tools and the impetus for creating molecules like this compound. The primary amine and carboxylic acid groups offered convenient handles for chemical modification, making it an attractive building block for constructing larger, more complex structures with potential therapeutic applications.
Physicochemical Properties
This compound is typically a dark-colored crystalline solid.[3] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | [3] |
| Molecular Weight | 167.16 g/mol | [3] |
| Melting Point | 190-198 °C | [4] |
| CAS Number | 2298-36-4 | [3] |
| PubChem CID | 95797 | [3] |
| Appearance | Dark colored crystalline solid | [4] |
| IUPAC Name | This compound | [3] |
Synthesis of this compound and its Precursors
A common and efficient route to this compound involves the synthesis of its ethyl ester, ethyl 2-(4-aminophenoxy)acetate, as a key intermediate.[5][6][7] This two-step process is widely cited and provides a reliable method for obtaining the core structure.
Part 1: Synthesis of Ethyl 2-(4-nitrophenoxy)acetate
The first step is a Williamson ether synthesis, where the sodium salt of 4-nitrophenol is reacted with ethyl bromoacetate.
Experimental Protocol:
-
To a solution of 4-nitrophenol in a suitable solvent such as acetone or dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to generate the phenoxide.
-
To this mixture, add ethyl bromoacetate dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove any inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude ethyl 2-(4-nitrophenoxy)acetate.
-
The crude product can be purified by recrystallization or column chromatography.
Part 2: Reduction of the Nitro Group to Synthesize Ethyl 2-(4-aminophenoxy)acetate
The second step involves the reduction of the nitro group of ethyl 2-(4-nitrophenoxy)acetate to a primary amine.
Experimental Protocol:
A variety of reducing agents can be employed for this transformation.
-
Using Tin(II) Chloride:
-
Dissolve ethyl 2-(4-nitrophenoxy)acetate in ethanol or ethyl acetate.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric acid.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a base such as sodium bicarbonate or sodium hydroxide.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired product.
-
-
Using Catalytic Hydrogenation:
-
Dissolve ethyl 2-(4-nitrophenoxy)acetate in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously.
-
Monitor the reaction until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to obtain the product.
-
-
Using Iron in Ammonium Chloride:
-
A mixture of ethyl 2-(4-nitrophenoxy)acetate and ammonium chloride in a solvent system like ethanol/water is heated.
-
Iron powder is added portion-wise to the heated mixture.
-
The reaction is refluxed until completion.
-
The hot solution is filtered to remove iron salts.
-
The product is extracted from the filtrate and purified.[5][6]
-
Part 3: Hydrolysis of the Ester to this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.
Experimental Protocol (Basic Hydrolysis):
-
Dissolve ethyl 2-(4-aminophenoxy)acetate in a mixture of an alcohol (e.g., ethanol) and water.
-
Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH where the product precipitates.
-
Collect the solid product by filtration, wash with cold water, and dry to obtain this compound.
Applications in Drug Discovery and Development
This compound serves as a crucial building block in the synthesis of a variety of biologically active compounds. Its utility stems from the ability to independently modify the amino and carboxylic acid functionalities, allowing for the creation of diverse chemical libraries for screening.
Anti-inflammatory Agents
A significant area of application for this compound is in the development of novel anti-inflammatory drugs.[4][8] The phenoxyacetic acid moiety is a known pharmacophore in certain non-steroidal anti-inflammatory drugs (NSAIDs). The amino group provides a site for the introduction of various substituents that can modulate the compound's activity and selectivity, for instance, towards specific cyclooxygenase (COX) enzymes.
Neurological and Cancer Therapies
The scaffold of this compound has been utilized in the development of potential treatments for neurological disorders and cancer.[4] Its structure allows for the synthesis of derivatives that can interact with specific receptors or enzymes involved in the pathophysiology of these diseases.
Other Therapeutic Areas
Derivatives of this compound have also been explored for other therapeutic applications, including:
-
Antisickling agents: Research has been conducted on phenoxy and benzyloxy acids for their potential to inhibit the sickling of red blood cells.[8]
-
Enzyme inhibitors: The compound is used in studies related to enzyme inhibition, which is a fundamental approach in drug design.[4][8]
-
Hypoglycemic agents: The ethyl ester has been used as a synthon for novel dual hypoglycemic agents.[5][6][7]
Other Applications
Beyond its role in pharmaceuticals, this compound and its derivatives find applications in other fields:
-
Material Science: It is used in the development of polymeric materials, where it can be incorporated to enhance their properties for applications such as medical devices.[4][8]
-
Organic Synthesis: It serves as a versatile reagent and coupling agent in the production of specialty chemicals.[4]
-
Cosmetic Formulations: Due to its potential anti-inflammatory properties, it is sometimes included in skincare products.[4][8]
Conclusion
This compound, a molecule with a rich, albeit not always explicitly documented, history rooted in the broader study of phenoxyacetic acids, has emerged as a cornerstone intermediate in modern chemical synthesis. Its straightforward and scalable synthesis, coupled with the presence of two readily modifiable functional groups, has cemented its importance in drug discovery and material science. As researchers continue to explore new therapeutic targets and advanced materials, the utility of this versatile building block is poised to expand, leading to the development of novel and improved technologies.
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- J&K Scientific. 2-(4-Aminophenoxy)
- Bohrium. efficient-consecutive-synthesis-of-ethyl-2-4-aminophenoxy-acetate-a-precursor-for-dual-gk-and-ppar-activators-x-ray-structure-hirshfeld-analysis-and-dft-studies. [Link]
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A Theoretical Deep Dive: Unraveling the Molecular Landscape of 2-(4-aminophenoxy)acetic Acid for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(4-aminophenoxy)acetic acid is a bifunctional molecule featuring a reactive aniline group and a phenoxyacetic acid moiety, positioning it as a valuable scaffold in medicinal chemistry. Its derivatives have shown promise as anti-inflammatory, analgesic, and potential anti-diabetic agents.[1][2] This technical guide moves beyond empirical data to explore the foundational electronic and structural characteristics of this molecule through the lens of theoretical and computational chemistry. By elucidating its quantum chemical properties, we provide a predictive framework for its reactivity, stability, and potential biomolecular interactions. This document serves as a roadmap for researchers, offering field-proven insights into the computational workflows that accelerate the rational design of novel therapeutics based on this versatile chemical entity.
The Imperative of a Theoretical Approach
In modern drug development, a "synthesis-first" approach is both time-consuming and resource-intensive. Computational chemistry provides an indispensable in silico proving ground to predict molecular properties and guide experimental design. For a molecule like this compound, theoretical studies allow us to:
-
Predict Physicochemical Properties: Understand the molecule's geometry, electronic charge distribution, and spectroscopic signatures before synthesis.
-
Elucidate Reactivity: Identify sites susceptible to electrophilic or nucleophilic attack, guiding the synthesis of derivatives.
-
Model Bio-Interactions: Simulate how the molecule might bind to a protein target, predicting its potential as a therapeutic agent.
This guide focuses on the core theoretical techniques used to characterize this compound and its close analogs, providing both the methodology and the interpretation of the resulting data.
Core Computational Methodologies: The DFT-Based Workflow
Density Functional Theory (DFT) stands as the cornerstone of modern quantum chemical calculations for molecules of this size, offering an optimal balance between accuracy and computational cost. The typical workflow for a comprehensive theoretical analysis is outlined below.
The Causality Behind Method Selection
The choice of a specific DFT functional and basis set is critical for obtaining meaningful results.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed. It incorporates a portion of the exact Hartree-Fock exchange, providing a robust description of molecular geometries and electronic properties for a wide range of organic systems.
-
Basis Set: The 6-311++G(d,p) basis set is a common and reliable choice.
-
6-311G: A triple-zeta basis set that describes each atomic orbital with three functions, offering high flexibility.
-
++: Adds diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately modeling systems with lone pairs and for describing non-covalent interactions.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing orbitals to change shape, which is essential for describing chemical bonds accurately.
-
This combination provides a validated and trustworthy level of theory for predicting the properties discussed herein.
Diagram: Standard Theoretical Analysis Workflow
Caption: Workflow for a DFT-based molecular property analysis.
Molecular Geometry and Spectroscopic Profile
Vibrational Analysis (FT-IR)
Theoretical frequency calculations allow for the assignment of vibrational modes observed in experimental FT-IR spectra. Key expected vibrations for this compound include:
-
N-H stretching (aniline group): Typically ~3400-3300 cm⁻¹
-
O-H stretching (carboxylic acid): Broad band ~3300-2500 cm⁻¹
-
C=O stretching (carboxylic acid): Strong absorption ~1760-1690 cm⁻¹
-
C-O-C stretching (ether linkage): ~1275-1200 cm⁻¹ and ~1150-1085 cm⁻¹
-
Aromatic C=C stretching : ~1600-1450 cm⁻¹
Computational scaling factors (typically ~0.96 for B3LYP) are applied to the calculated frequencies to correct for anharmonicity and systematic errors, leading to excellent agreement with experimental data.
Electronic Properties and UV-Vis Spectra
The electronic behavior of a molecule is dominated by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: Represents the ability to donate an electron. For this molecule, the HOMO is typically localized over the electron-rich aminophenoxy ring system.
-
LUMO: Represents the ability to accept an electron. The LUMO is often distributed across the aromatic ring and the carbonyl group of the acetate moiety.
-
HOMO-LUMO Energy Gap (ΔE): This value is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.
Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis). For the ethyl ester analog, experimental bands at 299 nm and 234 nm were successfully assigned to specific electronic transitions.[2][3][4][5] The main absorption band at 299 nm is attributed primarily to the HOMO→LUMO transition (95%), representing an electron density shift from the aminophenoxy group to the rest of the molecule.[2][3][4][5]
Diagram: HOMO-LUMO Energy Gap Concept
Caption: The HOMO-LUMO gap dictates electronic transitions.
Table: Representative Theoretical Electronic Data
(Based on data for ethyl-2-(4-aminophenoxy)acetate as a proxy)
| Parameter | Calculated Value | Significance |
| EHOMO | ~ -5.5 eV | Electron-donating ability |
| ELUMO | ~ -0.8 eV | Electron-accepting ability |
| Energy Gap (ΔE) | ~ 4.7 eV | Chemical reactivity, stability |
| λmax (TD-DFT) | ~ 286 nm | Corresponds to HOMO→LUMO transition |
Mapping Reactivity: MEP and Hirshfeld Analysis
Molecular Electrostatic Potential (MEP)
The MEP surface is a powerful visualization tool that maps the electrostatic potential onto the molecule's electron density surface. It provides an immediate, intuitive guide to reactive sites.
-
Red Regions (Negative Potential): Indicate areas of high electron density, susceptible to electrophilic attack. For this molecule, these are centered on the oxygen atoms of the carboxyl group and the nitrogen of the amine group.
-
Blue Regions (Positive Potential): Indicate areas of low electron density (electron-poor), susceptible to nucleophilic attack. These are typically found around the acidic hydrogen of the carboxyl group and the hydrogens of the amine group.
Hirshfeld Surface Analysis
Hirshfeld analysis is used to investigate intermolecular interactions in the crystalline state.[2][3][4][5] By partitioning the crystal electron density, it provides a quantitative measure of the close contacts between neighboring molecules. For the ethyl ester, analysis shows that H···H, H···C, and O···H interactions are the most significant contributors to molecular packing, highlighting the importance of hydrogen bonding and van der Waals forces in stabilizing the crystal structure.[3][4][5]
Predicting Biological Activity: Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). Derivatives of this compound have been investigated as inhibitors of enzymes like Cyclooxygenase-2 (COX-2), a key target for anti-inflammatory drugs.[1][6]
Step-by-Step Molecular Docking Protocol
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., COX-2) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign atomic charges using a force field (e.g., CHARMm).
-
Define the binding site (active site) based on the location of the original ligand or through binding site prediction algorithms.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Perform a geometry optimization and energy minimization using a suitable level of theory (e.g., DFT as described above) or a molecular mechanics force field.
-
Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock, Glide, GOLD). The software systematically samples different conformations and orientations of the ligand within the receptor's active site.
-
A scoring function is used to estimate the binding affinity (often expressed in kcal/mol) for each pose. A more negative score typically indicates a stronger predicted binding affinity.
-
-
Analysis of Results:
-
Analyze the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the active site.
-
Studies on related structures show that the phenoxyacetamide moiety can form crucial hydrogen bonds and hydrophobic interactions within the active sites of enzymes like matrix metalloproteinases (MMPs) and COX-2.[1][7]
Conclusion and Future Outlook
The theoretical studies on this compound and its close analogs provide a detailed portrait of its electronic structure, reactivity, and potential for biomolecular interactions. DFT calculations, validated against experimental data from its ethyl ester, confirm its structural and spectroscopic features. Analysis of its frontier orbitals and MEP surface provides a clear guide for synthetic derivatization, while Hirshfeld analysis illuminates its solid-state behavior. Furthermore, molecular docking protocols establish a clear pathway for evaluating its potential as a scaffold for enzyme inhibitors.
This guide demonstrates that a robust in silico analysis is a critical, data-driven foundation for modern drug discovery. The insights gathered from these theoretical approaches empower researchers to design more effective experiments, synthesize more potent analogs, and ultimately accelerate the journey from molecular concept to clinical candidate.
References
- Kumar, S., Kumar, A., Verma, A., & Mishra, A. K. (2021). Synthesis and Docking Study of Some Bioactive N-(benzo[d]thiazol-2-yl)- 2-(4-((substituted)phenoxy)acetamide on Cyclo-oxygenase-2 Enzyme and In vivo Analgesic Activity Evaluation. Letters in Drug Design & Discovery, 18(4), 396-405.
- Altowyan, M. S., Saied, S. M., Ismail, M. M. F., Haukka, M., Barakat, A., & Ayoup, M. S. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Crystals, 12(2), 227. [Link]
- MDPI. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
- JYX: JYU. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
- ResearchGate. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]
- Almansour, A. I., et al. (2021). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. Heliyon, 7(3), e06525. [Link]
- ResearchGate. (2021). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. [Link]
- PubMed Central. (n.d.). Computational analysis of 4-1BB-induced NFκB signaling suggests improvements to CAR cell design. [Link]
- MDPI. (n.d.). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. [Link]
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The Versatile Scaffold: A Technical Guide to 2-(4-Aminophenoxy)acetic Acid and Its Derivatives in Drug Discovery
Foreword: Unveiling the Potential of a Privileged Structure
In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient drug discovery. Among these, the 2-(4-aminophenoxy)acetic acid core represents a remarkably versatile and synthetically accessible starting point for the development of a wide array of therapeutic agents. This guide provides an in-depth technical exploration of this compound and its derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental chemistry, synthetic strategies, and diverse pharmacological applications of this scaffold, supported by detailed experimental protocols and mechanistic insights, to empower your research and development endeavors. Our narrative will not merely present data but will elucidate the causal relationships behind experimental design and the rationale for specific molecular modifications, reflecting the seasoned perspective of a senior application scientist.
The Core Moiety: Physicochemical Properties and Synthesis of this compound
This compound is a bifunctional organic compound featuring a phenoxyacetic acid motif substituted with an amino group at the para position. This unique arrangement of a carboxylic acid, an ether linkage, and an aromatic amine imparts a specific set of physicochemical properties that make it an attractive building block in medicinal chemistry. The presence of both acidic (carboxylic acid) and basic (amino) groups allows for the formation of salts, potentially enhancing solubility and bioavailability.
Synthesis of the Core Scaffold: A Self-Validating Protocol
The synthesis of this compound is typically achieved through a two-step process starting from 4-nitrophenol. This approach is favored for its efficiency and the high purity of the final product.
Experimental Protocol: Synthesis of Ethyl 2-(4-aminophenoxy)acetate [1][2][3][4]
-
Step 1: Alkylation of 4-Nitrophenol.
-
To a solution of 4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) as a base. The base deprotonates the phenolic hydroxyl group, forming a phenoxide intermediate which is a more potent nucleophile.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to facilitate the Williamson ether synthesis.
-
Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the inorganic salts, and the solvent is removed under reduced pressure to yield ethyl 2-(4-nitrophenoxy)acetate.
-
-
Step 2: Reduction of the Nitro Group.
-
Dissolve the crude ethyl 2-(4-nitrophenoxy)acetate in a solvent such as ethanol or methanol.
-
Add a reducing agent. A common and effective method is the use of iron powder (Fe) in the presence of an acidic catalyst like ammonium chloride (NH₄Cl) or acetic acid.[1][2][3][4] This method is preferred over catalytic hydrogenation in some settings due to its cost-effectiveness and operational simplicity.
-
The reaction is typically heated to reflux and monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the iron salts. The filtrate is concentrated, and the resulting crude product is purified by recrystallization or column chromatography to afford pure ethyl 2-(4-aminophenoxy)acetate.
-
-
Step 3: Hydrolysis of the Ester.
-
The resulting ethyl 2-(4-aminophenoxy)acetate is then subjected to hydrolysis using an aqueous solution of a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and a co-solvent like methanol or THF.
-
The reaction is stirred at room temperature or gently heated until the ester is completely consumed (monitored by TLC).
-
The reaction mixture is then acidified with a dilute acid (e.g., 1N HCl) to a pH of approximately 4-5, leading to the precipitation of this compound.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.
-
The Landscape of Derivatives: Expanding the Pharmacological Horizon
The true potential of this compound lies in its derivatization. The amino and carboxylic acid functional groups serve as versatile handles for a multitude of chemical transformations, allowing for the systematic exploration of chemical space and the optimization of biological activity.
Anti-inflammatory Derivatives: Targeting the Arachidonic Acid Cascade
A significant area of investigation for phenoxyacetic acid derivatives has been in the development of novel anti-inflammatory agents, particularly as inhibitors of cyclooxygenase (COX) enzymes.
Mechanism of Action: COX-2 Inhibition
The COX enzymes (COX-1 and COX-2) are key players in the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
Caption: Inhibition of the COX-2 pathway by phenoxyacetic acid derivatives.
Quantitative Data: COX-2 Inhibitory Activity
| Compound ID | Modification on Core Structure | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Derivative A | Amide linkage with a substituted aromatic ring | 0.15 | 150 |
| Derivative B | Heterocyclic ring system attached to the amine | 0.08 | 250 |
| Celecoxib (Reference) | - | 0.04 | >300 |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against COX-1 and COX-2.
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are used.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and an electron donor like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Inhibition Assay:
-
Add the test compound (dissolved in DMSO) at various concentrations to the reaction wells.
-
Add the COX enzyme and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
-
Detection: The peroxidase activity of the COX enzyme is measured colorimetrically by monitoring the oxidation of TMPD at a specific wavelength (e.g., 590 nm).
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Metabolic Modulators: Targeting Peroxisome Proliferator-Activated Receptors (PPARs)
Phenoxyacetic acid derivatives have also been identified as potent ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play a crucial role in regulating lipid and glucose metabolism.
Mechanism of Action: PPAR Agonism
PPARs exist as three subtypes: PPARα, PPARγ, and PPARβ/δ. Upon ligand binding, PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. PPARγ agonists, for instance, are used as insulin sensitizers in the treatment of type 2 diabetes.
Caption: PPAR agonism by phenoxyacetic acid derivatives.
Antimicrobial Derivatives: Combating Infectious Diseases
The structural versatility of the phenoxyacetic acid scaffold has been exploited to develop compounds with significant antibacterial and antifungal activity.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This is a standard method for assessing the antimicrobial potency of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable growth medium.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways in Antifungal Activity
While the exact mechanisms can vary, some antifungal compounds derived from phenoxyacetic acid may exert their effects by disrupting the fungal cell membrane integrity or by interfering with key signaling pathways essential for fungal growth and virulence, such as the two-component signaling systems that are absent in mammals.[5]
Caption: Potential antifungal mechanisms of phenoxyacetic acid derivatives.
Structure-Activity Relationship (SAR) Insights: The Rationale Behind Design
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring and modifications to the acetic acid side chain.[6][7][8]
-
Aromatic Ring Substituents:
-
Lipophilicity: Increasing the lipophilicity of the aromatic ring through the introduction of halogen or alkyl groups can enhance membrane permeability and target engagement.[7]
-
Electronic Effects: The electronic nature of the substituents (electron-donating or electron-withdrawing) can modulate the pKa of the carboxylic acid and the basicity of the amine, influencing binding interactions and pharmacokinetic properties.[7]
-
-
Acetic Acid Side Chain Modifications:
-
Esterification: Conversion of the carboxylic acid to an ester can create a prodrug that is hydrolyzed in vivo to release the active acidic form.
-
Amidation: Formation of amides from the carboxylic acid or acylation of the amino group provides a facile route to introduce diverse chemical functionalities and explore new binding interactions.
-
Future Directions and Concluding Remarks
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on the development of derivatives with improved selectivity and potency, as well as the exploration of new therapeutic areas. The application of computational modeling and structure-based drug design will undoubtedly accelerate the optimization of this privileged structure.
This guide has provided a comprehensive overview of the synthesis, derivatization, and biological evaluation of this compound and its analogues. By understanding the underlying chemical principles and the rationale behind experimental design, researchers can effectively leverage this versatile scaffold to develop the next generation of innovative medicines.
References
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- Kowalska, D., et al. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 27(11), 3535.
- Niddam-Hildesheim, V., et al. (2001). Selective ET(A) antagonists. 5. Discovery and structure-activity relationships of phenoxyphenylacetic acid derivatives. J Med Chem, 44(8), 1201-11.
- Huang, N., et al. (2022). Guidelines for the in vitro determination of anti-inflammatory activity. Food Science & Nutrition, 10(10), 3348-3362.
- O'Meara, T. R., et al. (2015). A Case for Two-Component Signaling Systems As Antifungal Drug Targets. PLoS Pathog, 11(2), e1004632.
- Annu, et al. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research, 11(3), h164-h198.
- Wang, Y., et al. (2023). Signaling pathways governing the pathobiological features and antifungal drug resistance of Candida auris. mBio, 14(3), e0032323.
- Madhuranga, K. H. S., & Samarakoon, S. R. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 35(19), 38-51.
- Silva, N. P., et al. (2023). Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants. Journal of Industrial Microbiology & Biotechnology, 50(1), kuad033.
- Moanta, A., & Radu, M. (2009). New Phenoxyacetic Acid Analogues with Antimicrobial Activity. REV. CHIM. (Bucharest), 60(9), 988-991.
- Wang, Y., et al. (2023). Signaling pathways governing the pathobiological features and antifungal drug resistance of Candida auris. mBio, 14(3), e0032323.
- Ademe, M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(11), e21279.
- Shahar, M., et al. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. Bioorganic & Medicinal Chemistry Letters, 16(17), 4571-4574.
- Gunathilake, K. D. P. P., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Medicines (Basel), 5(4), 107.
- Silva, N. P., et al. (2023). Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants. Journal of Industrial Microbiology & Biotechnology, 50(1), kuad033.
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- Shahar, M., et al. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. Bioorg Med Chem Lett, 16(17), 4571-4.
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- El-Gamal, M. I., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309.
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safety and handling of 2-(4-aminophenoxy)acetic acid in the lab
An In-depth Technical Guide on the Core Safety and Handling of 2-(4-Aminophenoxy)acetic Acid in the Lab
This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound in a laboratory setting. As a versatile compound utilized in pharmaceutical development, biochemical research, and material science, its safe management is paramount.[1][2] Notably, the chemical, physical, and toxicological properties of this specific compound have not been thoroughly investigated.[3] Therefore, this document is grounded in the precautionary principle, synthesizing best practices from data on structurally related compounds and established chemical safety standards to ensure the protection of researchers and the integrity of their work.
Compound Profile and Hazard Assessment
A foundational understanding of a chemical's properties is the first step in a robust safety protocol. While comprehensive toxicological data for this compound is limited, its physical characteristics and the known hazards of related phenoxyacetic acid compounds necessitate that it be handled as a potentially hazardous substance.[3][4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 2298-36-4 | [1][4][5] |
| Molecular Formula | C₈H₉NO₃ (anhydrous) | [5] |
| Molecular Weight | 167.16 g/mol (anhydrous) | [5] |
| Appearance | Dark colored crystalline solid | [1] |
| Melting Point | 190-198 ºC (hydrate); 132 °C (anhydrous) | [1][4] |
| Storage Conditions | Store at room temperature in a dry, dark, well-ventilated place under an inert atmosphere. |[4][6] |
Potential Hazards:
-
Irritation: Based on hazard classifications for similar compounds, this compound should be treated as a potential irritant to the skin, eyes, and respiratory tract.[4][7] Direct contact and inhalation of dust should be strictly avoided.[3]
-
Unknown Toxicity: The lack of extensive toxicological studies means that potential long-term health effects, such as carcinogenicity or reproductive toxicity, are unknown.[3] Therefore, minimizing exposure is the only prudent course of action.
-
Combustion Products: In the event of a fire, thermal decomposition may produce hazardous gases, including carbon oxides and nitrogen oxides (NOx).[3]
A Risk-Based Approach: The Hierarchy of Controls
Effective laboratory safety moves beyond simply wearing protective gear; it involves a systematic approach to mitigating risk at its source. The hierarchy of controls prioritizes the most effective and reliable safety measures. This framework is crucial for designing experiments and workflows involving this compound.
Caption: A workflow for responding to laboratory emergencies.
Accidental Release (Spill) Protocol
For a small, solid spill:
-
Evacuate non-essential personnel from the immediate area. [3]2. Wearing the full PPE described in Table 2, gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Carefully sweep up the material, avoiding the creation of dust, and place it into a labeled hazardous waste container. [3][8]4. Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Report the incident to your laboratory supervisor or EHS department.
Exposure and First Aid Measures
Immediate and appropriate first aid is crucial in mitigating the effects of an exposure. In all cases of exposure, seek professional medical attention and provide the Safety Data Sheet (SDS) to the attending physician. [3][9] Table 3: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure | Source(s) |
|---|---|---|
| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. | [3][10] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. | [3][9] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. | [3][9] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. | [3][10]|
Conclusion
Working with this compound requires a diligent and informed approach to safety. Given the absence of comprehensive toxicological data, all handling procedures must be dictated by the precautionary principle. By implementing robust engineering controls, adhering to strict administrative protocols, and consistently using appropriate personal protective equipment, researchers can confidently and safely harness the scientific potential of this compound while ensuring their personal well-being and environmental protection.
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Preliminary In-Vitro Efficacy and Characterization of 2-(4-aminophenoxy)acetic acid: A Technical Guide
Introduction: Unveiling a Versatile Scaffold for Drug Discovery
2-(4-aminophenoxy)acetic acid is a multifaceted organic compound that has garnered significant interest within the pharmaceutical and biochemical research communities.[1][2] Also known by its synonym, (4-Aminophenoxy)acetic acid[3], this molecule serves as a pivotal intermediate in the synthesis of a diverse array of bioactive agents.[1][2] Its unique structural attributes make it a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics targeting inflammatory conditions, neurological disorders, and certain types of cancer.[1] This technical guide provides an in-depth exploration of the preliminary in-vitro evaluation of this compound, offering a framework for researchers and drug development professionals to assess its therapeutic potential.
The core structure, featuring a phenoxyacetic acid moiety linked to an aniline ring, provides a versatile scaffold for chemical modification, enabling the exploration of structure-activity relationships. This guide will detail the synthesis, physicochemical characterization, and a suite of foundational in-vitro assays to probe the anti-inflammatory and antioxidant properties of this promising compound.
Physicochemical Properties and Synthesis
A thorough understanding of the compound's physical and chemical characteristics is fundamental for its application in biological systems.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | PubChem[3] |
| Molecular Weight | 167.16 g/mol | PubChem[3] |
| CAS Number | 2298-36-4 | Alchem.Pharmtech[4], PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process, adapted from the synthesis of its ethyl ester derivative.[5][6][7][8] This process involves the alkylation of a protected aminophenol followed by deprotection and hydrolysis.
Experimental Protocol: Synthesis of this compound
Part 1: Synthesis of Ethyl 2-(4-nitrophenoxy)acetate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrophenol in a suitable solvent such as acetone or acetonitrile.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) to the solution to act as a base.
-
Alkylation: Introduce ethyl bromoacetate to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-nitrophenoxy)acetate.
Part 2: Reduction of the Nitro Group and Hydrolysis
-
Reduction: Dissolve the crude ethyl 2-(4-nitrophenoxy)acetate in a solvent mixture such as ethanol and water. Add a reducing agent, for instance, iron powder in the presence of an acid like ammonium chloride.[5][6][7][8]
-
Heating: Heat the mixture to facilitate the reduction of the nitro group to an amine.
-
Hydrolysis: Upon completion of the reduction, add a base such as sodium hydroxide to hydrolyze the ester to the corresponding carboxylic acid.
-
Acidification and Isolation: Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the this compound.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure compound.
Caption: Synthetic pathway for this compound.
Preliminary In-Vitro Biological Evaluation
Given its role as a precursor for anti-inflammatory agents, the preliminary in-vitro assessment of this compound should focus on its potential anti-inflammatory and antioxidant activities.
In-Vitro Anti-Inflammatory Activity
Inflammation is a complex biological response, and its modulation can be assessed through various in-vitro models.
1. Inhibition of Protein Denaturation
Denaturation of tissue proteins is a well-documented cause of inflammatory and arthritic diseases. The ability of a compound to inhibit protein denaturation can be a good indication of its anti-inflammatory potential.[9][10][11]
Experimental Protocol: Bovine Serum Albumin (BSA) Denaturation Assay
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).
-
Use a known anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add varying concentrations of the test compound and the standard drug.
-
Add the BSA solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Induce denaturation by heating the plate at 72°C for 5 minutes.
-
Cool the plate and measure the absorbance at 660 nm using a microplate reader.
-
-
Calculation:
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
2. Lipoxygenase (LOX) Inhibition Assay
Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are key mediators of inflammation. Inhibition of LOX activity is a common target for anti-inflammatory drugs.
Experimental Protocol: Lipoxygenase Inhibition Assay
-
Reagents:
-
Lipoxygenase enzyme solution.
-
Linoleic acid (substrate).
-
Borate buffer (pH 9.0).
-
Test compound and standard inhibitor (e.g., Quercetin).
-
-
Assay Procedure:
-
Pre-incubate the lipoxygenase enzyme with various concentrations of the test compound and standard for 10 minutes at room temperature.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Monitor the formation of the hydroperoxide product by measuring the increase in absorbance at 234 nm over time.
-
-
Calculation:
-
Calculate the percentage of inhibition of LOX activity.
-
Caption: Workflow for in-vitro anti-inflammatory assays.
In-Vitro Antioxidant Activity
Phenolic compounds are known for their antioxidant properties.[12][13][14] The presence of an amino group on the phenyl ring of this compound suggests potential radical scavenging activity.
1. DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method to determine the free radical scavenging ability of a compound.[15]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox).[15]
-
-
Assay Procedure:
-
In a 96-well plate, add the methanolic solution of DPPH.
-
Add the test compound or standard at different concentrations.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
2. Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which is an indication of its antioxidant power.
Experimental Protocol: FRAP Assay
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.
-
-
Assay Procedure:
-
Pre-warm the FRAP reagent to 37°C.
-
Add the test compound or a standard (e.g., FeSO₄) to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the colored ferrous-TPTZ complex at 593 nm.
-
-
Calculation:
-
Construct a standard curve using FeSO₄ and determine the FRAP value of the test compound.
-
Conclusion and Future Directions
This guide outlines the fundamental steps for the preliminary in-vitro investigation of this compound. The described synthesis protocol provides a clear pathway to obtain the compound, while the proposed anti-inflammatory and antioxidant assays offer a robust framework for its initial biological characterization. The data generated from these studies will be instrumental in determining the potential of this molecule as a lead compound for the development of new therapeutic agents.
Future studies should focus on elucidating the mechanism of action, exploring its effects on specific cellular targets and signaling pathways, and conducting more extensive structure-activity relationship studies by synthesizing and testing a library of derivatives.
References
- Altowyan, M. S., Ismail, S. M., Haukka, M. M., Barakat, A., & Ayoup, M. S. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Crystals, 12(2), 227. [Link]
- Altowyan, M. S., Ismail, S. M., Haukka, M. M., Barakat, A., & Ayoup, M. S. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. JYX: JYU. [Link]
- Chem-Impex. (n.d.). This compound hydrate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95797, this compound.
- Ahmed, M., et al. (2023). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
- JoVE. (2021). A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. Journal of Visualized Experiments. [Link]
- Popović-Djordjević, J., et al. (2020). Antioxidant activity of individual phenolic compounds determined using FRAP and DPPH methods, and Briggs-Rauscher (BR) reaction.
- ResearchGate. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]
- Tura, D., & Roba, D. (2016). In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia.
- Zhang, W., et al. (2023). Polyphenol Profile and In Vitro Antioxidant and Enzyme Inhibitory Activities of Different Solvent Extracts of Highland Barley Bran. Molecules, 28(4), 1673. [Link]
- Neha, K., et al. (2023). Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence. Antioxidants, 12(8), 1544. [Link]
- Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-139. [Link]
- Manolov, I., et al. (2024).
- Pérez-García, L. A., et al. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Plants, 12(19), 3422. [Link]
- Ask This Paper. (2022). efficient-consecutive-synthesis-of-ethyl-2-4-aminophenoxy-acetate-a-precursor-for-dual-gk-and-ppar-activators-x-ray-structure-hirshfeld-analysis-and-dft-studies. Bohrium. [Link]
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mechanism of action of 2-(4-aminophenoxy)acetic acid derivatives
An In-Depth Technical Guide to the Mechanism of Action of 2-(4-Aminophenoxy)acetic Acid Derivatives
The this compound scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the mechanisms of action associated with derivatives of this core structure. It is intended for researchers, scientists, and professionals in drug development, offering insights into the molecular interactions and therapeutic potential of this chemical class. The guide delves into the established anti-inflammatory, metabolic, and antimicrobial activities of these derivatives, supported by experimental evidence and detailed protocols.
Introduction: The this compound Scaffold - A Privileged Structure
The this compound core is characterized by a phenoxyacetic acid moiety linked to an aniline group. This arrangement of functional groups provides a unique combination of hydrogen bonding capabilities, aromatic interactions, and acidic properties, making it an ideal starting point for the design of targeted therapeutics. The versatility of this scaffold lies in the ability to readily modify the amino and carboxylic acid groups, as well as the aromatic ring, to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.
Derivatives of this compound have been explored for a range of therapeutic applications, including the management of inflammation, metabolic disorders, and infectious diseases.[1][2][3][4] This guide will elucidate the molecular mechanisms that underpin these diverse biological activities.
Anti-inflammatory Activity: Targeting Key Mediators of Inflammation
A significant body of research has focused on the anti-inflammatory potential of this compound derivatives.[4][5] The primary mechanism underlying this activity is the inhibition of key enzymes and signaling molecules involved in the inflammatory cascade.
Inhibition of Cyclooxygenase-2 (COX-2)
Many nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes. This compound derivatives have been designed as selective COX-2 inhibitors, which offers the potential for reduced gastrointestinal side effects associated with non-selective NSAIDs.[6][7]
The selective inhibition of COX-2 by these derivatives is attributed to their ability to bind to a secondary pocket in the COX-2 active site, which is not present in the COX-1 isoform. This interaction is often facilitated by the flexible phenoxyacetic acid side chain, which can adopt a conformation that allows for optimal binding.
A common method to determine the COX-2 inhibitory activity of a compound is the in vitro enzyme inhibition assay.
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is used. Arachidonic acid is used as the substrate.
-
Incubation: The test compound, COX-2 enzyme, and a cofactor (e.g., hematin) are pre-incubated in a buffer solution.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Determination: The concentration of the test compound that inhibits 50% of COX-2 activity (IC50) is calculated.
Suppression of Tumor Necrosis Factor-alpha (TNF-α)
TNF-α is a pro-inflammatory cytokine that plays a central role in systemic inflammation. Certain this compound derivatives have been shown to suppress the production of TNF-α.[5] The exact mechanism of TNF-α suppression by these compounds is still under investigation but may involve the modulation of upstream signaling pathways, such as the NF-κB pathway.
Caption: Workflow for assessing TNF-α suppression.
Metabolic Regulation: A Dual-Pronged Approach
Derivatives of this compound have emerged as promising candidates for the treatment of type 2 diabetes and dyslipidemia.[2][3][8][9] Their mechanism of action in this context often involves the dual activation of key metabolic regulators.
Glucokinase (GK) Activation
Glucokinase (GK) is a crucial enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and hepatocytes. Activation of GK enhances glucose-stimulated insulin secretion and hepatic glucose uptake. Certain this compound derivatives have been identified as GK activators.[9]
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Activation
PPARγ is a nuclear receptor that plays a critical role in adipogenesis and insulin sensitization. Thiazolidinediones (TZDs), a class of drugs used to treat type 2 diabetes, are potent PPARγ agonists. Some this compound derivatives have been designed to also activate PPARγ, offering a potential for improved glycemic control.[8][9]
Caption: Dual activation of GK and PPARγ by derivatives.
Antimicrobial and Anticancer Potential
While less explored than their anti-inflammatory and metabolic activities, some this compound derivatives have shown promise as antimicrobial and anticancer agents.[4][10][11]
Antimicrobial Activity
The mechanism of antimicrobial action is likely diverse and dependent on the specific substitutions on the core scaffold. Some derivatives may disrupt microbial cell membranes, while others may inhibit essential enzymes in bacteria or fungi.
Anticancer Activity
The anticancer effects of these derivatives are also varied. Some have been shown to induce apoptosis in cancer cells, while others may inhibit angiogenesis or metastasis.[11] Further research is needed to fully elucidate the specific molecular targets and pathways involved.
Summary of Biological Activities and Quantitative Data
| Derivative Class | Primary Mechanism of Action | Key Molecular Target(s) | Reported IC50/EC50 Range | Reference(s) |
| Anti-inflammatory | COX-2 Inhibition | Cyclooxygenase-2 | 0.03 µM - 5 µM | [6][7] |
| TNF-α Suppression | Tumor Necrosis Factor-α | - | [5] | |
| Hypoglycemic | GK and PPARγ Activation | Glucokinase, PPARγ | - | [8][9] |
| Hypolipidemic | Not fully elucidated | - | - | [2][3] |
| Anticancer | Induction of Apoptosis | - | - | [11] |
| Antimicrobial | Various | - | - | [10] |
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel therapeutics. Its derivatives have demonstrated a remarkable diversity of biological activities, targeting key players in inflammation, metabolism, and oncology. The ability to fine-tune the structure of these compounds allows for the optimization of their potency, selectivity, and pharmacokinetic profiles.
Future research in this area should focus on:
-
Elucidating detailed molecular interactions: Utilizing techniques such as X-ray crystallography and computational modeling to understand the precise binding modes of these derivatives with their respective targets.
-
Exploring novel therapeutic applications: Investigating the potential of these compounds in other disease areas, such as neurodegenerative and cardiovascular diseases.
-
Optimizing drug-like properties: Improving the solubility, bioavailability, and metabolic stability of lead compounds to enhance their clinical potential.
By continuing to explore the rich chemistry and biology of this compound derivatives, the scientific community can unlock their full therapeutic potential and develop new and effective treatments for a range of human diseases.
References
- J&K Scientific. 2-(4-Aminophenoxy)
- ResearchGate. Synthesis and Hypolipidemic Activity of Novel 2-(4-(2-Amino-6-(4-Substituted Phenyl) Pyrimidin-4-yl)-2-Substituted Phenoxy)
- MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]
- Bohrium. efficient-consecutive-synthesis-of-ethyl-2-4-aminophenoxy-acetate-a-precursor-for-dual-gk-and-ppar-activators-x-ray-structure-hirshfeld-analysis-and-dft-studies - Ask this paper. [Link]
- PubMed. Synthesis and hypolipidemic activity of novel 2-(4-(2-substituted aminothiazole-4-yl) phenoxy)
- PubMed Central. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
- JYX: JYU. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]
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- PubMed. Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening. [Link]
- Journal of Emerging Technologies and Innovative Research.
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Methodological & Application
Application Notes & Protocols: Leveraging 2-(4-Aminophenoxy)acetic Acid for Novel Anti-Inflammatory Drug Design
Abstract
The phenoxyacetic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1] This guide focuses on a particularly valuable starting material, 2-(4-aminophenoxy)acetic acid, and its application in the design and development of next-generation anti-inflammatory drugs. We will move beyond basic theory to provide a practical framework for synthesis, derivatization, and evaluation of novel compounds. This document outlines the scientific rationale, key molecular design strategies, and detailed, field-tested protocols for in vitro and in vivo screening. The objective is to equip researchers with the necessary tools to efficiently identify and advance potent and selective anti-inflammatory lead candidates from this versatile chemical scaffold.
Scientific Rationale: Why this compound?
The therapeutic utility of phenoxyacetic acid derivatives, such as the nonsteroidal anti-inflammatory drug (NSAID) Fenclofenac, has been well-established.[2] These molecules often exert their effects by targeting key enzymes in the inflammatory cascade. The primary targets for many NSAIDs are the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for converting arachidonic acid into prostaglandins (PGs).[3] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[4] Therefore, selective inhibition of COX-2 over COX-1 is a critical goal in modern anti-inflammatory drug design to minimize gastrointestinal side effects.[5]
The this compound scaffold offers three key strategic advantages for drug design:
-
The Carboxylic Acid Moiety: This group is a classic pharmacophore that can mimic the carboxylic acid of arachidonic acid, allowing it to bind to the active site of COX enzymes.
-
The Phenoxy Linker: This provides a rigid yet conformationally aware spacer, allowing for precise orientation of substituents within the target's binding pocket.
-
The 4-Amino Group: This is the crucial handle for synthetic diversification. It serves as a versatile nucleophilic point for introducing a wide array of chemical moieties via amide bond formation, sulfonylation, and other coupling reactions. This allows for systematic exploration of the structure-activity relationship (SAR) to enhance potency and selectivity.[6]
Molecular Design & Synthesis Strategy
The core strategy involves using this compound as a foundational building block. The primary amino group is the main point of modification to generate a library of diverse analogs.
General Synthetic Pathway
A reliable and efficient synthesis of the core intermediate, ethyl 2-(4-aminophenoxy)acetate, can be achieved through a two-step process starting from 4-nitrophenol.[7][8]
-
Williamson Ether Synthesis: 4-nitrophenol is alkylated with ethyl bromoacetate in the presence of a weak base like potassium carbonate (K₂CO₃).[9]
-
Nitro Group Reduction: The nitro group of the resulting ester is then selectively reduced to the primary amine using reagents like iron powder in the presence of ammonium chloride. This method is often preferred for its safety, low cost, and high yield.[9]
The resulting ethyl 2-(4-aminophenoxy)acetate can then be hydrolyzed to the free acid or used directly in subsequent coupling reactions.[7][10]
Workflow for Derivative Synthesis and Screening
The following diagram illustrates a typical workflow from initial synthesis to lead candidate identification.
Caption: High-level workflow for anti-inflammatory drug discovery.
Application Protocols: Screening & Evaluation
Consistent and reproducible assays are the bedrock of any drug discovery program. Here, we provide detailed, step-by-step protocols for key assays.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This primary assay is crucial for determining the potency and selectivity of the synthesized compounds. Commercial kits are widely available and recommended for consistency.
Principle: This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to Prostaglandin G₂ (PGG₂) is monitored colorimetrically by observing the oxidation of a chromogenic substrate.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogen)
-
96-well microplate
-
Microplate reader (absorbance at 590-620 nm)
-
Test compounds and reference inhibitors (e.g., Celecoxib for COX-2, Ibuprofen for non-selective)
Procedure:
-
Reagent Preparation: Prepare all buffers, enzymes, and substrates according to the manufacturer's instructions. Dissolve test compounds in DMSO to create 10 mM stock solutions.
-
Compound Dilution: Perform serial dilutions of the test compounds and reference drugs in assay buffer to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Assay Plate Setup:
-
Add 150 µL of assay buffer to all wells.
-
Add 10 µL of heme to all wells.
-
Add 10 µL of diluted enzyme (COX-1 or COX-2) to the appropriate wells.
-
Add 10 µL of the diluted test compound, reference drug, or DMSO (vehicle control).
-
-
Incubation: Gently shake the plate and incubate for 15 minutes at 25°C.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.
-
Measurement: Immediately read the absorbance at 590 nm every minute for 5-10 minutes to obtain the reaction kinetics.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
-
Calculate the COX-2 Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2).
-
Data Presentation: Summarize the results in a table for clear comparison of potency and selectivity.
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Lead-001 | 15.2 | 0.08 | 190 |
| Lead-002 | >100 | 0.15 | >667 |
| Celecoxib | 12.5 | 0.07 | 178 |
| Ibuprofen | 2.9 | 5.1 | 0.57 |
A higher SI value indicates greater selectivity for COX-2.
Protocol 2: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
This cell-based assay provides insight into the compound's ability to suppress inflammatory responses in a relevant immune cell type.[11]
Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, stimulates macrophages (e.g., RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO), via the inducible nitric oxide synthase (iNOS) pathway. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[12]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM culture medium with 10% FBS
-
LPS (from E. coli)
-
Griess Reagent System
-
96-well cell culture plates
-
Test compounds and a reference drug (e.g., L-NAME)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium. Add fresh medium containing various concentrations of the test compounds or reference drug. Incubate for 1 hour.
-
Inflammatory Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Component 1 of Griess reagent) to each well and incubate for 10 minutes in the dark.
-
Add 50 µL of NED solution (Component 2 of Griess reagent) to each well and incubate for another 10 minutes in the dark.
-
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample.
-
Determine the percent inhibition of NO production for each compound concentration relative to the LPS-only control.
-
Calculate the IC₅₀ value. It is crucial to run a parallel MTT or similar cytotoxicity assay to ensure that the observed NO inhibition is not due to cell death.[11]
-
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used and highly reproducible acute inflammation model for the in vivo evaluation of anti-inflammatory drugs.[13][14]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent (typically a rat) induces a localized, acute inflammatory response characterized by edema (swelling).[15] The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory activity.[16] The response is biphasic, with an early phase mediated by histamine and serotonin, and a later phase (3-5 hours) primarily driven by prostaglandins produced via the COX pathway.[13]
Materials:
-
Male Wistar rats (180-200 g)
-
1% Carrageenan solution in sterile saline
-
Pletismometer or digital calipers to measure paw volume/thickness
-
Test compounds and a reference drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one week to reduce stress.[13]
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control (receives vehicle + carrageenan)
-
Group II: Positive Control (receives Indomethacin + carrageenan)
-
Group III, IV, etc.: Test Groups (receive test compound at different doses + carrageenan)
-
-
Compound Administration: Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of all animals.
-
Paw Volume Measurement: Measure the paw volume/thickness at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[17]
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [ (V_c - V_t) / V_c ] * 100 Where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.
-
Statistically analyze the data (e.g., using ANOVA followed by a post-hoc test).
-
Histopathological Examination: At the end of the experiment, paw tissue can be collected, fixed in formalin, and processed for histopathological analysis to assess inflammatory cell infiltration and tissue damage.[15][16]
Conclusion and Future Directions
The this compound scaffold represents a validated and highly tractable starting point for the development of novel anti-inflammatory agents. By employing a systematic approach of chemical derivatization guided by structure-activity relationships and a robust cascade of in vitro and in vivo screening assays, researchers can efficiently identify compounds with high potency and improved safety profiles, particularly those with selectivity for COX-2.[3][5] Future work should focus on optimizing the pharmacokinetic properties of lead compounds and exploring their potential against other inflammatory targets to develop multi-target agents with enhanced therapeutic efficacy.
References
- Atkinson, D. C., & Leach, C. A. (1976). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of Medicinal Chemistry, 19(5), 641-647. [Link]
- Gautam, R. K., & Singh, D. (2021). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 26(21), 6670. [Link]
- Sharma, A., & Bhan, M. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
- El-Sayed, M. A. F., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules, 29(6), 1303. [Link]
- Hamed, A. M., et al. (2024). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity... Molecules, 29(10), 2269. [Link]
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- Ahmad, I., et al. (2024). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
- Ben-Attia, M., et al. (2016). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress.
- Hossain, M. M., et al. (2024). Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis. Indonesian Journal of Chemistry. [Link]
- Rani, P., et al. (2016). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives.
- Sawant, S. H. (2021). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. Slideshare. [Link]
- Pérez-García, M. D., et al. (2024). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds... Molecules, 29(11), 2636. [Link]
- Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-139. [Link]
- Manolov, I., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents... Molecules, 29(2), 379. [Link]
- Altowyan, M. S., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy)
- Altowyan, M. S., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy)
- Altowyan, M. S., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate...
- Ramadan, S., et al. (2024). Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors... Bioorganic Chemistry, 151, 107727. [Link]
- Arnold, C. R., et al. (2020). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 6(10), 2806-2817. [Link]
- Bohrium. (2022).
- Atkinson, D. C., et al. (1976). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. Journal of Medicinal Chemistry, 19(5), 647-653. [Link]
- El-Sayed, M. A. F., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... MDPI. [Link]
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- 3. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies :: JYX [jyx.jyu.fi]
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Application Notes and Protocols for the Synthesis of 2-(4-Aminophenoxy)acetic Acid Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatile 2-(4-Aminophenoxy)acetic Acid Scaffold
The this compound core is a privileged scaffold in medicinal chemistry, serving as a key building block in the synthesis of a wide array of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, including as anti-inflammatory agents and in the development of pharmaceuticals for metabolic diseases.[1] The synthetic accessibility and the presence of multiple reactive sites—the aromatic amine, the carboxylic acid (or its ester precursor), and the phenoxy ring—make it an attractive starting point for generating diverse chemical libraries for drug discovery.
This comprehensive guide provides a detailed, field-proven protocol for the synthesis of this compound derivatives. We will delve into the mechanistic underpinnings of the synthetic strategy, offer step-by-step experimental procedures, and provide insights into the critical parameters that ensure a successful and reproducible outcome.
Overall Synthetic Strategy: A Two-Step Approach
The most common and efficient route to this compound derivatives involves a two-step process. This strategy begins with the synthesis of a nitro-intermediate via a Williamson ether synthesis, followed by the selective reduction of the nitro group to the desired amine. This approach is advantageous as it utilizes readily available starting materials and employs robust and well-understood chemical transformations.
Sources
The Versatility of 2-(4-Aminophenoxy)acetic Acid in Advanced Polymer Synthesis: Application Notes and Protocols
Introduction: A Multifunctional Monomer for High-Performance Polymers
In the landscape of advanced materials, 2-(4-aminophenoxy)acetic acid stands out as a uniquely versatile AB-type monomer. Its structure, featuring a nucleophilic amine and an electrophilic carboxylic acid on a phenoxy-acetic acid backbone, provides a direct pathway to the synthesis of high-performance polyamides. The inherent ether linkage within its backbone imparts a degree of flexibility to the resulting polymer chain, often enhancing solubility and processability without significantly compromising thermal stability. This unique combination of features makes it a valuable building block for researchers and material scientists aiming to develop novel polymers for a range of demanding applications, from specialty films and coatings to advanced composites and biomedical devices.[1][2]
This technical guide provides an in-depth exploration of the application of this compound in polymer chemistry. We will delve into the mechanistic principles behind its polymerization, offer detailed, field-proven protocols for the synthesis of polyamides, and discuss the characterization of the resulting polymers.
Core Application: Direct Polycondensation to Polyamides
The most direct application of this compound in polymer chemistry is its self-condensation to form poly(2-(4-aminophenoxy)acetamide). As an AB-type monomer, it contains both the amine and carboxylic acid functionalities required for amide bond formation. The direct polycondensation of such monomers can be challenging due to the potential for side reactions and the difficulty in achieving high molecular weights. However, specialized phosphorylation-based methods, such as the Yamazaki-Higashi reaction, provide an efficient and mild route to high-molecular-weight polyamides.[3][4]
The causality behind the effectiveness of the Yamazaki-Higashi reaction lies in the in situ activation of the carboxylic acid group by a phosphite reagent in the presence of a tertiary amine base. This forms a highly reactive phosphonium salt intermediate, which is then readily attacked by the amine to form the amide bond, driving the polymerization forward under relatively low temperatures. The addition of salts like calcium chloride enhances the solubility of the growing polymer chains in the reaction medium, preventing premature precipitation and allowing for the attainment of high molecular weights.
Experimental Protocol: Synthesis of Poly(2-(4-aminophenoxy)acetamide) via Yamazaki-Higashi Polycondensation
This protocol details the synthesis of a high-molecular-weight polyamide from this compound.
Materials:
-
This compound (monomer)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl₂), anhydrous
-
Methanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Buchner funnel and filtration apparatus
-
Vacuum oven
Procedure:
-
Monomer Dissolution: In a flame-dried three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound (1 equivalent), anhydrous calcium chloride (0.15 equivalents), and anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a solids concentration of 10-15% (w/v). Stir the mixture under a gentle flow of nitrogen until all solids are dissolved.
-
Addition of Reagents: To the stirred solution, add anhydrous pyridine (2 equivalents) and triphenyl phosphite (TPP) (1.1 equivalents) via syringe.
-
Polymerization: Heat the reaction mixture to 100-120°C under a gentle stream of nitrogen. Maintain this temperature for 3-5 hours. The viscosity of the solution will noticeably increase as the polymerization progresses.
-
Precipitation and Washing: After cooling the viscous polymer solution to room temperature, pour it into a beaker containing methanol while stirring vigorously. This will cause the polyamide to precipitate as a fibrous solid.
-
Purification: Collect the polymer precipitate by filtration using a Buchner funnel. To remove residual salts, unreacted monomer, and low-molecular-weight oligomers, wash the polymer thoroughly with hot deionized water and then with methanol.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100°C overnight, or until a constant weight is achieved.
Visualization of the Polymerization Workflow:
Sources
The Versatile Workhorse of Medicinal Chemistry: 2-(4-Aminophenoxy)acetic Acid as a Strategic Reagent
Introduction: Unveiling the Potential of a Bifunctional Scaffold
In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to the efficient construction of novel therapeutic agents. Among the myriad of available reagents, 2-(4-aminophenoxy)acetic acid stands out as a particularly versatile and valuable scaffold. Its unique bifunctional nature, possessing both a nucleophilic aromatic amine and a carboxylic acid, allows for orthogonal derivatization, making it a powerful tool for generating diverse molecular libraries. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and mechanistic insights to empower researchers in their quest for new medicines.
The inherent reactivity of the amino and carboxylic acid groups allows this molecule to serve as a central hub for molecular elaboration. The aromatic amine can readily undergo acylation, sulfonylation, or act as a nucleophile in substitution reactions, while the carboxylic acid is a handle for amide bond formation, esterification, or reduction. This dual functionality is instrumental in its application as a linker, a core scaffold for pharmacophore display, and a key intermediate in the synthesis of complex bioactive molecules.[1][2]
Core Applications in Drug Discovery
The utility of this compound spans multiple therapeutic areas, a testament to its chemical tractability and the pharmacological relevance of the resulting structures.
A Building Block for Dual-Targeting Hypoglycemic Agents
A significant application of this reagent is in the synthesis of novel dual activators of glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ), two key targets in the management of type 2 diabetes.[3][4][5] The this compound moiety serves as a foundational scaffold to which pharmacophores for both targets can be appended.
A common synthetic strategy involves the initial protection or esterification of the carboxylic acid, followed by reaction of the amino group to introduce the GK activating component. Subsequent deprotection and amide coupling at the carboxylic acid position allows for the introduction of the PPARγ agonist moiety.
Experimental Protocols: Harnessing the Reactivity of this compound
The following protocols provide detailed, step-by-step procedures for the most common and impactful transformations involving this compound. These protocols are designed to be robust and adaptable for various research needs.
Protocol 1: Synthesis of Ethyl 2-(4-aminophenoxy)acetate - A Key Intermediate
The esterification of the carboxylic acid is a common first step to prevent its interference in subsequent reactions involving the amino group. The ethyl ester is a particularly useful intermediate for the synthesis of dual GK and PPARγ activators.[1][2][3]
Reaction Scheme:
Fischer Esterification Workflow
Materials:
-
This compound
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, suspend this compound (10.0 g, 59.8 mmol) in absolute ethanol (150 mL).
-
Acid Catalysis: While stirring, carefully add concentrated sulfuric acid (2.0 mL) dropwise to the suspension.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80-85 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acid.
-
Wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude ethyl 2-(4-aminophenoxy)acetate by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product as a crystalline solid.
-
Expected Yield: 85-95%
Protocol 2: Amide Bond Formation via EDC/HOBt Coupling
The carboxylic acid moiety of this compound is readily converted to amides using standard peptide coupling reagents. This is a cornerstone reaction for introducing a wide variety of substituents.[6][7]
Reaction Scheme:
Amide Coupling Workflow
Materials:
-
This compound
-
Desired amine (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents)
-
Hydroxybenzotriazole (HOBt, 1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 g, 5.98 mmol) in anhydrous DMF (20 mL) at 0 °C, add HOBt (0.97 g, 7.18 mmol) and the desired amine (6.58 mmol).
-
Activation: Add EDC (1.38 g, 7.18 mmol) portion-wise to the stirred solution.
-
Base Addition: Add DIPEA (2.6 mL, 14.95 mmol) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography or recrystallization.
Table 1: Representative Amide Coupling Reactions
| Amine | Coupling Reagents | Solvent | Time (h) | Yield (%) | Reference |
| Aniline | EDC, HOBt, DIPEA | DMF | 18 | 85 | [6] |
| Benzylamine | HATU, DIPEA | DMF | 12 | 92 | General Protocol |
| Morpholine | EDC, DMAP, HOBt | ACCN | 24 | 78 | [6] |
Protocol 3: N-Acylation of the Aromatic Amine
The amino group of this compound can be readily acylated using acid chlorides or anhydrides. This reaction is often performed after protecting the carboxylic acid as an ester.[8]
Reaction Scheme:
N-Acylation Workflow
Materials:
-
Ethyl 2-(4-aminophenoxy)acetate
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup: Dissolve ethyl 2-(4-aminophenoxy)acetate (1.0 g, 5.12 mmol) in DCM (20 mL) and cool to 0 °C.
-
Reagent Addition: Add pyridine (0.83 mL, 10.24 mmol) followed by the dropwise addition of acetic anhydride (0.58 mL, 6.14 mmol).
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up:
-
Dilute the reaction with DCM (30 mL) and wash with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Filter and concentrate to yield the N-acetylated product, which can be further purified by recrystallization.
Expected Yield: >90%
Application in the Synthesis of Selective COX-2 Inhibitors
The phenoxyacetic acid scaffold is a well-established pharmacophore in the design of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation.[9][10][11] this compound provides a convenient entry point for the synthesis of analogs with improved potency and selectivity. The amino group can be derivatized to introduce functionalities that interact with the secondary pocket of the COX-2 enzyme, a key determinant of selectivity over COX-1.
Structure-Activity Relationship (SAR) Insights:
-
Amine Derivatization: Conversion of the amino group to sulfonamides or specific amides can enhance COX-2 selectivity.
-
Aromatic Substitution: Substitution on the phenyl ring can modulate potency and pharmacokinetic properties.
-
Carboxylic Acid Bioisosteres: Replacement of the carboxylic acid with other acidic functional groups can improve oral bioavailability and reduce potential side effects.
Conclusion: A Reagent of Enduring Importance
This compound continues to be a reagent of significant interest in medicinal chemistry. Its commercial availability, straightforward reactivity, and the biological relevance of its derivatives make it an invaluable tool for drug discovery programs. The protocols and applications outlined in this guide are intended to serve as a practical resource for researchers, enabling them to fully exploit the synthetic potential of this versatile building block. By understanding the nuances of its reactivity and leveraging its bifunctional nature, scientists can continue to generate novel molecular entities with the potential to address unmet medical needs.
References
- Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules. [Link][1][3]
- Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. JYX: JYU. [Link][2]
- efficient-consecutive-synthesis-of-ethyl-2-4-aminophenoxy-acetate-a-precursor-for-dual-gk-and-ppar-activators-x-ray-structure-hirshfeld-analysis-and-dft-studies - Ask this paper | Bohrium. [Link]
- Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy)
- Design, synthesis, and activity evaluation of GK/PPARγ dual-target-directed ligands as hypoglycemic agents - PubMed. [Link][5]
- Fischer Esterification. University of Wisconsin-Madison Chemistry Department. [Link]
- Fischer Esterification. University of Colorado Boulder. [Link]
- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - MDPI. [Link][9]
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link][6]
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Saudi Chemical Society. [Link][8]
- Fischer Esterification-Typical Procedures - OperaChem. [Link]
- Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC - PubMed Central. [Link][10]
- Fischer Esterific
- Fischer Esterific
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
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- 3. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies: Full Paper PDF & Summary | Bohrium [bohrium.com]
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- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
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- 10. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Structural Elucidation of 2-(4-aminophenoxy)acetic acid: A Comprehensive Guide Using 1D and 2D NMR Spectroscopy
Introduction
2-(4-aminophenoxy)acetic acid is a versatile intermediate compound with applications in pharmaceutical development and materials science.[1][2] Its molecular structure, featuring a parasubstituted aromatic ring with both an amino and an ether-linked acetic acid moiety, presents a distinct set of spectroscopic characteristics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the definitive structural confirmation of such organic molecules.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR spectroscopy for the complete structural elucidation of this compound. The protocols and data interpretation strategies outlined herein are designed to ensure scientific integrity and provide a self-validating system for structural verification.
Causality in Experimental Design: Why NMR?
NMR spectroscopy allows for the precise mapping of the chemical environment of each proton and carbon atom within a molecule.[3] For a molecule like this compound, with its distinct functional groups, NMR provides critical information on:
-
Chemical Shifts (δ): The electronic environment of each nucleus.
-
Spin-Spin Coupling (J): The connectivity between neighboring protons.
-
Integration: The relative number of protons in a given environment.
-
2D Correlations: Direct and long-range correlations between protons and carbons, which are essential for unambiguous assignment.
This multi-faceted information allows for a confident and complete structural assignment, which is a cornerstone of chemical research and development.
Experimental Workflow
The structural elucidation process follows a logical progression from sample preparation to advanced 2D NMR analysis. Each step builds upon the information gathered in the previous one, ensuring a thorough and accurate assignment.
Figure 1: Experimental workflow for the structural elucidation of this compound.
Materials and Methods
Sample Preparation
Proper sample preparation is paramount for acquiring high-quality NMR spectra. The following protocol ensures a homogenous solution free of particulate matter.
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
Pasteur pipette and glass wool
-
Vortex mixer
Protocol:
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-30 mg for ¹³C and 2D NMR experiments and place it in a clean, dry vial.
-
Solvent Selection: DMSO-d₆ is chosen as the solvent due to its excellent ability to dissolve polar compounds like carboxylic acids and amines. The residual solvent peak at ~2.50 ppm provides a convenient internal reference.
-
Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial. Vortex the mixture until the sample is completely dissolved.
-
Filtration: To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Final Volume: Ensure the final sample height in the NMR tube is approximately 4-5 cm.
NMR Spectrometer and Parameters
All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
| Parameter | ¹H NMR | ¹³C NMR | ¹H-¹H COSY | ¹H-¹³C HSQC |
| Pulse Program | zg30 | zgpg30 | cosygpqf | hsqcedetgpsisp2.2 |
| Solvent | DMSO-d₆ | DMSO-d₆ | DMSO-d₆ | DMSO-d₆ |
| Temperature | 298 K | 298 K | 298 K | 298 K |
| Spectral Width | 16 ppm | 240 ppm | 10 ppm x 10 ppm | 10 ppm (F2) x 180 ppm (F1) |
| Number of Scans | 16 | 1024 | 8 | 16 |
| Relaxation Delay | 2.0 s | 2.0 s | 1.5 s | 1.5 s |
Results and Discussion
The following sections detail the expected NMR data for this compound and provide a step-by-step guide to its interpretation.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides the initial overview of the proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.75 | Doublet | 2H | H-2, H-6 |
| ~6.60 | Doublet | 2H | H-3, H-5 |
| ~4.80 | Singlet | 2H | H-7 |
| ~4.50 (broad) | Singlet | 2H | -NH₂ |
| ~12.5 (very broad) | Singlet | 1H | -COOH |
Interpretation:
-
The aromatic region (6.5-7.0 ppm) shows a characteristic AA'BB' system for a 1,4-disubstituted benzene ring. The two doublets, each integrating to 2H, correspond to the protons ortho and meta to the ether linkage.
-
A singlet at approximately 4.80 ppm, integrating to 2H, is assigned to the methylene protons (-CH₂-) of the acetic acid moiety.
-
A broad singlet around 4.50 ppm corresponds to the two protons of the primary amine (-NH₂). The broadness is due to quadrupole broadening and potential hydrogen exchange.
-
A very broad singlet far downfield (~12.5 ppm) is characteristic of a carboxylic acid proton (-COOH).
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment |
| ~171.0 | C-8 (C=O) |
| ~150.0 | C-1 |
| ~142.0 | C-4 |
| ~116.0 | C-2, C-6 |
| ~115.5 | C-3, C-5 |
| ~66.0 | C-7 (-CH₂-) |
Interpretation:
-
The carbonyl carbon of the carboxylic acid (C-8) is expected at the most downfield chemical shift, around 171.0 ppm.
-
The four distinct signals in the aromatic region confirm the 1,4-disubstitution pattern. C-1 and C-4, being directly attached to heteroatoms, are the most downfield.
-
The methylene carbon (C-7) appears at approximately 66.0 ppm.
2D NMR for Unambiguous Assignments
While 1D NMR provides a strong foundation, 2D NMR experiments are crucial for confirming connectivity and resolving any ambiguities.
¹H-¹H COSY (Correlation Spectroscopy)
The COSY spectrum reveals proton-proton couplings, confirming the connectivity within spin systems.
Figure 2: Expected ¹H-¹H COSY correlations for this compound.
Interpretation:
-
A cross-peak between the doublets at ~6.75 ppm and ~6.60 ppm will be observed, confirming the ortho-coupling between the H-2/H-6 and H-3/H-5 protons on the aromatic ring.
-
No other cross-peaks are expected, as the methylene protons (H-7), amine protons, and carboxylic acid proton are all isolated spin systems.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is the most definitive method for assigning protonated carbons.
Figure 3: Key ¹H-¹³C HSQC correlations for this compound.
Interpretation:
-
A cross-peak will connect the proton signal at ~6.75 ppm to the carbon signal at ~116.0 ppm, definitively assigning these to H-2/H-6 and C-2/C-6.
-
Similarly, a correlation between the proton signal at ~6.60 ppm and the carbon signal at ~115.5 ppm assigns H-3/H-5 and C-3/C-5.
-
The methylene protons at ~4.80 ppm will show a cross-peak with the carbon at ~66.0 ppm, confirming the assignment of C-7.
-
Quaternary carbons (C-1, C-4, and C-8) will not show any correlations in the HSQC spectrum as they are not directly attached to any protons.
Conclusion
By systematically applying 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy, the chemical structure of this compound can be unambiguously elucidated. This application note provides a robust framework for sample preparation, data acquisition, and interpretation, ensuring high-quality, reliable results. The combination of these NMR techniques offers a self-validating methodology that is essential for the rigorous characterization of chemical compounds in research and industrial settings.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Altowyan, M. S., Soliman, S. M., Ismail, M. M., Haukka, M., Barakat, A., & Ayoup, M. S. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Crystals, 12(2), 227. MDPI AG.
- ResearchGate. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042).
- ResearchGate. (n.d.). 1 H NMR spectrum of oligomeric 2,4-dichlorophenoxy)acetyl-(R,S)-3-hydroxybutyric acid oligomers.
- JYX: JYU. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
- OPENPUB Global Publisher. (2025). The Role of Two-Dimensional nmr Spectroscopy (2dnmr Spectroscopy) in Pharmaceutical Research: Applications, Advancements and.
- ResearchGate. (n.d.). Fig. S2. 13 C NMR spectrum of compound 2.
- Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra.
Sources
Application Notes and Protocols: X-ray Crystallography of 2-(4-Aminophenoxy)acetic Acid Derivatives
Introduction: Unveiling the Three-Dimensional Architecture of a Versatile Scaffold
The 2-(4-aminophenoxy)acetic acid framework is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are key intermediates in the synthesis of pharmaceuticals, including anti-inflammatory agents, and are utilized in the development of novel polymeric materials.[1] The precise three-dimensional arrangement of atoms and the subtle nuances of intermolecular interactions within the crystalline state are paramount to understanding and predicting the physicochemical properties, biological activity, and solid-state behavior of these compounds.
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating these structural details at the atomic level. This technique provides unambiguous information on bond lengths, bond angles, conformational preferences, and the packing of molecules in the crystal lattice. Such data is invaluable for structure-activity relationship (SAR) studies, rational drug design, and the engineering of crystalline materials with desired properties.
This comprehensive guide provides a detailed walkthrough of the experimental pipeline for the X-ray crystallographic analysis of this compound derivatives. We will use ethyl 2-(4-aminophenoxy)acetate as a primary case study, integrating field-proven insights and best practices to ensure the successful generation of high-quality crystal structures. The focus will be not only on the "how" but also the "why" of each experimental step, empowering researchers to troubleshoot and adapt these protocols to their specific derivatives.
Part 1: From Synthesis to Single Crystals: The Art and Science of Crystallization
The journey to a crystal structure begins with the synthesis of the target compound and culminates in the growth of diffraction-quality single crystals. This phase is often the most challenging, requiring careful control over reaction conditions and a systematic approach to crystallization.
Synthesis of Ethyl 2-(4-Aminophenoxy)acetate: A Case Study
A robust and efficient synthesis is the prerequisite for obtaining pure material for crystallization. A facile two-step synthesis for ethyl 2-(4-aminophenoxy)acetate has been reported, which serves as our working example.[2][3][4]
Reaction Scheme:
Caption: Synthesis of Ethyl 2-(4-aminophenoxy)acetate.
Protocol 1: Synthesis of Ethyl 2-(4-Aminophenoxy)acetate [3][5]
-
Step 1: Alkylation of 4-Nitrophenol.
-
To a solution of 4-nitrophenol in acetone, add anhydrous potassium carbonate (K₂CO₃) and a catalytic amount of potassium iodide (KI).
-
Add ethyl bromoacetate dropwise to the stirred suspension.
-
Reflux the reaction mixture for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Rationale: The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. Potassium iodide can facilitate the reaction through the Finkelstein reaction, transiently forming the more reactive ethyl iodoacetate.
-
-
Step 2: Selective Reduction of the Nitro Group.
-
After completion of the alkylation, the reaction mixture is filtered while hot to remove inorganic salts, and the solvent is evaporated.
-
The crude ethyl 2-(4-nitrophenoxy)acetate is then dissolved in a mixture of ethanol and water.
-
Ammonium chloride (NH₄Cl) and iron powder (Fe) are added to the solution.
-
The mixture is refluxed for 4 hours.
-
Rationale: The Fe/NH₄Cl system in a protic solvent is a classic and effective method for the selective reduction of an aromatic nitro group to an amine in the presence of an ester functionality. This method is often preferred for its safety and cost-effectiveness over catalytic hydrogenation.[3]
-
-
Work-up and Purification.
-
The hot reaction mixture is filtered to remove the iron and iron oxides.
-
The filtrate is concentrated, and the product is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The resulting crude product can then be used for crystallization. For our case study, reddish-brown crystals were reportedly obtained by allowing the final ethyl acetate solution to stand at room temperature for a week.[5]
-
Crystallization Strategies for this compound Derivatives
Obtaining single crystals suitable for X-ray diffraction is often a bottleneck. The flexible nature of the phenoxyacetic acid side chain can lead to conformational polymorphism, making crystallization challenging. A systematic screening of various crystallization techniques and solvent systems is therefore crucial.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. This is a simple and widely used technique.
-
Expert Insight: For the case of ethyl 2-(4-aminophenoxy)acetate, crystallization was achieved from an ethyl acetate solution.[5] This suggests that moderately polar solvents are a good starting point for this class of compounds.
-
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Solvent-Antisolvent Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.
Protocol 2: General Crystallization Screening
-
Solvent Selection:
-
Start with a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, water).
-
Test the solubility of a small amount of the compound in each solvent at room temperature and with gentle heating. An ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.
-
-
Setting up Crystallization Trials:
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a good solvent in a small vial. Cover the vial with a cap containing a few needle holes to allow for slow evaporation.
-
Vapor Diffusion (Hanging Drop): Place a drop of the concentrated solution on a siliconized glass slide and invert it over a well containing the anti-solvent.
-
Vapor Diffusion (Sitting Drop): Place a small vial with the concentrated solution inside a larger sealed jar containing the anti-solvent.
-
-
Patience and Observation:
-
Place the crystallization trials in a vibration-free environment and at a constant temperature.
-
Monitor the trials regularly under a microscope for the formation of single crystals.
-
Part 2: The X-ray Diffraction Experiment: From Crystal to Diffraction Pattern
Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This involves mounting the crystal on a diffractometer and exposing it to a monochromatic X-ray beam.
Caption: X-ray Crystallography Workflow.
Protocol 3: Single-Crystal X-ray Data Collection
-
Crystal Mounting:
-
Select a single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible cracks.
-
Mount the crystal on a suitable holder (e.g., a MiTeGen loop) using a cryoprotectant oil (e.g., paratone-N) to prevent ice formation if data is to be collected at low temperatures.
-
-
Data Collection on a Diffractometer:
-
Place the mounted crystal on the goniometer head of the diffractometer.
-
Cool the crystal to the desired temperature (typically 100-150 K) using a cryostream. This minimizes thermal motion of the atoms, leading to higher quality data.
-
Collect a few initial frames to determine the unit cell parameters and the crystal's orientation matrix.
-
-
Strategy and Data Collection:
-
Based on the unit cell and crystal system, the data collection software will calculate an optimal strategy to collect a complete and redundant dataset.
-
The crystal is rotated in the X-ray beam, and a series of diffraction images are collected on a detector.
-
For the ethyl 2-(4-aminophenoxy)acetate case study, a Bruker APEX-II D8 Venture diffractometer with MoKα radiation (λ = 0.71073 Å) was used.
-
-
Data Processing:
-
The collected images are processed to integrate the intensities of the diffraction spots.
-
Corrections for various experimental factors (e.g., Lorentz-polarization, absorption) are applied.
-
The data is scaled and merged to produce a final reflection file containing the hkl indices and their corresponding intensities and standard uncertainties.
-
Part 3: Structure Solution and Refinement: From Data to a 3D Model
The final stage of the crystallographic process is to convert the processed diffraction data into a chemically meaningful three-dimensional model of the molecule.
Protocol 4: Structure Solution and Refinement
-
Structure Solution:
-
The primary challenge in structure solution is the "phase problem." The diffraction experiment measures the intensities (related to the amplitudes) of the scattered X-rays but not their phases.
-
For small molecules like this compound derivatives, direct methods are typically used to solve the phase problem. These methods use statistical relationships between the reflection intensities to derive initial phase estimates.
-
Software such as SHELXT or SIR can be used for this purpose. A successful solution will reveal the positions of most or all of the non-hydrogen atoms.
-
-
Structure Refinement:
-
The initial atomic model is refined against the experimental data using a least-squares minimization procedure.
-
This iterative process adjusts the atomic coordinates, and their anisotropic displacement parameters (which model thermal motion), to improve the agreement between the observed and calculated structure factors.
-
Hydrogen atoms are typically placed at calculated positions and refined using a riding model.
-
For molecules with conformational flexibility, such as the ether linkage and the ethyl acetate group in our case study, it may be necessary to use restraints to maintain chemically reasonable geometries.
-
The refinement is monitored by the R-factors (R1 and wR2), which are measures of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower R-factors generally indicate a better fit.
-
-
Validation and Analysis:
-
The final refined structure should be validated to ensure its chemical and crystallographic reasonability. Tools like PLATON or the IUCr's checkCIF service are used for this purpose.
-
The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the data collection and refinement process.
-
Results and Discussion: The Crystal Structure of Ethyl 2-(4-Aminophenoxy)acetate
The single-crystal X-ray diffraction analysis of ethyl 2-(4-aminophenoxy)acetate revealed that it crystallizes in the triclinic space group P-1.[5] The key crystallographic data are summarized in the table below.
Table 1: Crystal Data and Structure Refinement for Ethyl 2-(4-Aminophenoxy)acetate
| Parameter | Value |
| Empirical formula | C₁₀H₁₃NO₃ |
| Formula weight | 195.22 |
| Temperature | 150(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Triclinic |
| Space group | P-1 |
| Unit cell dimensions | a = 8.2104(6) Å |
| b = 10.3625(9) Å | |
| c = 11.9562(9) Å | |
| α = 101.787(7)° | |
| β = 91.849(6)° | |
| γ = 102.755(7)° | |
| Volume | 968.02(14) ų |
| Z | 2 |
| Density (calculated) | 1.339 Mg/m³ |
| Absorption coefficient | 0.098 mm⁻¹ |
| F(000) | 208 |
| Crystal size | 0.30 x 0.20 x 0.10 mm³ |
| Theta range for data collection | 2.21 to 25.50° |
| Reflections collected | 8456 |
| Independent reflections | 3589 [R(int) = 0.0355] |
| Final R indices [I>2sigma(I)] | R1 = 0.0458, wR2 = 0.1136 |
| R indices (all data) | R1 = 0.0594, wR2 = 0.1232 |
| Goodness-of-fit on F² | 1.043 |
The crystal structure is stabilized by intermolecular N-H···O hydrogen bonds, forming a network that links the molecules in the crystal lattice.[5] The analysis of the molecular conformation provides insights into the preferred spatial arrangement of the flexible side chain, which can be correlated with the compound's biological activity.
Conclusion
The successful determination of the crystal structure of a this compound derivative is a multi-step process that requires a synergistic approach, combining synthetic chemistry, the art of crystallization, and the precise science of X-ray diffraction. This guide has provided a comprehensive overview of the key protocols and the rationale behind them, using ethyl 2-(4-aminophenoxy)acetate as a practical example. By following these guidelines, researchers and drug development professionals can confidently approach the crystallographic analysis of this important class of compounds, unlocking the structural information that is critical for advancing their scientific goals.
References
- Altowyan, M. S., Soliman, S. M., Ismail, M. M. F., Haukka, M., Barakat, A., & Ayoup, M. S. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Crystals, 12(2), 227. [Link]
- Altowyan, M. S., Soliman, S. M., Ismail, M. M. F., Haukka, M., Barakat, A., & Ayoup, M. S. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. JYX: JYU. [Link]
- Ask This Paper. (2022, February 5). Efficient-consecutive-synthesis-of-ethyl-2-4-aminophenoxy-acetate-a-precursor-for-dual-gk-and-ppar-activators-x-ray-structure-hirshfeld-analysis-and-dft-studies. Bohrium. [Link]
- Altowyan, M. S., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
- Altowyan, M. S., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. ProQuest. [Link]
- Chandana, S., Al-Ostoot, F. H., et al. (2021). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. Semantic Scholar. [Link]
- Lakshminarayana, B. N. (n.d.). 2-(4-bromophenoxy)acetamide. Physics @ Manasagangotri. [Link]
- Lynch, D. E. (2014). Conformational Comparisons Between Phenoxyacetic Acid Derivatives in Adducts and in the Free Form.
- J&K Scientific. (n.d.). 2-(4-Aminophenoxy)
- Prabhuswamy, A., et al. (2021). Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. European Journal of Chemistry. [Link]
- Minor, W., et al. (2009).
- Linac Coherent Light Source. (n.d.). CXI Experimental Methods. Stanford University. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Digital Commons@ETSU. (n.d.). Publication of Undergraduate Experiments, Development of Additional X-ray Crystallography Experiments, and Proof-of-Concept Cycl. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. mdpi.com [mdpi.com]
- 3. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies - ProQuest [proquest.com]
Application Notes and Protocols for the Development of Enzyme Inhibitors Based on a 2-(4-aminophenoxy)acetic Acid Scaffold
Introduction: The Versatility of the 2-(4-aminophenoxy)acetic Acid Scaffold in Drug Discovery
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of a diverse range of biologically active molecules. Its inherent structural features, including an aromatic ring, an ether linkage, a carboxylic acid moiety, and a reactive amine group, provide a foundation for developing targeted enzyme inhibitors with desirable pharmacokinetic properties. This scaffold has been successfully employed in the development of agents targeting various enzymes, from metabolic regulators to key players in inflammatory pathways.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of enzyme inhibitors derived from the this compound core, with a particular focus on the inhibition of Cyclooxygenase-2 (COX-2).
Part 1: Inhibitor Design and Synthesis
Rationale for Targeting Cyclooxygenase-2 (COX-2)
Cyclooxygenase (COX) enzymes are central to the biosynthesis of prostaglandins, lipid compounds that mediate a wide array of physiological and pathological processes, including inflammation, pain, and fever.[4][5] There are two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for housekeeping functions, whereas COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[5] Therefore, selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. The this compound scaffold has shown significant promise in the development of selective COX-2 inhibitors.[6]
General Synthesis Workflow
The synthesis of a library of enzyme inhibitors based on the this compound scaffold typically begins with the synthesis of the core structure, followed by diversification through modification of the amine and carboxylic acid functionalities. A representative workflow is depicted below:
Caption: General workflow for the development of enzyme inhibitors.
Protocol: Synthesis of Ethyl 2-(4-aminophenoxy)acetate (Key Intermediate)
This protocol describes a facile and efficient synthesis of the key building block, ethyl 2-(4-aminophenoxy)acetate.[1][2][3][7]
Materials:
-
p-Nitrophenol
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Alkylation: To a solution of p-nitrophenol in DMF, add anhydrous K₂CO₃ and stir the mixture. Add ethyl bromoacetate dropwise and continue stirring at room temperature overnight.
-
Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-nitrophenoxy)acetate.
-
Reduction: Dissolve the crude product in a mixture of ethanol and water. Add ammonium chloride and iron powder. Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Purification: After completion of the reaction, filter the hot solution through a pad of celite and wash with hot ethanol. Concentrate the filtrate under reduced pressure. Extract the residue with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield ethyl 2-(4-aminophenoxy)acetate. The product can be further purified by column chromatography.
Protocol: General Procedure for Amide Coupling to Generate a Derivative Library
This protocol outlines a general method for the synthesis of a library of 2-(4-(acylamino)phenoxy)acetic acid derivatives via amide coupling.
Materials:
-
Ethyl 2-(4-aminophenoxy)acetate
-
A library of diverse carboxylic acids
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of a selected carboxylic acid in DCM or DMF, add EDC, HOBt, and DIPEA. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add a solution of ethyl 2-(4-aminophenoxy)acetate in the same solvent to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with the solvent and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to obtain the desired ethyl 2-(4-(acylamino)phenoxy)acetate derivative.
-
Ester Hydrolysis: The final acetic acid derivatives can be obtained by hydrolysis of the ethyl ester using a base such as lithium hydroxide or sodium hydroxide in a mixture of THF and water.
Part 2: In Vitro Enzyme Inhibition Assays
Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Colorimetric)
This protocol describes a colorimetric method for determining the inhibitory activity of the synthesized compounds against COX-1 and COX-2.[8][9]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compounds and a reference inhibitor (e.g., Celecoxib for COX-2, Ibuprofen for non-selective)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzymes, heme, arachidonic acid, and the colorimetric substrate in the assay buffer according to the supplier's instructions. Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.
-
Assay Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Inhibitor Addition: Add the test compounds or reference inhibitor at various concentrations to the respective wells. For the 100% activity control, add DMSO. For the background control, add buffer instead of the enzyme.
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Signal Detection: Immediately after adding the substrate, add the colorimetric substrate and measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) in a kinetic mode for a set period (e.g., 5-10 minutes).
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the 100% activity control. Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Data Presentation
The inhibitory potency and selectivity of the synthesized compounds should be summarized in a clear and concise table.
| Compound ID | R-Group Modification | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Reference | Celecoxib | 15.2 | 0.05 | 304 |
| I | Example R-group 1 | 10.5 | 0.12 | 87.5 |
| II | Example R-group 2 | 8.2 | 0.08 | 102.5 |
| III | Example R-group 3 | 12.1 | 0.55 | 22.0 |
Part 3: Understanding the Mechanism of Action
Prostaglandin Biosynthesis and Inflammatory Signaling
COX-2 is a key enzyme in the prostaglandin biosynthesis pathway.[4][5] Upon inflammatory stimuli, arachidonic acid is released from the cell membrane and converted by COX-2 into prostaglandin H₂ (PGH₂). PGH₂ is then further metabolized by specific synthases to produce various prostaglandins, including prostaglandin E₂ (PGE₂), a potent mediator of inflammation and pain.[4][10] The inhibition of COX-2 by compounds derived from the this compound scaffold blocks the production of these pro-inflammatory prostaglandins.
Caption: Inhibition of the Prostaglandin Biosynthesis Pathway.
Furthermore, the expression of COX-2 is often induced by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[6][7][11] TNF-α, upon binding to its receptor (TNFR1), initiates a signaling cascade that leads to the activation of transcription factors like NF-κB.[1][11] Activated NF-κB then translocates to the nucleus and promotes the transcription of genes involved in inflammation, including the gene encoding for COX-2. Therefore, inhibitors of COX-2 can also indirectly modulate the downstream effects of TNF-α signaling in the inflammatory response.
Caption: TNF-α signaling pathway leading to COX-2 expression.
Conclusion
The this compound scaffold represents a highly tractable starting point for the development of potent and selective enzyme inhibitors. The protocols and guidelines presented herein offer a robust framework for the synthesis of compound libraries and their subsequent evaluation against key enzyme targets such as COX-2. A thorough understanding of the underlying biological pathways is crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles.
References
- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). MDPI. [Link]
- The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues. (n.d.). Frontiers. [Link]
- Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (2022). MDPI. [Link]
- Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (2022).
- efficient-consecutive-synthesis-of-ethyl-2-4-aminophenoxy-acetate-a-precursor-for-dual-gk-and-ppar-activators-x-ray-structure-hirshfeld-analysis-and-dft-studies. (2022). Ask this paper | Bohrium. [Link]
- Prostaglandins biosynthesis pathway. Cyclooxygenases (COX) metabolize... (n.d.).
- Prostaglandins and Inflamm
- Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. (2023). PubMed Central. [Link]
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
- Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]
- Amide Synthesis. (n.d.). Fisher Scientific. [Link]
- In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. (n.d.). African Journal of Pharmacy and Pharmacology. [Link]
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Application Notes and Protocols: Characterizing 2-(4-aminophenoxy)acetic acid Interactions with Target Receptors
Introduction: Unveiling the Therapeutic Potential of 2-(4-aminophenoxy)acetic acid
This compound is a versatile chemical scaffold utilized in the synthesis of bioactive molecules, notably those targeting inflammatory diseases and metabolic disorders. Its structural resemblance to known pharmacophores suggests potential interactions with key therapeutic targets. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the binding characteristics of this compound and its derivatives with two high-potential receptor families: the Free Fatty Acid Receptor 1 (FFA1 or GPR40), a G-protein coupled receptor, and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor. Both receptors are pivotal in metabolic regulation, making them compelling targets for novel therapeutics.
This document eschews a rigid template, instead offering a logical progression from foundational principles to detailed, actionable protocols for three industry-standard binding assay technologies: Radioligand Binding Assays, Fluorescence Polarization (FP) Assays, and Surface Plasmon Resonance (SPR). The causality behind experimental choices is elucidated to empower researchers to adapt these protocols to their specific needs, ensuring a self-validating system for robust and reproducible results.
Chapter 1: Target Rationale - Why FFA1 and PPARγ?
The phenoxyacetic acid moiety is a key structural feature in a variety of compounds known to interact with FFA1 and PPARs. FFA1, predominantly expressed in pancreatic β-cells, modulates glucose-stimulated insulin secretion, marking it as a prime target for type 2 diabetes therapies.[1] PPARγ is a master regulator of adipogenesis and glucose homeostasis, and its agonists are used as insulin sensitizers. The structural characteristics of this compound make it a plausible candidate for interaction with the ligand-binding domains of these receptors. Preliminary characterization of its binding affinity and selectivity is a critical first step in evaluating its therapeutic potential.
Chapter 2: Radioligand Binding Assays - The Gold Standard for Affinity Determination
Radioligand binding assays are a robust and highly sensitive method for quantifying the interaction between a ligand and a receptor.[2] These assays directly measure the binding of a radiolabeled ligand to its receptor, and through competitive displacement, the affinity of an unlabeled test compound (e.g., this compound) can be accurately determined.
Core Principle: Competition and Displacement
In a competitive binding assay, a fixed concentration of a high-affinity radioligand is incubated with the receptor source (e.g., cell membranes expressing the target receptor) in the presence of varying concentrations of the unlabeled test compound. The test compound will compete with the radioligand for the same binding site. By measuring the decrease in bound radioactivity as the concentration of the test compound increases, an inhibition curve can be generated to calculate the half-maximal inhibitory concentration (IC50), which is then used to determine the binding affinity (Ki) of the test compound.[2][3]
Protocol 2.1: Competitive Radioligand Binding Assay for FFA1
This protocol is adapted for a membrane filtration format, which is well-suited for membrane-bound receptors like FFA1.[2][3]
1. Materials and Reagents:
| Reagent | Supplier/Preparation | Purpose |
| Receptor Source | Membranes from cells stably expressing human FFA1 | Provides the target receptor |
| Radioligand | [³H]AMG 837 | High-affinity labeled ligand for FFA1[1][4] |
| Test Compound | This compound | The unlabeled compound to be tested |
| Binding Buffer | 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA | Maintains physiological pH and ionic strength; BSA reduces non-specific binding |
| Wash Buffer | Ice-cold 50 mM Tris-HCl, pH 7.4 | Removes unbound radioligand |
| Filter Plates | 96-well glass fiber filter plates (e.g., Millipore MultiScreenHTS) | Captures receptor-bound radioligand |
| Scintillation Cocktail | e.g., PerkinElmer Betaplate Scint | Generates light signal from radioactive decay |
| Instrumentation | Microplate scintillation counter | Quantifies radioactivity |
2. Experimental Workflow:
Caption: Workflow for FFA1 competitive radioligand binding assay.
3. Step-by-Step Procedure:
-
Prepare Reagents: Prepare all buffers and solutions as described in the materials table.
-
Test Compound Dilution: Perform a serial dilution of this compound in binding buffer to create a range of concentrations (e.g., 10-point, 5-log unit range).
-
Assay Plate Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
150 µL of FFA1-expressing cell membranes (protein concentration to be optimized).
-
50 µL of the diluted test compound or buffer (for total binding) or a saturating concentration of an unlabeled reference ligand (for non-specific binding).
-
50 µL of [³H]AMG 837 at a fixed concentration (typically at or below its Kd).
-
-
Incubation: Incubate the plate with gentle agitation for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[1]
-
Filtration: Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Drying and Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the bound radioactivity using a microplate scintillation counter.[3]
-
Data Analysis:
-
Subtract the non-specific binding counts from all other wells to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
Chapter 3: Fluorescence Polarization Assays - A Homogeneous Alternative
Fluorescence Polarization (FP) is a solution-based, homogeneous technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[5][6] This method avoids separation steps, making it highly amenable to high-throughput screening.
Core Principle: Rotational Freedom and Polarization
A small fluorescently labeled ligand (tracer) tumbles rapidly in solution, and when excited with polarized light, the emitted light is largely depolarized. When the tracer binds to a much larger receptor protein, its tumbling is significantly slowed. This results in the emitted light remaining more polarized. In a competitive FP assay, an unlabeled test compound displaces the fluorescent tracer from the receptor, causing a decrease in the polarization signal.[5][7]
Protocol 3.1: Competitive Fluorescence Polarization Assay for PPARγ
This protocol describes a competitive FP assay to determine the binding affinity of this compound for the PPARγ ligand-binding domain (LBD).
1. Materials and Reagents:
| Reagent | Supplier/Preparation | Purpose |
| Receptor Source | Purified recombinant human PPARγ-LBD | Provides the target protein |
| Fluorescent Tracer | A fluorescein- or coumarin-based PPARγ ligand | Provides a fluorescent signal change upon binding[8] |
| Test Compound | This compound | The unlabeled compound to be tested |
| FP Assay Buffer | e.g., 50 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.1% BSA, pH 7.4 | Maintains protein stability and reduces non-specific binding |
| Instrumentation | Fluorescence plate reader with polarization filters | Measures changes in fluorescence polarization |
2. Experimental Workflow:
Caption: Workflow for a competitive fluorescence polarization assay.
3. Step-by-Step Procedure:
-
Optimize Reagent Concentrations:
-
Tracer Concentration: Determine the lowest concentration of the fluorescent tracer that gives a stable and robust fluorescence signal (at least 3-fold above buffer background).[9]
-
Receptor Concentration: Titrate the PPARγ-LBD against the fixed optimal tracer concentration to determine the concentration that yields a significant polarization shift (a sufficient assay window).
-
-
Prepare Test Compound Dilutions: Prepare a serial dilution of this compound in the FP assay buffer.
-
Assay Plate Setup: In a suitable low-binding microplate (e.g., black, flat-bottom), add the reagents in the following order:
-
PPARγ-LBD at the pre-determined optimal concentration.
-
Test compound at various concentrations.
-
Fluorescent tracer at its pre-determined optimal concentration.
-
Include controls for no polarization (tracer only) and high polarization (tracer + receptor).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes), protected from light.
-
Measurement: Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore. The reader will measure the intensity of emitted light parallel and perpendicular to the plane of polarized excitation light.
-
Data Analysis:
-
The instrument software will calculate the polarization values, typically in millipolarization units (mP).
-
Plot the mP values against the log concentration of this compound.
-
Fit the data using a sigmoidal dose-response model to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation, as described in the radioligand assay section.
-
Chapter 4: Surface Plasmon Resonance - Real-Time, Label-Free Kinetics
Surface Plasmon Resonance (SPR) is a powerful optical technique for studying biomolecular interactions in real-time without the need for labels.[10] It provides kinetic data (association and dissociation rates) in addition to affinity data.
Core Principle: Mass-Dependent Refractive Index Changes
In a typical SPR experiment for small molecule analysis, the larger binding partner (the receptor) is immobilized on a sensor chip surface. The small molecule test compound is then flowed over this surface. Binding of the small molecule to the immobilized receptor causes an increase in mass at the sensor surface, which in turn alters the local refractive index. This change is detected as a shift in the resonance angle of reflected light, measured in Resonance Units (RU). The rate of RU increase corresponds to the association rate (ka), and the rate of decrease upon washing with buffer corresponds to the dissociation rate (kd). The equilibrium dissociation constant (KD) is the ratio of kd/ka.[10][11]
Protocol 4.1: SPR Analysis of this compound Binding to PPARγ
This protocol outlines the steps for analyzing the interaction between this compound and immobilized PPARγ-LBD.
1. Materials and Reagents:
| Reagent | Supplier/Preparation | Purpose |
| Receptor Protein | Purified recombinant human PPARγ-LBD | The ligand to be immobilized |
| Analyte | This compound | The small molecule to be tested |
| SPR Instrument | e.g., Biacore, Reichert, or similar | To perform the SPR experiment |
| Sensor Chip | e.g., CM5 (carboxymethylated dextran) | Surface for protein immobilization |
| Immobilization Kit | Amine coupling kit (EDC, NHS, ethanolamine) | For covalent attachment of the protein |
| Running Buffer | e.g., HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant) | Maintains protein stability and minimizes non-specific binding |
2. Experimental Workflow:
Caption: General workflow for an SPR-based binding analysis.
3. Step-by-Step Procedure:
-
Protein Immobilization:
-
Activate the carboxymethylated dextran surface of the sensor chip with a mixture of EDC and NHS.
-
Inject the purified PPARγ-LBD over the activated surface. The protein will be covalently coupled via its primary amine groups.
-
Inject ethanolamine to deactivate any remaining active esters on the surface.
-
A reference flow cell should be prepared similarly but without the protein injection to allow for subtraction of bulk refractive index changes and non-specific binding.[11]
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer. It is crucial that the DMSO concentration is identical in all samples and the running buffer to avoid solvent mismatch artifacts.[12]
-
Inject each concentration of the test compound over the reference and protein-coupled flow cells for a set amount of time (association phase).
-
Switch back to flowing only running buffer over the surfaces and monitor the signal decrease (dissociation phase).
-
Between different analyte concentrations, a regeneration solution (e.g., a short pulse of low pH glycine or high salt) may be required to remove all bound analyte and return to a stable baseline.
-
-
Data Analysis:
-
The response data from the reference flow cell is subtracted from the active flow cell to yield the specific binding sensorgram.
-
The resulting sensorgrams are then fitted to a suitable binding model (e.g., a simple 1:1 Langmuir model is often appropriate for small molecule interactions) using the instrument's analysis software.
-
This fitting process will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[13]
-
Chapter 5: Conclusion and Future Directions
The protocols detailed in this guide provide a robust starting point for characterizing the binding of this compound to the FFA1 and PPARγ receptors. By employing these orthogonal assay formats, researchers can confidently determine the binding affinity and kinetics of their compound of interest. Positive results from these binding assays would warrant further investigation into the functional consequences of this binding, such as inositol phosphate accumulation or calcium flux assays for FFA1,[1] or reporter gene assays for PPARγ, to determine whether the compound acts as an agonist or antagonist. These subsequent functional studies are essential for elucidating the full pharmacological profile of this compound and its potential as a novel therapeutic agent.
References
- Watson, S. J., Brown, A., & Holliday, N. (2012). Development of a novel fluorescent ligand binding assay for the long chain fatty acid receptor FFA1. pA2 Online, 10(1). [Link]
- Gifford Bioscience. Radioligand Binding Assay. [Link]
- bioRxiv. (2024).
- Nanomicrospheres.
- Bio-Rad. Large and Small Molecule Screening by SPR. [Link]
- Gifford Bioscience. (2018). Data Sheet Radioligand Binding Assay Protocol. [Link]
- Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert opinion on drug discovery, 6(2), 17–32. [Link]
- IUPHAR/BPS Guide to PHARMACOLOGY. FFA1 receptor. [Link]
- ResearchGate.
- LipExoGen. Fluorescent PPAR-gamma Reporter Lentivirus. [Link]
- Molecular Devices.
- Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. ACS medicinal chemistry letters, 1(1), 44–48. [Link]
- INDIGO Biosciences.
- Rich, R. L., & Myszka, D. G. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48. [Link]
- Nicoya. (2023). SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. [Link]
- Wilson, A. J., & Gestwicki, J. E. (2017). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(7), 781–794. [Link]
- Itoh, T., et al. (2021). Synthesis of a Coumarin-Based PPARγ Fluorescence Probe for Competitive Binding Assay. Molecules, 26(8), 2235. [Link]
- News-Medical.Net. (2023). Assessing small molecule kinetics and affinity through SPR screening. [Link]
Sources
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- 3. giffordbioscience.com [giffordbioscience.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 6. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of a Coumarin-Based PPARγ Fluorescence Probe for Competitive Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. news-medical.net [news-medical.net]
Application Notes and Protocols for the Development of Targeted Therapies Using 2-(4-aminophenoxy)acetic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Utility of 2-(4-aminophenoxy)acetic Acid in Targeted Therapy
The landscape of modern therapeutics is increasingly dominated by targeted therapies, which are designed to selectively act on cancer cells or other pathological sites while minimizing damage to healthy tissues.[1] The efficacy of these agents, which include Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), is critically dependent on the linker that connects the targeting moiety to the therapeutic payload.[2][] The linker's chemical nature dictates the stability, solubility, and release mechanism of the payload, thereby influencing the overall therapeutic index.[4][5]
This compound is a versatile and highly strategic starting material for the synthesis of bifunctional linkers used in targeted therapies. Its structure offers two distinct points for chemical modification: a primary aromatic amine and a carboxylic acid. This inherent bifunctionality allows for the sequential and controlled attachment of both a targeting molecule and a therapeutic payload, making it an ideal scaffold for linker design. Furthermore, the phenoxyacetic acid moiety provides a balance of rigidity and flexibility, which can be crucial for optimal binding to the target and for the desired pharmacokinetic properties.
These application notes provide a comprehensive guide to leveraging this compound as a foundational building block for the creation of novel targeted therapies. We will detail the chemical derivatization of this molecule, its conjugation to targeting agents, and the subsequent in vitro and in vivo evaluation of the resulting therapeutic constructs.
Chemical Properties and Handling of this compound
A thorough understanding of the chemical properties of this compound is essential for its successful application.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | [6] |
| Molecular Weight | 167.16 g/mol | [6] |
| Appearance | Off-white to light yellow crystalline powder | [7] |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in water | [7] |
| Reactive Groups | Primary aromatic amine (-NH₂), Carboxylic acid (-COOH) | [6] |
Handling and Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed. The compound is hygroscopic and should be handled in a controlled environment to prevent moisture absorption.
Synthesis of Bifunctional Linkers from this compound
The dual functionality of this compound allows for its elaboration into a variety of linkers suitable for different conjugation strategies. A common approach involves the orthogonal protection of one functional group while the other is modified.
Protocol 1: Synthesis of an Amine-Reactive Linker via Carboxylic Acid Activation
This protocol describes the conversion of the carboxylic acid moiety into an N-hydroxysuccinimide (NHS) ester, creating an amine-reactive linker. The primary amine of this compound is first protected to ensure selective reaction at the carboxyl group.
Diagram: Synthesis of an Amine-Reactive Linker
Caption: Workflow for synthesizing an amine-reactive linker.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA)
Procedure:
-
Protection of the Amine Group: a. Dissolve this compound in a suitable solvent such as DCM or THF. b. Add 1.1 equivalents of TEA or DIPEA. c. Add 1.1 equivalents of Boc₂O and stir the reaction at room temperature for 4-6 hours. d. Monitor the reaction by Thin Layer Chromatography (TLC). e. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected intermediate.
-
Activation of the Carboxylic Acid: a. Dissolve the Boc-protected intermediate in anhydrous DMF. b. Add 1.2 equivalents of NHS and 1.2 equivalents of EDC. c. Stir the reaction at room temperature for 12-16 hours. d. The formation of the NHS ester can be monitored by LC-MS. e. Use the resulting solution of the Boc-protected NHS ester directly in the next step or purify by chromatography if necessary.
-
Deprotection of the Amine: a. To the solution containing the Boc-protected NHS ester, add a solution of 20-50% TFA in DCM. b. Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS). c. Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent, yielding the amine-reactive linker as a TFA salt.
Protocol 2: Synthesis of a Carboxyl-Reactive Linker via Amine Modification
This protocol details the modification of the amine group to introduce a new reactive handle (e.g., an alkyne for click chemistry) while the carboxylic acid is protected as an ester.[7][8]
Diagram: Synthesis of a Carboxyl-Reactive Linker
Caption: Workflow for synthesizing a carboxyl-reactive linker.
Materials:
-
This compound
-
Ethanol, absolute
-
Sulfuric acid (catalytic amount) or Thionyl chloride
-
Ethyl 2-(4-aminophenoxy)acetate (can be synthesized as per reference[7])
-
4-Pentynoic acid
-
EDC, Hydroxybenzotriazole (HOBt)
-
DMF, anhydrous
-
Lithium hydroxide (LiOH)
-
THF and Water
Procedure:
-
Esterification of the Carboxylic Acid: a. A facile synthesis of ethyl 2-(4-aminophenoxy)acetate can be achieved by reacting 4-nitrophenol with ethyl bromoacetate followed by reduction of the nitro group.[7] b. Alternatively, reflux this compound in absolute ethanol with a catalytic amount of sulfuric acid for 8-12 hours. c. Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. d. Dry the organic layer and concentrate to yield ethyl 2-(4-aminophenoxy)acetate.
-
Amide Coupling to Introduce Alkyne Moiety: a. Dissolve ethyl 2-(4-aminophenoxy)acetate and 1.1 equivalents of 4-pentynoic acid in anhydrous DMF. b. Add 1.2 equivalents of HOBt and 1.2 equivalents of EDC. c. Stir the reaction at room temperature for 12-18 hours. d. Monitor the reaction by TLC or LC-MS. e. Upon completion, dilute with water and extract with ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate. Purify the product by column chromatography.
-
Hydrolysis of the Ester: a. Dissolve the alkyne-functionalized ester in a mixture of THF and water (e.g., 3:1). b. Add 2-3 equivalents of LiOH. c. Stir at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC or LC-MS). d. Acidify the reaction mixture to pH 3-4 with 1M HCl. e. Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the final carboxyl-reactive linker.
Conjugation to Targeting Moieties
Once the bifunctional linker is synthesized, it can be conjugated to a targeting moiety, such as a monoclonal antibody or a small molecule ligand.
Protocol 3: Conjugation of an Amine-Reactive Linker to a Monoclonal Antibody
This protocol describes the conjugation of an NHS ester-activated linker (from Protocol 1) to the lysine residues of a monoclonal antibody.
Diagram: Antibody Conjugation Workflow
Caption: Workflow for antibody conjugation.
Materials:
-
Monoclonal antibody (mAb)
-
Amine-reactive linker with a free amine (from Protocol 1)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0
-
Quenching Buffer: 1M Tris-HCl, pH 8.0
-
Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: a. Perform a buffer exchange of the mAb into the Conjugation Buffer using a desalting column or dialysis to remove any amine-containing buffers. b. Adjust the concentration of the mAb to 2-10 mg/mL.
-
Conjugation Reaction: a. Dissolve the amine-reactive linker in an anhydrous solvent like DMSO or DMF to prepare a stock solution. b. Add the linker stock solution to the mAb solution at a molar excess of 5-20 fold. The optimal ratio should be determined empirically. c. Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4 hours with gentle mixing.
-
Quenching and Purification: a. Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes. b. Purify the linker-antibody conjugate from excess linker and byproducts using an SEC column equilibrated with PBS. c. Collect the fractions containing the conjugated antibody.
Characterization of the Drug-Linker Conjugate
Thorough characterization of the conjugate is crucial to ensure its quality and consistency.
| Parameter | Method | Expected Outcome | Source |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) or LC-MS | A distribution of species with different numbers of drugs per antibody. | [9] |
| Purity and Aggregation | Size Exclusion Chromatography (SEC) | A single major peak corresponding to the monomeric ADC, with minimal aggregation. | [9] |
| Antigen Binding Affinity | ELISA or Surface Plasmon Resonance (SPR) | Binding affinity of the ADC should be comparable to the unconjugated antibody. | [6] |
| Confirmation of Conjugation Site | Peptide mapping using LC-MS/MS | Identification of the specific lysine residues that have been modified. | [9] |
In Vitro Evaluation of Targeted Therapies
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is a common method to determine the cytotoxic effect of a therapeutic agent.
Materials:
-
Target cancer cell line and a control cell line
-
Complete cell culture medium
-
96-well plates
-
Targeted therapy conjugate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: a. Prepare serial dilutions of the targeted therapy conjugate in complete medium. b. Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank). c. Incubate for 48-72 hours.
-
MTT Assay: a. Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible. b. Carefully remove the medium. c. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. d. Shake the plate for 10 minutes to ensure complete dissolution.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the untreated control. c. Plot the percentage of cell viability against the drug concentration to determine the IC₅₀ value.
In Vivo Evaluation of Targeted Therapies
Protocol 5: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for assessing the anti-tumor efficacy of a targeted therapy in a mouse model.[6][10]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
Targeted therapy conjugate
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: a. Subcutaneously inject tumor cells into the flank of the mice. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping and Dosing: a. Randomize the mice into treatment and control groups (n=5-10 mice per group). b. Administer the targeted therapy conjugate (e.g., via intravenous injection) at various doses. The control group receives the vehicle. c. Dosing can be a single dose or multiple doses over a period of time.
-
Efficacy Monitoring: a. Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2. b. Monitor the body weight of the mice as an indicator of toxicity. c. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: a. Plot the mean tumor volume over time for each group. b. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Protocol 6: Biodistribution Study
This study determines the distribution of the targeted therapy in different organs and tissues over time.[11]
Materials:
-
Radiolabeled or fluorescently-labeled targeted therapy conjugate
-
Tumor-bearing mice
-
Imaging system (e.g., PET/SPECT or in vivo fluorescence imaging system) or gamma counter/fluorometer for ex vivo analysis.
Procedure:
-
Administration of Labeled Conjugate: a. Administer a single dose of the labeled targeted therapy conjugate to tumor-bearing mice.
-
In Vivo Imaging (Optional): a. At various time points (e.g., 1, 4, 24, 48, 72 hours) post-injection, image the mice using the appropriate imaging modality to visualize the distribution of the conjugate.
-
Ex Vivo Biodistribution: a. At each time point, euthanize a cohort of mice. b. Collect blood and dissect major organs (tumor, liver, spleen, kidneys, lungs, heart, etc.). c. Weigh each organ and measure the amount of radioactivity or fluorescence. d. Calculate the percentage of the injected dose per gram of tissue (%ID/g).
Conclusion
This compound represents a highly valuable and adaptable platform for the construction of linkers for targeted therapies. The protocols and guidelines presented in these application notes provide a comprehensive framework for the synthesis, conjugation, and evaluation of novel targeted therapeutics derived from this versatile starting material. Successful implementation of these methodologies will enable researchers to develop innovative and effective treatments for a range of diseases.
References
- BenchChem. (2025). Application Notes and Protocols for In Vivo Efficacy Testing of Antibody-Drug Conjugates (ADCs) with Cleavable Linkers.
- Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies. (2018). International Journal of Molecular Sciences, 19(3), 847.
- Evaluation of The Efficacy of ADC Drugs In Vitro & Vivo. (n.d.). Medicilon.
- Current strategies for the design of PROTAC linkers: a critical review. (2020). Exploratory Target Antitumor Therapy, 1(5), 273-312.
- Overview of PROTAC Linkers: Types and Design. (n.d.). BOC Sciences.
- Design the Perfect PROTAC®. (n.d.). Sigma-Aldrich.
- Sensitive and Accurate Quantitation of the Antibody-Drug Conjugate Ado-Trastuzumab Emtansine in R
- Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads: Toward Selection of HER2-Targeting Antibody-Drug Conjugate SYD985. (2015). Molecular Pharmaceutics, 12(6), 1836-1851.
- Application Notes and Protocols for Protein Bioconjugation using 2-(4-(Chlorosulfonyl)phenoxy)acetic acid. (2025). BenchChem.
- Case Study: Personalized Cancer Therapy - The era of biomarker identification and companion diagnostic co-development. (2011). Reportlinker.
- Linkers for antibody drug conjugates. (Patent No. US-12084403-B2). (n.d.). PubChem.
- Covalent linkers in antibody-drug conjugates and methods of making and using the same. (Patent No. WO2017031034A2). (n.d.).
- Hydrophilic linkers for antibody drug conjugates. (Patent No. WO2019094395A2). (n.d.).
- Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (2022). Crystals, 12(2), 227.
- Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. (2017). Journal of Controlled Release, 267, 1-21.
- Pharmacokinetics and biodistribution of polymeric micelles containing miRNA and small-molecule drug in orthotopic pancreatic tumor-bearing mice. (2017). Nanomedicine: Nanotechnology, Biology and Medicine, 13(7), 2359-2369.
- Biodistribution Study of Niosomes in Tumor-Implanted BALB/C Mice Using Scintigraphic Imaging. (2021). Frontiers in Pharmacology, 12, 642646.
- Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (2022). MDPI.
- Case Studies Archives. (n.d.). ApconiX.
- Development of Prodrugs for PDT-Based Combination Therapy Using a Singlet-Oxygen-Sensitive Linker and Quantitative Systems Pharmacology. (2021). Pharmaceutics, 13(10), 1632.
- Bioconjugation and crosslinking technical handbook. (n.d.). Thermo Fisher Scientific.
- A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. (2019). Chemical Society Reviews, 48(21), 5426-5456.
- Interactive Bioconjugation at N‐Terminal Cysteines by Using O‐Salicylaldehyde Esters towards Dual Site‐Selective Functionalization. (2022). Chemistry – A European Journal, 28(1), e202103463.
- Application Notes and Protocols: Bioconjugation of 6-(4-Azidobutanamido)hexanoic acid to Nanoparticles. (2025). BenchChem.
- A History of Targeted Therapy Development and Progress in Novel-Novel Combinations for Chronic Lymphocytic Leukemia (CLL). (2023). Cancers, 15(4), 1018.
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 11. abzena.com [abzena.com]
Synthesis of Agrochemicals from 2-(4-Aminophenoxy)acetic Acid: A Detailed Guide for Researchers
This document provides a comprehensive guide for the synthesis of various classes of agrochemicals, including herbicides, fungicides, and insecticides, using 2-(4-aminophenoxy)acetic acid as a versatile starting material. The protocols detailed herein are designed for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis. This guide emphasizes not only the procedural steps but also the underlying chemical principles and rationale for experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Versatility of the Phenoxyacetic Acid Scaffold
This compound is a valuable building block in organic synthesis, possessing three key functional groups ripe for chemical modification: the aromatic amine, the carboxylic acid, and the phenoxy ether linkage. This trifecta of reactivity allows for the construction of a diverse array of molecular architectures, making it an ideal starting point for the development of novel agrochemicals. The phenoxyacetic acid moiety is a well-established pharmacophore in herbicide chemistry, while the amino group serves as a versatile handle for the introduction of various toxophores required for fungicidal and insecticidal activity.
PART 1: Synthesis of the Key Precursor: Ethyl 2-(4-Aminophenoxy)acetate
The journey into the synthesis of diverse agrochemicals begins with the preparation of a key intermediate, ethyl 2-(4-aminophenoxy)acetate. This precursor is synthesized in a robust two-step sequence starting from the readily available 4-nitrophenol.
Protocol 1: Synthesis of Ethyl 2-(4-Nitrophenoxy)acetate
This initial step involves the alkylation of 4-nitrophenol with ethyl bromoacetate. The phenoxide, generated in situ using a mild base, acts as a nucleophile, displacing the bromide to form the corresponding ether.
Materials:
-
4-Nitrophenol
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
To a solution of 4-nitrophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(4-nitrophenoxy)acetate. The product can be purified by recrystallization from ethanol if necessary.
Protocol 2: Reduction of the Nitro Group to Synthesize Ethyl 2-(4-Aminophenoxy)acetate
The second step involves the selective reduction of the nitro group to an amine. A variety of reducing agents can be employed; however, a common and effective method utilizes iron powder in the presence of an acid, such as ammonium chloride.[1]
Materials:
-
Ethyl 2-(4-nitrophenoxy)acetate
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, suspend ethyl 2-(4-nitrophenoxy)acetate (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (3.0-5.0 eq) and ammonium chloride (1.0 eq) to the suspension.
-
Heat the mixture to reflux with vigorous stirring for 2-4 hours. The color of the reaction mixture will change from yellow to colorless, indicating the reduction of the nitro group.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, hot filter the reaction mixture through a pad of celite to remove the iron residues.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield ethyl 2-(4-aminophenoxy)acetate as a solid.[1][2]
PART 2: Synthesis of Herbicides
The phenoxyacetic acid core is a classic herbicidal scaffold. By leveraging the amino group of our precursor, we can readily access chlorinated phenoxyacetic acid derivatives, a prominent class of herbicides.
Workflow for Herbicide Synthesis
Caption: Synthetic pathway to a phenoxyacetic acid herbicide.
Protocol 3: Diazotization and Sandmeyer Reaction to Synthesize 2-(4-Chlorophenoxy)acetic Acid
This protocol outlines the conversion of the amino group to a chloro group via a two-step, one-pot procedure involving diazotization followed by a Sandmeyer reaction.[3]
Materials:
-
This compound (or its ethyl ester followed by hydrolysis)
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Ice bath
-
Beaker
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
The resulting precipitate of 2-(4-chlorophenoxy)acetic acid can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol/water.
PART 3: Synthesis of Fungicides
The amino group of this compound provides a convenient entry point for the synthesis of nitrogen-containing heterocycles, many of which exhibit potent fungicidal activity. The 1,2,4-triazole ring system is a well-known toxophore in this class of agrochemicals.
Workflow for Triazole Fungicide Synthesis
Caption: General pathway for the synthesis of a triazole fungicide.
Protocol 4: Synthesis of a 1,2,4-Triazole Derivative
This protocol describes a general route to a 1,2,4-triazole-3-thiol derivative, a common building block for more complex fungicides.
Materials:
-
Ethyl 2-(4-aminophenoxy)acetate
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Formation of the Dithiocarbazate: Dissolve ethyl 2-(4-aminophenoxy)acetate (1.0 eq) in ethanol. Add potassium hydroxide (1.1 eq) and stir until dissolved. Cool the solution and add carbon disulfide (1.2 eq) dropwise. Stir the mixture at room temperature for several hours until a solid precipitate (potassium dithiocarbazate) forms.
-
Synthesis of the Thiosemicarbazide: To the suspension of the potassium dithiocarbazate, add hydrazine hydrate (1.5 eq) and reflux the mixture for 4-6 hours.
-
Cyclization to the Triazole: After reflux, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the 4-amino-5-(4-(2-ethoxy-2-oxoethoxy)phenyl)-4H-1,2,4-triazole-3-thiol. The product can be collected by filtration and recrystallized. Further modifications of the thiol and amino groups can lead to a variety of potent fungicides.
PART 4: Synthesis of Insecticides
The versatile amino group of our precursor can also be elaborated to construct insecticidal compounds, such as analogs of neonicotinoids. This often involves the formation of an imine or a related nitrogen-containing functional group.
Workflow for Neonicotinoid Analog Synthesis
Caption: A potential route to a neonicotinoid-like insecticide.
Protocol 5: Synthesis of a Neonicotinoid-like Imine Intermediate
This protocol describes the initial step in the synthesis of a neonicotinoid analog, the formation of an imine by condensation of the amino group with a heterocyclic aldehyde.
Materials:
-
Ethyl 2-(4-aminophenoxy)acetate
-
6-Chloro-3-pyridinecarboxaldehyde
-
Ethanol or Methanol
-
Catalytic amount of acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve ethyl 2-(4-aminophenoxy)acetate (1.0 eq) and 6-chloro-3-pyridinecarboxaldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 2-4 hours, monitoring the formation of the imine product by TLC.
-
Upon completion, cool the reaction mixture. The imine product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude imine can be purified by recrystallization or column chromatography. This intermediate can then undergo further reactions, such as reduction of the imine and N-functionalization, to yield the final neonicotinoid analog.
Data Summary
| Compound | Class | Key Synthetic Step | Reagents |
| Ethyl 2-(4-nitrophenoxy)acetate | Precursor Intermediate | Williamson Ether Synthesis | 4-Nitrophenol, Ethyl bromoacetate, K₂CO₃ |
| Ethyl 2-(4-aminophenoxy)acetate | Key Precursor | Nitro Group Reduction | Ethyl 2-(4-nitrophenoxy)acetate, Fe, NH₄Cl |
| 2-(4-Chlorophenoxy)acetic Acid | Herbicide | Sandmeyer Reaction | This compound, NaNO₂, HCl, CuCl |
| 1,2,4-Triazole Derivative | Fungicide | Heterocyclic Ring Formation | Ethyl 2-(4-aminophenoxy)acetate, CS₂, KOH, N₂H₄·H₂O |
| Neonicotinoid-like Imine | Insecticide Intermediate | Imine Condensation | Ethyl 2-(4-aminophenoxy)acetate, 6-Chloro-3-pyridinecarboxaldehyde |
Conclusion
This compound and its ethyl ester are highly versatile and economically viable starting materials for the synthesis of a wide range of agrochemicals. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold and develop novel, effective, and potentially safer crop protection agents. The key to unlocking the full potential of this precursor lies in the strategic manipulation of its functional groups, enabling the construction of diverse and complex molecular architectures with tailored biological activities.
References
- Wang, M.-Z., et al. (2010). Synthesis and Fungicidal Activity of Novel aminophenazine-1-carboxylate Derivatives. Journal of Agricultural and Food Chemistry, 58(6), 3651-3660. [Link]
- Huang, Y., et al. (2022). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. RSC Advances, 12(45), 29337-29346. [Link]
- Wikipedia. (n.d.). Sandmeyer reaction. [Link]
- MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Crystals, 12(2), 227. [Link]
- ResearchGate. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]
- MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]
- PubMed. (2020). Synthesis and fungicidal activity of phenazine-1-carboxylic triazole derivatives. Journal of Asian Natural Products Research, 23(5), 452-465. [Link]
- Der Pharma Chemica. (2012). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica, 4(3), 994-1000. [Link]
- J&K Scientific. (n.d.). 2-(4-Aminophenoxy)
- MDPI. (2022). Design, Synthesis and Bioactivity of Novel Low Bee-Toxicity Compounds Based on Flupyrimin. Molecules, 27(23), 8234. [Link]
Sources
Application Notes and Protocols: The Role of 2-(4-Aminophenoxy)acetic Acid as a Versatile Building Block in Advanced Material Synthesis
Abstract: This document provides a detailed technical guide for researchers, scientists, and professionals on the applications of 2-(4-aminophenoxy)acetic acid in material science. This bifunctional monomer, characterized by its primary aromatic amine, carboxylic acid group, and a flexible phenoxy-ether linkage, is a cornerstone for synthesizing high-performance polymers and functional materials. We will explore its primary role in the creation of thermally stable polyamides and poly(amide-imide)s, and delve into its potential in emerging fields such as corrosion inhibition and the design of metal-organic frameworks (MOFs). The protocols herein are designed to be self-validating, providing not just procedural steps but also the scientific rationale and expected outcomes, grounded in authoritative references.
Introduction: A Molecule of Strategic Importance
This compound is a uniquely structured organic compound that serves as a valuable intermediate and building block in both pharmaceutical and material science research.[1][2] Its architecture combines the rigidity of an aromatic ring with the flexibility of an ether linkage, while presenting two distinct reactive sites: an amine (-NH₂) group and a carboxylic acid (-COOH) group. This dual functionality is the key to its utility, allowing it to act as a monomer in polycondensation reactions to form advanced polymers with tailored properties.[3][4] In this guide, we will elucidate its application in creating materials with enhanced thermal stability, processability, and specific functional attributes.
Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is critical for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | [5] |
| Molecular Weight | 167.16 g/mol | [5] |
| Appearance | Dark colored crystalline solid | [1] |
| Melting Point | 190-198 ºC | [1] |
| CAS Number | 2298-36-4 | [5] |
| pKa | 2.98±0.10 (Predicted) | [2] |
Core Application: High-Performance Aromatic Polymers
The most prominent application of this compound in material science is its use as a monomer for synthesizing aromatic polyamides and poly(amide-imide)s. These polymers are sought after for their exceptional performance in demanding environments.
Scientific Rationale: Structure-Property Relationship
The final properties of a polymer are directly dictated by the structure of its monomeric units. This compound imparts a unique combination of characteristics:
-
Thermal Stability: The aromatic backbone is inherently rigid and resistant to thermal degradation.
-
Enhanced Solubility & Processability: The ether (-O-) linkage introduces flexibility into the polymer chain. This disruption of chain packing reduces crystallinity, which significantly improves the polymer's solubility in organic solvents and lowers its glass transition temperature, making it easier to process into films and fibers.
-
Reactivity: The amine and carboxyl groups are ideal for direct polycondensation reactions, a common and robust method for polymer synthesis.[6]
Caption: Structure-Property Relationship Diagram.
Protocol: Synthesis of Aromatic Polyamides via Direct Polycondensation
This protocol describes the synthesis of a novel polyamide from this compound and an aromatic dicarboxylic acid, such as isophthalic acid, using the Yamazaki-Higashi reaction. This method avoids the need for highly reactive and moisture-sensitive acyl chlorides.[4]
Materials & Reagents:
-
This compound
-
Aromatic dicarboxylic acid (e.g., isophthalic acid)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Triphenyl phosphite (TPP)
-
Pyridine, anhydrous
-
Calcium chloride (CaCl₂), anhydrous
-
Methanol
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser, magnetic stirrer)
-
Nitrogen or Argon gas supply
Procedure:
-
Reactor Setup: Dry all glassware in an oven at 120 °C overnight and assemble under a flow of inert gas.
-
Monomer Dissolution: In the Schlenk flask, dissolve equimolar amounts of this compound and the chosen dicarboxylic acid in anhydrous NMP containing 5% (w/v) anhydrous CaCl₂. The salt enhances the solubility of the resulting aromatic polyamide.[4]
-
Condensing Agent Addition: To the stirred solution, add pyridine (as a catalyst) and triphenyl phosphite (as the condensing agent). A typical molar ratio is Monomer:TPP:Pyridine of 1:1.1:1.1.
-
Polymerization: Heat the reaction mixture to 100-110 °C under a continuous inert gas flow. Maintain this temperature with vigorous stirring for 3-5 hours. The viscosity of the solution will noticeably increase as the polymer chains grow.
-
Precipitation and Washing: After cooling to room temperature, pour the viscous polymer solution slowly into a large volume of methanol with rapid stirring. The polyamide will precipitate as a fibrous solid.
-
Purification: Collect the polymer by filtration. Wash it thoroughly with hot methanol and then with water to remove residual solvent, monomers, and by-products.
-
Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours.
Self-Validation:
-
Yield: Expect a high yield (>90%).
-
Inherent Viscosity: A key measure of molecular weight. An inherent viscosity in the range of 0.31–0.93 dL/g (measured in a suitable solvent like NMP at 30 °C) indicates successful polymerization.[3]
-
Film Formation: The dried polymer should be soluble in aprotic polar solvents (e.g., NMP, DMAc) and capable of being cast into a tough, flexible, and transparent film.[7]
Caption: Workflow for Polyamide Synthesis.
Protocol: Thermal Characterization by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a material as a function of temperature, providing crucial data on its thermal stability.[8]
Procedure:
-
Sample Preparation: Place a small amount (5-10 mg) of the dried polymer into a TGA sample pan (e.g., alumina or platinum).[9]
-
Instrument Setup: Place the pan in the TGA furnace.
-
Analysis Conditions: Heat the sample from ambient temperature to 800 °C at a constant rate of 10 °C/min under a nitrogen atmosphere (flow rate ~50 mL/min).[9]
-
Data Analysis: Record the mass loss versus temperature curve. Determine the temperature at 5% weight loss (T₅%), which is a standard metric for comparing the thermal stability of polymers.[8]
Expected Results: Polyamides and poly(amide-imide)s derived from monomers like this compound are known for their high thermal stability. Expect no significant weight loss below 400 °C, with T₅% values often exceeding 460 °C.[3][4]
| Polymer System (Analogous) | T₅% (°C, in N₂) | T₁₀% (°C, in Air) | Char Yield @ 800°C (%) |
| Polyamide from BAPC and Terephthalic Acid | >467 | >465 | >50 |
| Poly(amide-imide) from Diimide-diacid I | >475 | >475 | ~60-65 |
| Data compiled from analogous polymer systems to provide representative values.[4][7] |
Emerging Application: Corrosion Inhibition
Organic molecules containing heteroatoms (N, O), aromatic rings, and polar functional groups are often effective corrosion inhibitors.[10] this compound possesses all these features, making it a promising candidate for protecting metals in acidic environments.
Mechanistic Rationale
The proposed mechanism involves the adsorption of the molecule onto the metal surface. The lone electron pairs on the nitrogen and oxygen atoms can coordinate with the vacant d-orbitals of the metal, while the π-electrons of the benzene ring can also participate in the interaction. This forms a protective film that isolates the metal from the corrosive medium.[10][11]
Caption: Proposed Corrosion Inhibition Mechanism.
Protocol: Electrochemical Evaluation of Inhibition Efficiency
This is a standard protocol to quantify the effectiveness of a potential corrosion inhibitor using potentiodynamic polarization.
Materials & Setup:
-
Potentiostat with a three-electrode cell (working electrode: mild steel; counter electrode: platinum; reference electrode: saturated calomel electrode).
-
Corrosive medium: 1 M HCl solution.
-
Inhibitor solutions: 1 M HCl containing various concentrations of this compound (e.g., 50, 100, 200, 500 ppm).
Procedure:
-
Electrode Preparation: Polish the mild steel electrode, rinse with deionized water and acetone, and dry.
-
Blank Measurement: Immerse the electrodes in the 1 M HCl solution (without inhibitor). Allow the open circuit potential (OCP) to stabilize (approx. 30 min). Run a potentiodynamic polarization scan from -250 mV to +250 mV relative to the OCP.
-
Inhibitor Measurement: Repeat step 2 with the different inhibitor-containing solutions.
-
Data Analysis: From the resulting Tafel plots, extrapolate the corrosion current density (i_corr) for the blank (i_corr⁰) and for each inhibitor concentration (i_corr).
-
Calculate Inhibition Efficiency (IE%): IE% = [(i_corr⁰ - i_corr) / i_corr⁰] x 100
Self-Validation: A successful inhibitor will show a significant decrease in corrosion current density with increasing concentration. An IE% above 90% is typically considered excellent.
Prospective Application: Linker for Metal-Organic Frameworks (MOFs)
MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic molecules.[12] The bifunctional nature of this compound makes it an ideal candidate for an organic linker to build novel MOFs with potential applications in gas storage, separation, and catalysis.[13]
Protocol: Hypothetical Solvothermal Synthesis of a MOF
This conceptual protocol outlines a common method for MOF synthesis.
Materials:
-
This compound (organic linker).
-
Metal salt (e.g., Zinc nitrate hexahydrate, ZrOCl₂·8H₂O).
-
Solvent: N,N-Dimethylformamide (DMF).
-
Teflon-lined stainless steel autoclave.
Procedure:
-
Solution Preparation: In a glass vial, dissolve the metal salt and this compound in DMF.
-
Reaction: Seal the vial inside the autoclave and heat it in an oven at 120-150 °C for 24-72 hours.
-
Isolation: After slow cooling to room temperature, crystalline solids (the MOF) should have formed.
-
Washing: Decant the mother liquor and wash the crystals with fresh DMF and then a lower-boiling-point solvent like ethanol to remove unreacted starting materials.
-
Activation: Dry the product under vacuum to remove solvent molecules from the pores.
Expected Characterization:
-
Powder X-ray Diffraction (PXRD): Should show a sharp, crystalline pattern, confirming the formation of an ordered framework.[12]
-
Thermogravimetric Analysis (TGA): Will reveal the thermal stability of the MOF and the temperature at which the framework decomposes.
Conclusion
This compound is a powerful and versatile molecule in the material scientist's toolkit. Its primary, well-established role is in the synthesis of high-performance polymers, where its unique structure provides an optimal balance of thermal stability and processability. Furthermore, its inherent chemical functionalities suggest significant untapped potential in the development of advanced functional materials, including next-generation corrosion inhibitors and bespoke metal-organic frameworks. The protocols and insights provided in this guide serve as a foundation for researchers to explore and innovate with this valuable chemical building block.
References
- J&K Scientific. (n.d.). This compound hydrate | 2298-36-4.
- ResearchGate. (n.d.). Synthesis and characterization of polyamides and poly(amide–imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile.
- ResearchGate. (n.d.). Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane.
- Bohrium. (2022). Efficient-consecutive-synthesis-of-ethyl-2-4-aminophenoxy-acetate-a-precursor-for-dual-gk-and-ppar-activators-x-ray-structure-hirshfeld-analysis-and-dft-studies.
- National Institutes of Health. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines.
- ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of polymers.
- NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.
- NASA Technical Reports Server. (n.d.). OF HEAT-RESISTANT POLYMERS BY.
- ACS Publications. (1998). New Poly(amide-imide) Syntheses XXII. Synthesis and Properties of Poly(amide-imide)s Based on 1,4-Bis(4-trimellitimidophenoxy)-2-t-butylbenzene and Aromatic Diamines.
- PubChem. (n.d.). This compound.
- MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
- ResearchGate. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
- LookChem. (n.d.). Cas 2298-36-4, this compound HYDRATE.
- National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- MDPI. (2023). Corrosion Inhibitors: Natural and Synthetic Organic Inhibitors.
- Cambridge University Press. (2022). On a novel approach to the thermogravimetric analysis of polymers: Polystyrene.
- Google Patents. (1990). Corrosion inhibitor compositions.
- PubMed. (2018). Metal-Organic Frameworks for Cultural Heritage Preservation: The Case of Acetic Acid Removal.
- National Institutes of Health. (2021). Physiochemical characterization of metal organic framework materials: A mini review.
- PubMed. (2022). Recent Advances in Metal-Organic Frameworks for Applications in Magnetic Resonance Imaging.
- Google Patents. (2002). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
- ResearchGate. (n.d.). Metal Organic Frameworks Built from a Linear Rigid Dicarboxylate and Different Co-linkers: Trap of the Keto Form of Ethylacetoacetate, Luminescence and Ferroelectric Studies.
- Environmental Engineering Research. (2024). Metal organic framework (MOF): Synthesis and fabrication for the application of electrochemical sensing.
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- 13. Metal organic framework (MOF): Synthesis and fabrication for the application of electrochemical sensing [eeer.org]
Application Notes and Protocols for Cell-Based Assays Involving 2-(4-Aminophenoxy)acetic Acid Derivatives
Introduction: Unveiling the Therapeutic Potential of 2-(4-Aminophenoxy)acetic Acid Derivatives
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and metabolic modulatory effects.[1] The unique combination of an aromatic amine, an ether linkage, and a carboxylic acid moiety provides a rich platform for chemical modifications to fine-tune pharmacological properties.
Recent research has highlighted the potential of these derivatives as cytotoxic agents against various cancer cell lines and as modulators of key inflammatory pathways.[2][3][4] Furthermore, structural similarities to known ligands suggest that some derivatives may exert their effects through interactions with nuclear receptors such as the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a critical regulator of inflammation and metabolism.[1][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust cell-based assays for the evaluation of this compound derivatives. The protocols detailed herein are designed to be self-validating systems, incorporating essential controls and explaining the scientific rationale behind each experimental step.
Part 1: Foundational Assays for Initial Screening
The initial assessment of novel this compound derivatives typically involves evaluating their impact on cell viability and proliferation. This allows for the determination of cytotoxic or cytostatic effects and is crucial for establishing appropriate concentration ranges for subsequent mechanistic studies.
Cell Viability and Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, a process that is quantifiable by spectrophotometry.[6]
-
Cell Line Selection: The choice of cell line is paramount and should be guided by the therapeutic hypothesis. For anticancer screening, a panel of cell lines representing different tumor types is recommended to identify broad-spectrum activity or lineage-specific effects.[7][8][9] For instance, the NCI-60 panel or a selection of commonly used lines such as MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and DU-145 (prostate carcinoma) can provide a comprehensive initial screen.[10][11][12]
-
Compound Preparation and Concentration Range: this compound derivatives are often soluble in dimethyl sulfoxide (DMSO).[13] It is critical to maintain a final DMSO concentration in the cell culture medium at or below 0.5% to avoid solvent-induced cytotoxicity.[14][15][16] A preliminary broad-range concentration screening (e.g., 0.1 to 100 µM) is advisable to determine the half-maximal inhibitory concentration (IC50).[2]
-
Incubation Time: A 48 to 72-hour incubation period is generally sufficient to observe significant effects on cell proliferation.[2]
Caption: Workflow for assessing cytotoxicity using the MTT assay.
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the this compound derivative in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% (v/v).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.
-
-
MTT Reagent Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
Plot the percentage of cell viability against the compound concentration (logarithmic scale) to determine the IC50 value.
-
| Parameter | Recommendation | Rationale |
| Cell Lines | MCF-7, HepG2, DU-145 | Represent common cancer types for broad screening. |
| Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in logarithmic growth phase during treatment. |
| Compound Solvent | DMSO | Good solubility for many organic compounds. |
| Final DMSO Conc. | ≤ 0.5% | Minimizes solvent-induced cytotoxicity.[14][15] |
| Compound Conc. Range | 0.1 - 100 µM (initial screen) | To determine the effective dose range and IC50. |
| Incubation Time | 48 - 72 hours | Allows for sufficient time to observe effects on proliferation. |
| Positive Control | Doxorubicin (e.g., 1 µM) | A known cytotoxic agent to validate assay performance. |
| Negative Control | Vehicle (DMSO) | To account for any effects of the solvent on cell viability. |
Part 2: Mechanistic Assays - Elucidating the Mode of Action
Once the cytotoxic potential of a this compound derivative has been established, the next logical step is to investigate the underlying mechanism of cell death or growth inhibition.
Apoptosis Detection by Annexin V Staining
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents exert their effects. One of the early events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Co-staining with a viability dye such as Propidium Iodide (PI) allows for the differentiation between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).
Caption: Simplified signaling pathway of PPARγ activation leading to luciferase expression.
-
Cell Seeding and Transfection (if not using a stable cell line):
-
Compound Treatment:
-
After 24 hours of transfection (or upon reaching appropriate confluency for stable cell lines), treat the cells with various concentrations of the this compound derivative.
-
Include a vehicle control (DMSO) and a positive control (e.g., rosiglitazone). [19]
-
-
Luciferase Assay:
-
Incubate the cells for 16-24 hours.
-
Lyse the cells and measure the luciferase activity using a luciferase assay kit according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for differences in transfection efficiency and cell number.
-
Express the results as fold activation relative to the vehicle control.
-
| Parameter | Recommendation | Rationale |
| Cell Line | HEK293 (transiently transfected) or a stable PPARγ reporter cell line | HEK293 cells are easily transfectable; stable lines offer convenience and consistency. [18] |
| Vectors | PPARγ expression vector and PPRE-luciferase reporter vector | Essential components for a specific PPARγ activation readout. |
| Compound Conc. | 0.01 - 10 µM | Typical range for screening nuclear receptor agonists. |
| Incubation Time | 16 - 24 hours | Sufficient time for ligand-induced gene transcription and protein expression. [6] |
| Positive Control | Rosiglitazone | A potent and specific PPARγ agonist. [19] |
| Negative Control | Vehicle (DMSO) | To establish the baseline luciferase activity. |
| Readout | Luminescence | A highly sensitive measure of reporter gene expression. |
References
- What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? | ResearchGate.
- DMSO in cell based assays - Scientist Solutions.
- Peroxisome proliferator activated receptor gamma reporter gene assay - Protocols.io.
- DMSO usage in cell culture - LifeTein.
- Maximum DMSO concentration in media for cell culture? : r/labrats - Reddit.
- Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH.
- Panel of Human PPAR Reporter Assays: PPARa, PPARd, & PPARg - Scientist.com.
- Luciferase reporter assay of PPAR activation in COS-7 cells.... - ResearchGate.
- Human Peroxisome Proliferator-Activated Receptor Gamma - Indigo Biosciences.
- Macrophage Inflammatory Assay - PMC - NIH.
- Macrophage Inflammatory Assay - PubMed - NIH.
- Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC - PubMed Central.
- Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - MDPI.
- PPARγ (Peroxisome proliferator-activated receptor gamma)-GAL4 Luciferase Reporter HEK293 Cell Line PPAR 82838 - BPS Bioscience.
- Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies - MDPI.
- Human PPARγ Reporter Assay Kit - Indigo Biosciences.
- Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts - ThaiScience.
- Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Journal of Emerging Technologies and Innovative Research.
- Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies - ResearchGate.
- Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies - JYX: JYU.
- The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell - Jurnal Kedokteran Brawijaya.
- New 2-Acetyl-3-aminophenyl-1,4-naphthoquinones: Synthesis and In Vitro Antiproliferative Activities on Breast and Prostate Human Cancer Cells - PubMed.
- efficient-consecutive-synthesis-of-ethyl-2-4-aminophenoxy-acetate-a-precursor-for-dual-gk-and-ppar-activators-x-ray-structure-hirshfeld-analysis-and-dft-studies - Ask this paper | Bohrium.
- Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed.
- Selection of optimal cell lines for high-content phenotypic screening - bioRxiv.
- In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - MDPI.
- Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Publishing.
- Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) - PubMed Central.
- Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds - ResearchGate.
- Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - Bentham Science Publisher.
- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - MDPI.
- Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed.
- Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Publishing.
- Phenotypic Screening To Discover Novel Chemical Series as Efficient Antihemorrhagic Agents - PMC - NIH.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-aminophenoxy)acetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(4-aminophenoxy)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction conditions, and ultimately improve product yield and purity. This compound is a valuable intermediate in the development of pharmaceuticals, particularly for anti-inflammatory drugs and therapies targeting neurological disorders.[1][2] This guide provides field-proven insights, troubleshooting protocols, and detailed methodologies to ensure successful and reproducible outcomes in your laboratory.
Core Synthesis Pathways: An Overview
The synthesis of this compound is most commonly approached via two strategic routes, each with distinct advantages and challenges. Understanding the causality behind these pathways is critical for troubleshooting and optimization.
-
Direct Williamson Ether Synthesis: This is the most direct route, involving the reaction of 4-aminophenol with a haloacetic acid (e.g., chloroacetic acid) or its ester. The reaction proceeds by forming the phenoxide ion in situ with a base, which then acts as a nucleophile to displace the halide.[3][4] While straightforward, this method's primary challenge is chemoselectivity. The amino group (-NH₂) is also nucleophilic and can compete with the hydroxyl group (-OH), leading to N-alkylation and other side products.[5]
-
Two-Step Synthesis via Nitro Intermediate: This more robust method circumvents the issue of N-alkylation. It begins with the alkylation of 4-nitrophenol with an ethyl haloacetate. The nitro group is strongly electron-withdrawing, which increases the acidity of the phenolic proton and deactivates the aromatic ring for other reactions, leading to a cleaner O-alkylation. The nitro group is then selectively reduced in a second step to yield the desired amino group.[6][7][8] This pathway typically results in higher overall yields and a purer final product.[9][10]
Experimental Workflow: Direct Williamson Ether Synthesis
Sources
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- 8. researchgate.net [researchgate.net]
- 9. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
purification of crude 2-(4-aminophenoxy)acetic acid by recrystallization
An Application Scientist's Guide to the Purification of Crude 2-(4-Aminophenoxy)acetic Acid by Recrystallization
Introduction: The Pursuit of Purity
This compound is a vital building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceuticals.[1] The efficacy and safety of any final drug product are directly dependent on the purity of its starting materials. Crude synthetic products are rarely pure; they contain residual starting materials, by-products, and other contaminants. Recrystallization stands as a powerful, fundamental, and cost-effective technique for purifying solid organic compounds.[2][3]
This guide provides a comprehensive, experience-driven framework for the successful recrystallization of this compound. It moves beyond a simple list of steps to explain the underlying principles, enabling you to troubleshoot and adapt the protocol effectively. The core principle of recrystallization is based on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[4][5] An ideal solvent will dissolve the compound completely at an elevated temperature but will have poor solubility for it at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solution (mother liquor) or are removed via hot filtration.[2][5]
Part 1: Foundational Principles & Solvent Selection
The success of any recrystallization hinges on the selection of an appropriate solvent.[4] The "perfect" solvent is one that exhibits a steep solubility curve for the target compound—high solubility at high temperatures and low solubility at low temperatures.
Key Characteristics of an Ideal Recrystallization Solvent:
-
High Temperature Coefficient: The solvent must dissolve the crude this compound when hot (near its boiling point) but not at room temperature.[2][5]
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot gravity filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[2][5]
-
Chemical Inertness: The solvent must not react with this compound.[2]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[2]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[6]
Solvent Selection for this compound
This compound is an amphoteric molecule, possessing a basic amine (-NH₂) group and an acidic carboxylic acid (-COOH) group, as well as a moderately non-polar aromatic ring.[7][8] This structure allows for hydrogen bonding, making it soluble in polar solvents like water.[7] Its solubility is also pH-dependent.[7]
| Solvent | Polarity | Rationale for Use/Rejection |
| Water | Highly Polar | Recommended. The compound is known to be soluble in water, likely exhibiting a significant increase in solubility with heat due to its polar functional groups.[7][9] |
| Ethanol | Polar | Good Candidate. May dissolve the compound too well at room temperature, potentially leading to lower recovery. Often used in a mixed-solvent system with water. |
| Acetone | Polar Aprotic | May be a suitable solvent. Requires experimental testing. |
| Ethyl Acetate | Medium Polarity | Less likely to be effective due to the high polarity of the solute. |
| Hexane/Toluene | Non-Polar | Not Recommended. The compound's polar nature makes it unlikely to dissolve in non-polar solvents.[7] |
Based on its molecular structure, water is the most logical and environmentally friendly starting point for recrystallizing this compound.
Part 2: Experimental Protocol & Workflow
This protocol outlines the step-by-step methodology for the purification of crude this compound using water as the solvent.
Safety First:
-
Always consult the Safety Data Sheet (SDS) for this compound and all solvents used.[10]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Perform all operations in a well-ventilated fume hood to avoid inhalation of dust or solvent vapors.[10]
Step-by-Step Recrystallization Procedure:
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 250 mL). Using an Erlenmeyer flask minimizes solvent evaporation and prevents contamination.
-
Add a magnetic stir bar or a boiling chip to ensure smooth boiling.
-
Add a minimum amount of deionized water (e.g., start with 50 mL) to the flask.
-
Gently heat the mixture on a hot plate with stirring. Bring the solvent to a near-boil.
-
Continue adding small portions of hot deionized water incrementally until all the solid has just dissolved.[5] Crucial Point: Avoid adding an excess of solvent, as this will reduce the final yield.[11]
-
-
Hot Gravity Filtration (If Necessary):
-
If you observe any insoluble impurities (e.g., dust, sand, or insoluble by-products) in the hot solution, you must perform a hot gravity filtration.
-
Pre-heat a funnel (stemless or short-stemmed) and a receiving Erlenmeyer flask on the hotplate to prevent premature crystallization.
-
Place a piece of fluted filter paper in the hot funnel.
-
Quickly pour the hot, saturated solution through the fluted filter paper into the clean, hot receiving flask.
-
-
Crystallization (Cooling):
-
Cover the mouth of the Erlenmeyer flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals as it allows the crystal lattice to form selectively, excluding impurities.[4][11]
-
Once the flask has reached room temperature, you can place it in an ice-water bath for 20-30 minutes to maximize crystal formation and yield.
-
-
Crystal Collection (Vacuum Filtration):
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.
-
Wet the filter paper with a small amount of ice-cold deionized water to ensure it seals against the funnel.
-
Turn on the vacuum source and pour the crystallized mixture into the Büchner funnel.
-
Wash the crystals with a small amount (2-3 portions) of ice-cold deionized water to rinse away any adhering mother liquor containing soluble impurities. Use minimal cold solvent to avoid redissolving the product.
-
Continue to draw air through the crystals for several minutes to help dry them.
-
-
Drying:
-
Carefully transfer the filter cake from the funnel to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be done by air drying or in a drying oven at a moderate temperature (e.g., 60-70 °C), ensuring the temperature is well below the compound's melting point (~132 °C).[8]
-
-
Purity Assessment:
-
Determine the melting point of the recrystallized product. A pure compound will have a sharp melting point that matches the literature value. Impurities typically cause the melting point to be depressed and broadened.[12]
-
Calculate the percent recovery.
-
Visual Workflow of Recrystallization
Caption: Ideal vs. poor solvent solubility curves for a target product and its impurities.
References
- University of California, Davis. (n.d.).
- Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation. Education in Chemistry.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Wired Chemist. (n.d.). Recrystallization.
- Solubility of Things. (n.d.). 4-Aminophenylacetic acid.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Capot Chemical. (2025, December 16). MSDS of Acetic acid, 2-(4-aminophenoxy)-, ethyl ester.
- LookChem. (n.d.). Cas 2298-36-4, this compound HYDRATE.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Reddit. (2024, April 29). Recrystallization pointers. r/chemistry.
- The Organic Chemistry Tutor. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube.
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC.
- University of California, Irvine. (n.d.). Recrystallization and Crystallization.
- ResearchGate. (2025, October 14). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate....
- MDPI. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate....
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
Sources
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- 2. Recrystallization [sites.pitt.edu]
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- 5. Recrystallization [wiredchemist.com]
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- 10. capotchem.com [capotchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 2-(4-Aminophenoxy)acetic Acid
Welcome to the technical support center for the synthesis of 2-(4-aminophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction outcomes.
Overview of Synthetic Strategies
This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Its synthesis is typically approached via a two-step sequence starting from 4-nitrophenol. This common pathway involves:
-
Williamson Ether Synthesis: Alkylation of 4-nitrophenol with an ethyl haloacetate (e.g., ethyl bromoacetate or chloroacetate) to form ethyl 2-(4-nitrophenoxy)acetate.[3][4][5]
-
Nitro Group Reduction: Selective reduction of the nitro group on the aromatic ring to yield the target primary amine, which is then often followed by hydrolysis of the ester to the carboxylic acid.
This guide will focus on troubleshooting issues that arise during this prevalent synthetic route.
Visualizing the Main Synthetic Pathway
Below is a diagram illustrating the primary synthetic route from 4-nitrophenol.
Caption: Primary synthetic pathway for this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Part 1: Williamson Ether Synthesis of Ethyl 2-(4-nitrophenoxy)acetate
Question 1: My Williamson ether synthesis reaction shows low conversion of 4-nitrophenol. What are the likely causes and how can I improve the yield?
Answer: Low conversion in this SN2 reaction is a common issue and can often be traced back to several key factors.[6]
-
Insufficient Deprotonation of 4-Nitrophenol: The reaction requires the formation of the phenoxide ion, which is the active nucleophile.[6]
-
Causality: 4-Nitrophenol has a pKa of approximately 7.15. While more acidic than phenol, it still requires a sufficiently strong base to ensure complete deprotonation.
-
Troubleshooting:
-
Base Selection: Anhydrous potassium carbonate (K₂CO₃) is commonly used and generally effective. However, if you suspect incomplete deprotonation, consider a stronger base like sodium hydride (NaH). Use with caution in a suitable aprotic solvent.
-
Base Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the base. It is common practice to use a slight excess (1.1-1.5 equivalents).
-
Water Content: The presence of water can consume the base and hinder phenoxide formation. Ensure all reagents and solvents are anhydrous.
-
-
-
Reaction Conditions:
-
Causality: The SN2 reaction rate is dependent on temperature and solvent.[7]
-
Troubleshooting:
-
Temperature: Refluxing in a solvent like acetone or DMF is typical.[7][8] If the reaction is sluggish, a moderate increase in temperature may be beneficial, but be mindful of potential side reactions.
-
Solvent Choice: Polar aprotic solvents such as DMF or DMSO can accelerate SN2 reactions by solvating the cation of the base, leaving the anion more nucleophilic.[7]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times can range from 4 to 8 hours.[9]
-
-
-
Reagent Quality:
-
Causality: The alkylating agent, ethyl bromoacetate or chloroacetate, can degrade over time.
-
Troubleshooting: Use freshly opened or purified reagents.
-
Question 2: I am observing significant amounts of byproducts in my Williamson ether synthesis. How can I identify and minimize them?
Answer: The primary side reaction of concern is the elimination (E2) reaction of the alkyl halide, which competes with the desired SN2 substitution.[6][7][10]
-
Alkene Formation (E2 Elimination):
-
Causality: The phenoxide, in addition to being a nucleophile, is also a base. It can abstract a proton from the ethyl haloacetate, leading to the formation of an alkene. This is more prevalent with secondary and tertiary alkyl halides, but can occur with primary halides under forcing conditions.[7][10][11]
-
Troubleshooting:
-
Temperature Control: Higher temperatures favor elimination over substitution.[7] Avoid excessive heating; maintain a gentle reflux.
-
Choice of Alkyl Halide: While you are likely using a primary halide, ensure it is not sterically hindered.
-
-
-
C-Alkylation:
-
Causality: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) to form the desired ether, or at the aromatic ring (C-alkylation), typically at the ortho or para positions.[6][7]
-
Troubleshooting:
-
Solvent Effects: Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.[7]
-
-
Table 1: Key Parameters for Williamson Ether Synthesis
| Parameter | Recommended Condition | Rationale |
| Starting Material | 4-Nitrophenol | Electron-withdrawing nitro group increases acidity. |
| Alkylating Agent | Ethyl bromoacetate or chloroacetate | Primary halide favors SN2 over E2. |
| Base | Anhydrous K₂CO₃ or NaH | Ensures complete deprotonation of the phenol. |
| Solvent | Acetone, DMF, or DMSO | Polar aprotic solvents enhance SN2 rate. |
| Temperature | 50-100 °C (Reflux) | Provides sufficient energy for reaction. |
| Reaction Time | 4-8 hours (Monitor by TLC) | Ensures reaction goes to completion. |
Part 2: Reduction of the Nitro Group
Question 3: My nitro group reduction is incomplete or I am seeing byproducts. What are the best practices for this step?
Answer: The selective reduction of an aromatic nitro group in the presence of an ester is a delicate process. The choice of reducing agent and reaction conditions are critical to avoid unwanted side reactions like ester hydrolysis or reduction.
-
Incomplete Reduction:
-
Causality: Insufficient reducing agent or deactivation of the catalyst.
-
Troubleshooting:
-
Choice of Reducing Agent: A common and effective method is the use of iron powder in the presence of an acidic catalyst like ammonium chloride (NH₄Cl) in a protic solvent mixture (e.g., ethanol/water).[3][5][12] This method is generally chemoselective for the nitro group. Other options include tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd/C).[13][14]
-
Stoichiometry: Ensure a sufficient excess of the reducing metal (e.g., 3-5 equivalents of Fe).
-
Activation: The surface of the metal powder can oxidize. Pre-treating with dilute acid can sometimes improve reactivity.
-
-
-
Ester Hydrolysis:
-
Causality: If the reaction conditions are too acidic or basic, or if the temperature is too high for an extended period, the ethyl ester can hydrolyze to the carboxylic acid.
-
Troubleshooting:
-
pH Control: The Fe/NH₄Cl system provides mildly acidic conditions that are generally well-tolerated by the ester.
-
Temperature: Conduct the reduction at a moderate temperature (e.g., reflux in ethanol).
-
Work-up: Process the reaction mixture promptly after completion to avoid prolonged exposure to conditions that could promote hydrolysis.
-
-
Question 4: I am performing a catalytic hydrogenation (H₂/Pd/C) for the nitro reduction. What specific issues should I be aware of?
Answer: While catalytic hydrogenation is a very clean and efficient method, it has its own set of potential pitfalls.
-
Catalyst Poisoning:
-
Causality: Trace impurities in the starting material or solvent (e.g., sulfur compounds) can poison the palladium catalyst, leading to incomplete reaction.
-
Troubleshooting:
-
Purification: Ensure your intermediate, ethyl 2-(4-nitrophenoxy)acetate, is pure before hydrogenation.
-
Solvent Purity: Use high-purity solvents.
-
-
-
Over-reduction:
-
Causality: While less common for the ester group under typical conditions for nitro reduction, aggressive conditions (high pressure, high temperature, prolonged reaction time) could potentially affect the ester.
-
Troubleshooting:
-
Reaction Monitoring: Monitor the reaction progress by TLC or by measuring hydrogen uptake. Stop the reaction once the starting material is consumed.
-
-
Table 2: Comparison of Common Nitro Reduction Methods
| Method | Advantages | Disadvantages |
| Fe/NH₄Cl | Inexpensive, chemoselective, robust.[3][12] | Requires filtration of iron salts, potentially messy work-up. |
| SnCl₂ | Mild, good for sensitive substrates.[13] | Stoichiometric tin waste. |
| H₂/Pd/C | Clean reaction, high yields.[13][14] | Catalyst can be expensive, sensitive to poisoning, requires specialized equipment for handling hydrogen gas. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(4-nitrophenoxy)acetate
-
To a round-bottom flask equipped with a reflux condenser, add 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone.
-
Stir the mixture and add ethyl bromoacetate (1.1 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
Protocol 2: Synthesis of this compound via Fe/NH₄Cl Reduction
-
In a round-bottom flask, dissolve the crude ethyl 2-(4-nitrophenoxy)acetate (1.0 eq) in a mixture of ethanol and water.
-
Add ammonium chloride (1.0 eq) and iron powder (3-5 eq).
-
Heat the mixture to reflux with vigorous stirring for 2-4 hours, monitoring by TLC.
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Wash the celite pad with hot ethanol.
-
To the filtrate, add a solution of sodium hydroxide (2.0 eq) in water and continue to reflux for 1-2 hours to hydrolyze the ester.
-
Cool the reaction mixture and acidify with dilute HCl until the pH is acidic, which will precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting common synthesis issues.
References
- Al-Ostoot, F. H., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Crystals, 12(2), 227. [Link][3][5][12][15]
- Wikipedia. (2023). Williamson ether synthesis.
- ResearchGate. (n.d.). Scheme 1. Synthesis of ethyl 2-(4-aminophenoxy) acetate (4). [Image].
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- JYU. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
- Li, J., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. HETEROCYCLES, 105(1), 1.
- Google Patents. (n.d.). Process for the reduction of nitro derivatives to amines.
- Bohrium. (2022). efficient-consecutive-synthesis-of-ethyl-2-4-aminophenoxy-acetate-a-precursor-for-dual-gk-and-ppar-activators-x-ray-structure-hirshfeld-analysis-and-dft-studies.
- Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions.
- ResearchGate. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Chem-Impex. (n.d.). This compound hydrate.
- J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
- Organic Syntheses. (n.d.). p-AMINOPHENYLACETIC ACID.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- PubChem. (n.d.). This compound.
- J&K Scientific. (n.d.). This compound hydrate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies :: JYX [jyx.jyu.fi]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 11. byjus.com [byjus.com]
- 12. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
stability of 2-(4-aminophenoxy)acetic acid under acidic and basic conditions
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(4-aminophenoxy)acetic acid. It addresses common questions and troubleshooting scenarios related to the chemical stability of this compound under acidic and basic conditions, ensuring the integrity of your experimental outcomes.
Section 1: Foundational Chemical Profile
A thorough understanding of the molecular structure of this compound is fundamental to predicting its behavior. The molecule possesses three key functional groups that dictate its reactivity and potential degradation pathways.
Caption: Key reactive functional groups in this compound.
-
Aromatic Amine: The primary amine on the phenyl ring is basic and readily protonated under acidic conditions to form an anilinium salt. This group is also susceptible to oxidation, which can lead to the formation of colored impurities (e.g., quinone-like structures), especially upon exposure to air and light.
-
Aryl Ether Linkage: Aryl ethers are generally robust and resistant to cleavage. However, under forcing acidic conditions (high temperature and strong acid), this bond can undergo acid-catalyzed hydrolysis.
-
Carboxylic Acid: This group is acidic and will be deprotonated under basic conditions to form a carboxylate salt, which typically increases water solubility.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under stressed conditions?
Based on its structure, the two most probable degradation pathways under hydrolytic stress are ether cleavage and decomposition of the resulting products.
-
Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., >1 M HCl) and elevated temperatures, the ether linkage is the most likely point of cleavage. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water on the adjacent carbon atom of the acetic acid moiety.
-
Base-Mediated Stability: The molecule is expected to be more stable under basic conditions. The carboxylic acid will be deprotonated to the carboxylate, and the aromatic amine is less susceptible to degradation. However, extremely harsh basic conditions combined with high temperatures could potentially promote ether cleavage, although this is less common than acid-catalyzed hydrolysis.
Caption: Potential degradation pathways under acidic and basic stress.
Q2: What are the expected degradation products I should be looking for?
The primary degradation products resulting from acid-catalyzed hydrolysis are 4-aminophenol and glycolic acid . It is crucial to have analytical standards for these compounds to confirm their identity in a degradation study.
Q3: How should I design a forced degradation study for this compound to assess its stability?
A forced degradation study, as outlined by ICH guidelines, is essential to understand the intrinsic stability of a molecule.[1] The goal is to achieve 5-20% degradation to ensure that the analytical methods are truly stability-indicating.[2][3]
| Stress Condition | Recommended Parameters | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl at 60-80°C | To investigate susceptibility to acid-catalyzed ether cleavage.[3] |
| Base Hydrolysis | 0.1 M - 1 M NaOH at 60-80°C | To assess stability in alkaline environments.[3] |
| Oxidative | 3-30% H₂O₂ at Room Temp | To challenge the aromatic amine group's susceptibility to oxidation.[2] |
| Thermal | 80°C (or higher) as a solid | To evaluate the solid-state thermal stability. |
| Photolytic | ICH Q1B conditions (UV/Vis light) | To determine light sensitivity.[1] |
Q4: What analytical techniques are best for monitoring the stability of this compound and its degradants?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.
-
Technique: Reversed-phase HPLC with UV detection.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (acetonitrile or methanol) is recommended. The acidic mobile phase ensures the carboxylic acid and amine groups are in a consistent protonation state for good peak shape.
-
Detection: this compound and the primary degradant, 4-aminophenol, are both UV-active. A photodiode array (PDA) detector is highly recommended to assess peak purity and help identify degradation products.
-
Validation: The method must be validated to demonstrate it can separate the parent compound from all potential degradation products and formulation excipients.[4]
Section 3: Troubleshooting Guide
Scenario 1: I'm seeing a significant new peak in my HPLC after performing a reaction in acidic media and a hot workup. What could it be?
-
Probable Cause: You are likely observing acid-catalyzed hydrolysis of the ether linkage. The elevated temperature during your workup has accelerated this degradation.
-
Troubleshooting Steps:
-
Identify the Peak: Obtain an analytical standard of 4-aminophenol. Spike a small amount into your sample and re-run the HPLC. If your unknown peak increases in size, you have confirmed its identity.
-
Modify Your Protocol: Perform your acidic workup at a lower temperature (e.g., 0-5°C) to minimize hydrolysis.
-
Neutralize Promptly: After the acid-dependent step is complete, neutralize the reaction mixture as quickly as possible before proceeding with extraction or concentration steps.
-
Scenario 2: The color of my solid this compound has turned from off-white to brown/purple during storage.
-
Probable Cause: This is a classic sign of oxidation of the aromatic amine functional group. Anilines are notoriously sensitive to air and light, forming highly colored polymeric impurities.
-
Troubleshooting Steps:
-
Confirm Purity: Re-analyze the material by HPLC to quantify the amount of parent compound remaining and observe the impurity profile.
-
Improve Storage Conditions: Store the material in an amber vial to protect it from light. For long-term storage, blanket the container with an inert gas (nitrogen or argon) and store it in a freezer (-20°C).
-
Purification: If the material is significantly degraded, it may require re-purification, for example, by recrystallization.
-
Section 4: Experimental Protocols
The following protocols provide a framework for conducting forced degradation studies. The exact duration and temperature should be adjusted to achieve the target degradation of 5-20%.
Caption: General workflow for a hydrolytic forced degradation study.
Protocol 4.1: Acidic Hydrolysis Study
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Sample: In a sealed vial, mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Control Sample: In a parallel vial, mix 1 mL of the stock solution with 1 mL of water.
-
Incubation: Place both vials in a controlled temperature oven or water bath at 60°C.
-
Time Points: Withdraw aliquots (e.g., 50 µL) from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quenching: Immediately neutralize the acidic aliquot by diluting it into a predetermined volume of a basic solution (e.g., 950 µL of mobile phase containing a buffer) to stop the degradation reaction.
-
Analysis: Analyze the quenched samples by a validated stability-indicating HPLC method.
Protocol 4.2: Basic Hydrolysis Study
-
Preparation: Use the same 1 mg/mL stock solution as in the acid study.
-
Stress Sample: In a sealed vial, mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Control Sample: Prepare a control sample with water as described in Protocol 4.1.
-
Incubation: Incubate both vials at 60°C.
-
Time Points: Withdraw aliquots at the same specified time points.
-
Quenching: Immediately neutralize the basic aliquot by diluting it into a predetermined volume of an acidic solution (e.g., 950 µL of mobile phase containing 0.1% formic acid).
-
Analysis: Analyze the quenched samples by HPLC.
References
- SciSpace. (2016, December 14). Forced Degradation Studies.
- International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing.
- PubChem. 4-Aminophenylacetic acid.
- Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 4(12), 1569-1593.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
- MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate... Crystals, 12(2), 227.
- Matrix Fine Chemicals. 2-(4-AMINOPHENYL)ACETIC ACID.
- PubChem. This compound.
- Wang, L., et al. (2018). Mechanism for acetic acid-catalyzed ester aminolysis. Structural Chemistry, 29(4), 1149-1156.
- ResearchGate. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate...
- Acta Physico-Chimica Sinica. (2013). Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism.
- European Journal of Chemistry. (2021). Synthesis, crystal structure elucidation...of 2-(4-fluorophenoxy) acetic acid. 12(3), 304-313.
Sources
Technical Support Center: Scale-Up Synthesis of 2-(4-aminophenoxy)acetic acid
Welcome to the technical support guide for the synthesis of 2-(4-aminophenoxy)acetic acid. This document is designed for researchers, chemists, and drug development professionals navigating the challenges of scaling this important intermediate from the bench to production. As a versatile building block in the pharmaceutical industry, robust and scalable synthesis is critical.[1][2][3] This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to address common issues encountered during process development and scale-up.
Synthesis Pathway Overview
The industrial production of this compound is typically approached via two primary routes, each with distinct advantages and challenges. The most common method is a variation of the Williamson ether synthesis.[4][5]
-
The Direct Route: This involves the direct alkylation of 4-aminophenol with an acetic acid synthon, such as chloroacetic acid, in the presence of a strong base. While atom-economical, this route can be complicated by competing side reactions at the nucleophilic amino group.
-
The Two-Step Protective Route: This strategy involves alkylating the more acidic phenolic hydroxyl group of 4-nitrophenol, followed by the reduction of the nitro group to the desired amine.[6][7][8][9] This approach often provides higher purity and more reliable outcomes during scale-up by preventing N-alkylation side products.
The choice of route is a critical process decision, influenced by factors such as raw material cost, impurity profile requirements, and equipment capabilities.
Caption: Comparison of Direct vs. Two-Step Synthetic Routes.
FAQs & Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a question-and-answer format.
Category 1: Reaction Initiation & Execution
Question 1: We are attempting the direct synthesis from 4-aminophenol and chloroacetic acid, but our yields are consistently low (<50%). What are the primary factors to investigate?
Answer: Low yields in this Williamson ether synthesis are common on scale-up and typically trace back to four key areas:
-
Incomplete Deprotonation of Phenol: The reaction proceeds via the phenoxide ion, which is the active nucleophile.[4] 4-aminophenol has a pKa of ~10.3. You must use a sufficiently strong base to ensure complete deprotonation. While stoichiometric NaOH or KOH is common, incomplete reaction or poor mixing can leave starting material unreacted. On a large scale, ensure efficient stirring to break up any clumps of base or starting material.
-
Suboptimal Temperature: The SN2 reaction has a specific activation energy.[4] Operating at too low a temperature will result in a sluggish, incomplete reaction. Conversely, excessive heat can promote side reactions. A typical temperature range for this reaction is 90-100°C.[10]
-
Competing N-Alkylation: The amine group on 4-aminophenol is also nucleophilic and can react with chloroacetic acid. This leads to the formation of N-alkylated and N,O-dialkylated impurities, consuming your starting materials and reducing the yield of the desired product. This is the primary reason the two-step protective route is often preferred.
-
Reagent Quality: Ensure your 4-aminophenol is free from excessive oxidation (often indicated by a dark color) and that the chloroacetic acid is of high purity. Water content in solvents can also affect the reactivity of the base.
Question 2: Why is the two-step synthesis starting from 4-nitrophenol often recommended for scale-up despite the extra step?
Answer: The two-step route offers superior control over the impurity profile, which is a paramount concern in pharmaceutical manufacturing.[6][8][9]
-
Elimination of N-Alkylation: The nitro group is not nucleophilic, meaning the alkylation with ethyl bromoacetate or chloroacetic acid occurs exclusively at the phenolic oxygen.[7] This prevents the formation of hard-to-remove N-alkylated impurities.
-
Robust and High-Yielding Reduction: The reduction of an aromatic nitro group is a well-understood and typically high-yielding transformation. Methods using iron powder with an ammonium chloride catalyst are inexpensive, effective, and safer on a large scale than catalytic hydrogenation with flammable H₂ gas.[6][9]
-
Easier Purification: The intermediate, ethyl 2-(4-nitrophenoxy)acetate, is a neutral compound that is often crystalline and can be easily purified by recrystallization before the reduction step. This "purification-by-intermediary" strategy ensures that the final reduction step begins with high-purity material, simplifying the final product isolation.
Category 2: Side Reactions & Impurity Formation
Question 3: During the alkylation step (Williamson synthesis), we've identified an impurity with the same mass as the product but different retention time. What could it be?
Answer: When using an aryloxide nucleophile, there is a possibility of competing C-alkylation on the aromatic ring, as the phenoxide ion is an ambident nucleophile.[4] While O-alkylation is generally favored, reaction conditions can influence the outcome. High temperatures and certain solvents can increase the amount of C-alkylation. To confirm, isolate the impurity and characterize it using 2D NMR spectroscopy. To minimize this, ensure the phenoxide is fully formed before adding the alkylating agent and maintain strict temperature control.
Another possibility, especially with chloroacetic acid, is the formation of a dimer where a second molecule of the phenoxide displaces the chloride from the newly formed ether-acid product. This is less common but can occur if the product is not sufficiently deprotonated under the reaction conditions.
Question 4: After the nitro reduction step, our product is dark and difficult to decolorize. What causes this, and how can we prevent it?
Answer: The formation of colored impurities during nitro group reductions, particularly with metals like iron, often points to the formation of azo or azoxy-coupled byproducts. These arise from side reactions of intermediate species like nitroso and hydroxylamine compounds.
-
Root Cause: This is typically caused by poor temperature control (runaway exotherm) or incorrect pH during the reaction and workup.
-
Prevention:
-
Controlled Addition: Add the reducing agent (e.g., iron powder) portion-wise to the heated reaction mixture to manage the exotherm.
-
Efficient Stirring: Ensure the metal reductant remains well-suspended to provide a consistent reaction rate.
-
pH Control: Maintain the reaction in a slightly acidic to neutral medium as recommended by protocols using Fe/NH₄Cl.[6]
-
-
Remediation: A charcoal treatment or a final recrystallization with a suitable solvent system can often remove these colored impurities.
Category 3: Work-up & Product Isolation
Question 5: Our product is amphoteric. What is the best strategy for an extractive work-up to isolate it from neutral or basic impurities?
Answer: The amphoteric nature of this compound (containing a basic amine and an acidic carboxylic acid) is a powerful tool for purification.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The Williamson Ether Synthesis [cs.gordon.edu]
Technical Support Center: Synthesis of 2-(4-aminophenoxy)acetic acid
Welcome to the technical support center for the synthesis of 2-(4-aminophenoxy)acetic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important pharmaceutical intermediate.[1][2] Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you navigate the complexities of its synthesis and minimize the formation of critical side products.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and high-yielding synthetic route for this compound?
The most robust and widely adopted method is a two-step approach that begins with p-nitrophenol rather than p-aminophenol. This strategy effectively protects the amine functionality as a nitro group, preventing competitive N-alkylation which is a major side reaction.
The route proceeds as follows:
-
Williamson Ether Synthesis: p-nitrophenol is deprotonated with a suitable base to form the phenoxide, which is then alkylated with an acetic acid derivative (e.g., ethyl bromoacetate or chloroacetic acid) to form the ether linkage.[3][4][5][6]
-
Nitro Group Reduction: The intermediate, 2-(4-nitrophenoxy)acetic acid (or its ester), is then subjected to selective reduction of the nitro group to yield the final primary amine product.[3][4][5][7]
This method provides superior regioselectivity and generally results in a cleaner product that is easier to purify compared to the direct alkylation of p-aminophenol.
Q2: Why is direct alkylation of p-aminophenol problematic?
Direct alkylation of p-aminophenol is challenging due to the presence of two nucleophilic sites: the hydroxyl group (-OH) and the amino group (-NH2). This leads to a mixture of products, including the desired O-alkylated product, the undesired N-alkylated product, and the O,N-dialkylated product.[8][9] While deprotonating the phenol with a base makes the resulting phenoxide a stronger nucleophile than the amine, competitive N-alkylation often remains a significant issue.[8] Separating these closely related isomers can be difficult and costly, making this route less efficient for large-scale production.
Q3: What are the most common side reactions in the Williamson ether synthesis step?
The Williamson ether synthesis, while powerful, is susceptible to several competing reactions:[10]
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites (the oxygen or the ring carbons). While O-alkylation is kinetically and thermodynamically favored, a small amount of C-alkylation (alkylation on the aromatic ring, typically ortho to the hydroxyl group) can occur, leading to isomeric impurities.[10][11]
-
E2 Elimination: If the alkylating agent is sterically hindered or if reaction temperatures are too high, the alkoxide can act as a base instead of a nucleophile, leading to an E2 elimination reaction that produces an alkene from the alkyl halide.[12][13]
-
Hydrolysis of Reagents: In the presence of water and base, the alkylating agent (especially if it's an ester like ethyl bromoacetate) can undergo hydrolysis.
Troubleshooting Guide: Common Experimental Issues
Problem 1: My yield is very low after the first step (ether synthesis with p-nitrophenol), and TLC analysis shows multiple spots.
-
Question: I reacted p-nitrophenol with ethyl bromoacetate and potassium carbonate in acetone, but my yield of ethyl 2-(4-nitrophenoxy)acetate is below 40%. My TLC plate is messy. What went wrong?
-
Answer & Troubleshooting Steps:
-
Check for Incomplete Deprotonation: Potassium carbonate (K₂CO₃) is a moderately strong base. Ensure it is finely ground and that the reaction is given sufficient time for the deprotonation of p-nitrophenol to occur. The formation of the yellow-orange phenoxide is a good visual indicator. If the reaction remains sluggish, consider a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF or THF, though this requires stricter anhydrous conditions.[11]
-
Verify Reagent Purity: Old ethyl bromoacetate can decompose. Ensure its purity before use. Similarly, ensure your solvent (acetone) is dry, as water can hydrolyze the ester and interfere with the reaction.
-
Control Reaction Temperature: While heating can increase the reaction rate, excessive temperatures (>60-70°C for acetone) can promote elimination side reactions from the ethyl bromoacetate.[12] Refluxing gently is typically sufficient.
-
Consider a Catalyst: The addition of a catalytic amount of potassium iodide (KI) can significantly improve the rate and yield. The iodide ion is a better nucleophile than bromide and can displace the bromide on the alkylating agent in situ, forming a more reactive iodo-intermediate (Finkelstein reaction).[7]
-
Problem 2: After the nitro reduction, my product is dark brown/black and difficult to purify.
-
Question: I reduced my 2-(4-nitrophenoxy)acetic acid intermediate using iron powder and ammonium chloride.[3][4][5] The resulting product is a dark, tar-like substance, not the expected off-white solid. How can I get a cleaner product?
-
Answer & Troubleshooting Steps:
-
Cause - Formation of Azo/Azoxy Impurities: This is a classic issue in nitro reductions. It occurs when partially reduced intermediates (like nitroso and hydroxylamine species) condense with each other. This is often exacerbated by localized areas of high pH or high temperature.
-
Solution - Controlled Reaction Conditions:
-
Vigorous Stirring: Ensure the iron powder is well-suspended and the reaction mixture is homogeneous. This prevents localized "hot spots."
-
Gradual Addition: Add the iron powder portion-wise to the heated solution of the nitro compound and ammonium chloride to maintain better control over the exothermic reaction.
-
Post-Reaction Filtration: After the reaction is complete, it is crucial to filter the mixture while it is still hot to remove the iron oxides.[3][5] Letting it cool can cause the product to precipitate with the inorganic sludge, making purification a nightmare.
-
-
Alternative Reducing Agents: If problems persist, consider catalytic hydrogenation (H₂ gas with a Palladium-on-Carbon catalyst). This method is often much cleaner, operates at lower temperatures, and produces water as the only byproduct, though it requires specialized pressure equipment.
-
Problem 3: I tried the direct alkylation of p-aminophenol and my NMR shows a mixture of O- and N-alkylated products. Can I salvage this?
-
Question: My ¹H NMR spectrum of the product from direct alkylation of p-aminophenol is complex. I see two different sets of signals for the -CH₂- group of the acetate moiety. Is there an effective way to separate these isomers?
-
Answer & Troubleshooting Steps:
-
Cause - Lack of Selectivity: As discussed, this is the primary drawback of this route. You have synthesized a mixture of this compound (O-alkylation) and 2-((4-hydroxyphenyl)amino)acetic acid (N-alkylation).
-
Separation Strategy:
-
Column Chromatography: Separation by flash chromatography on silica gel is the most common method. The polarity difference between the two isomers is often sufficient for separation, but you may need to experiment with different solvent systems (e.g., ethyl acetate/hexanes with a small amount of acetic acid to keep the carboxylic acids protonated).
-
Selective Precipitation/Recrystallization: This can be challenging but is sometimes possible by exploiting differences in solubility or pKa. You may be able to selectively precipitate one isomer by carefully adjusting the pH of an aqueous solution.
-
-
Recommendation for Future Syntheses: To avoid this issue, we strongly recommend switching to the p-nitrophenol route outlined in FAQ #1. The initial investment in the two-step process saves significant time and resources during purification.
-
Visualizing the Synthetic Challenges
A clear understanding of the reaction pathways is critical for troubleshooting.
Preferred vs. Problematic Synthetic Routes
Caption: Comparison of synthetic routes to this compound.
Troubleshooting Workflow for Low Yields
Caption: Decision tree for troubleshooting common synthesis issues.
Summary of Potential Side Products
| Side Product Name | Chemical Structure | Conditions Favoring Formation |
| 2-((4-Hydroxyphenyl)amino)acetic acid | HO-C₆H₄-NH-CH₂COOH | Direct alkylation of p-aminophenol.[8][9] |
| 2-((4-(carboxymethoxy)phenyl)amino)acetic acid | HOOCCH₂O-C₆H₄-NH-CH₂COOH | Direct alkylation of p-aminophenol with excess alkylating agent. |
| 2-(2-carboxymethyl-4-nitrophenoxy)acetic acid | O₂N-C₆H₃(OCH₂COOH)-CH₂COOH | C-alkylation during Williamson ether synthesis, especially with strong bases or high temperatures.[11] |
| Azo/Azoxy Dimer Impurities | Ar-N=N-Ar or Ar-N=N(O)-Ar | Incomplete or poorly controlled reduction of the nitro group. |
Validated Experimental Protocols
Protocol 1: Synthesis of 2-(4-Nitrophenoxy)acetic acid
This protocol is adapted from established Williamson ether synthesis procedures.[14]
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-nitrophenol (13.9 g, 0.1 mol) and 200 mL of acetone.
-
Base Addition: Add finely powdered anhydrous potassium carbonate (20.7 g, 0.15 mol). Stir the mixture vigorously. A color change to yellow/orange should be observed.
-
Alkylation: Add chloroacetic acid (10.4 g, 0.11 mol) and a catalytic amount of potassium iodide (approx. 0.5 g).
-
Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the salts with a small amount of fresh acetone.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in 200 mL of water and acidify with 6M HCl until the pH is ~1-2.
-
Purification: The crude 2-(4-nitrophenoxy)acetic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from ethanol/water to obtain the pure product.
Protocol 2: Reduction to this compound
This protocol uses a safe and effective iron-based reduction method.[3][7]
-
Setup: To a 1 L three-neck flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add the 2-(4-nitrophenoxy)acetic acid (9.85 g, 0.05 mol) from the previous step, 250 mL of water, and ammonium chloride (13.4 g, 0.25 mol).
-
Heating: Heat the stirred suspension to 80-90°C.
-
Reduction: Once the temperature is stable, add iron powder (14.0 g, 0.25 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 100°C.
-
Reaction: After the addition is complete, continue stirring at 90°C for 2-3 hours. Monitor the disappearance of the starting material by TLC.
-
Isolation: While the reaction mixture is still hot (>70°C), filter it through a pad of Celite to remove the iron oxides. Wash the Celite pad with hot water.
-
Purification: Combine the filtrates and cool to room temperature. The product will begin to crystallize. Adjust the pH to ~4.5-5.0 with aqueous ammonia to complete the precipitation. Cool the mixture in an ice bath, collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
References
- Altowyan, M. S. S., Ismail, S. M., Haukka, M. M. F., Barakat, A., & Ayoup, M. S. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. [Link]
- Altowyan, M. S. S., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. JYX: JYU. [Link]
- Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]
- ResearchGate. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
- Google Patents. (n.d.). GB1468362A - Alkylation of p-aminophenol.
- ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols.
- ResearchGate. (2010). (PDF) Selective alkylation of aminophenols.
- ChemTalk. (n.d.). Williamson Ether Synthesis. ChemTalk. [Link]
- ResearchGate. (n.d.). Scheme 1. Synthesis of ethyl 2-(4-aminophenoxy) acetate (4).
- University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. University of Missouri-St. Louis Department of Chemistry. [Link]
- Bohrium. (2022). efficient-consecutive-synthesis-of-ethyl-2-4-aminophenoxy-acetate-a-precursor-for-dual-gk-and-ppar-activators-x-ray-structure-hirshfeld-analysis-and-dft-studies. Ask this paper. [Link]
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S. [Link]
- Google Patents. (n.d.). EP0085890A1 - Process for preparing p-aminophenol and alkyl substituted p-aminophenol.
- Organic Syntheses. (n.d.). p-AMINOPHENYLACETIC ACID. Organic Syntheses Procedure. [Link]
- Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Organic Syntheses Procedure. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. mdpi.com [mdpi.com]
- 4. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies :: JYX [jyx.jyu.fi]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 13. byjus.com [byjus.com]
- 14. The Williamson Ether Synthesis [cs.gordon.edu]
Technical Support Center: Interpreting Complex NMR Spectra of 2-(4-aminophenoxy)acetic Acid
As a Senior Application Scientist, this guide provides in-depth troubleshooting and advanced protocols for researchers, scientists, and drug development professionals working with 2-(4-aminophenoxy)acetic acid. The complex interplay of its functional groups often leads to NMR spectra that require more than a cursory analysis. This center is designed to address specific issues you may encounter and provide robust solutions grounded in established spectroscopic principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the NMR spectrum of this compound.
Q1: What does a typical ¹H NMR spectrum of this compound look like?
A: The spectrum is characterized by three main regions:
-
Aromatic Region (approx. 6.5-7.0 ppm): This region is dominated by signals from the four protons on the para-substituted benzene ring.
-
Aliphatic Methylene Region (approx. 4.5 ppm): A singlet corresponding to the two protons of the methylene group (-O-CH₂-COOH).
-
Labile Proton Region (variable): Two broad signals corresponding to the amine (-NH₂) and carboxylic acid (-COOH) protons. Their chemical shifts are highly dependent on solvent, concentration, and temperature.[1]
Q2: Why does the aromatic region in the ¹H NMR spectrum appear as two doublets instead of four separate signals?
A: This is a classic spectroscopic feature of a para-disubstituted benzene ring where the two substituents are electronically different.[2][3] The molecule has a plane of symmetry, making the two protons ortho to the amino group (let's call them Hₐ) chemically equivalent to each other. Likewise, the two protons ortho to the phenoxy group (Hₑ) are equivalent to each other.
This creates an AA'BB' spin system .[4]
-
The Hₐ protons are coupled to the adjacent Hₑ protons, splitting their signal into a doublet.
-
Similarly, the Hₑ protons are coupled to the Hₐ protons, also appearing as a doublet. The result is a pattern of two distinct doublets, each integrating to 2H.[4][5]
Q3: How do the electron-donating and electron-withdrawing groups influence the aromatic proton chemical shifts?
A: The chemical shifts of the aromatic protons are a direct reflection of the electronic environment created by the substituents.
-
Amino Group (-NH₂): This is a strong electron-donating group. It increases electron density at the ortho and para positions through resonance, causing the protons at these positions to be "shielded" and appear at a lower chemical shift (further upfield).[6]
-
Phenoxyacetic Acid Group (-OCH₂COOH): The ether oxygen is also electron-donating via resonance, which shields the protons ortho and para to it. However, its effect is modulated by the rest of the chain.
The interplay of these effects results in the two doublets of the AA'BB' system. The doublet corresponding to the protons ortho to the powerful electron-donating amino group is typically found more upfield (lower ppm value).
Caption: Labeled protons on this compound.
Q4: I can't see the -NH₂ or -COOH protons in my spectrum. Where are they?
A: These are "labile" or "exchangeable" protons. In many common NMR solvents like CDCl₃ or acetone-d₆, they can undergo rapid chemical exchange with trace amounts of water (H₂O) or with each other. This rapid exchange often causes their signals to become very broad, sometimes to the point where they are indistinguishable from the baseline. Using a solvent like DMSO-d₆, which forms strong hydrogen bonds, can slow this exchange and result in sharper, more easily observable peaks for both the -NH₂ and -COOH protons.[7] A definitive way to identify them is through a D₂O exchange experiment: add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The signals from the -NH₂ and -COOH protons will disappear.
Part 2: Troubleshooting Guides for Complex Spectra
This section provides solutions for more challenging interpretative problems.
Q1: The two doublets in my aromatic region are overlapping, making it impossible to determine coupling constants or assign them properly. What are my options?
A: Overlapping aromatic signals are a common issue, especially on lower-field NMR instruments. Here is a logical workflow to resolve them:
Caption: Troubleshooting workflow for overlapping NMR signals.
-
Causality - Why this works:
-
Solvent Effects: Different solvents interact with the solute molecule in unique ways, particularly through hydrogen bonding and aromatic stacking (in the case of benzene-d₆).[8] These interactions alter the local electronic environment of the protons, changing their chemical shifts and often increasing the separation between overlapping peaks.[1][7] DMSO-d₆ is an excellent first choice due to its high polarity and ability to sharpen labile proton signals.
-
Higher Field Strength: The separation (in Hz) between two signals with different chemical shifts is directly proportional to the magnetic field strength of the spectrometer. By moving to a higher field instrument, you increase this separation, effectively "pulling apart" the overlapping multiplets. The coupling constants (J-values), however, remain the same regardless of field strength.[9]
-
2D NMR: Techniques like COSY disperse the information into a second dimension, which can resolve correlations even if the signals are completely overlapped in the 1D spectrum.[10]
-
Q2: I have two clean doublets in the aromatic region. How can I be certain which doublet corresponds to the protons near the -NH₂ group (Hₐ) and which corresponds to those near the -OCH₂COOH group (Hₑ)?
A: While you can make an educated guess based on electronic effects (Hₐ is expected to be more upfield), the definitive method is a 2D COSY (Correlation Spectroscopy) experiment.
-
Principle of COSY: A COSY spectrum shows correlations between protons that are spin-spin coupled.[11] The 1D proton spectrum is displayed on both the x and y axes. Signals on the diagonal correspond to the peaks in the 1D spectrum. Cross-peaks , which appear off the diagonal, are the key pieces of information: they connect two signals that are coupled to each other.[10][12]
-
Application: In the COSY spectrum of this compound, you will see a cross-peak that connects the upfield aromatic doublet to the downfield aromatic doublet. This unequivocally proves that these two sets of protons are adjacent on the ring and coupled to each other, confirming the AA'BB' assignment. The methylene (-CH₂-) singlet will appear on the diagonal but will have no cross-peaks, as it is not coupled to any other protons.
Part 3: Key Experimental Protocols
Protocol 1: Acquiring a High-Resolution 1D ¹H NMR Spectrum in DMSO-d₆
-
Objective: To obtain a clean, well-resolved spectrum, especially for observing labile protons.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of high-purity DMSO-d₆. Ensure the sample is fully dissolved; gentle warming may be required.
-
Spectrometer Setup: Insert the sample into the spectrometer. Ensure the instrument is locked on the deuterium signal of DMSO-d₆ and properly shimmed to achieve good magnetic field homogeneity. Poor shimming can broaden peaks and obscure fine coupling details.[9]
-
Acquisition Parameters:
-
Pulse Angle: Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.
-
Spectral Width: Set a spectral width that encompasses all expected signals (e.g., 0 to 12 ppm).
-
Acquisition Time: Aim for an acquisition time of at least 2-3 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): Use a delay of 1-2 seconds.
-
Number of Scans: Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired FID. Phase the spectrum carefully and reference the residual DMSO solvent peak to δ 2.50 ppm.
-
Protocol 2: Performing a 2D DQF-COSY Experiment
-
Objective: To definitively map the coupling network of the aromatic protons. The Double-Quantum Filtered (DQF) COSY is recommended as it provides cleaner spectra with reduced diagonal peak intensity.[11]
-
Methodology:
-
Setup: Use the same well-shimmed sample from Protocol 1.
-
Experiment Selection: Load a standard DQF-COSY pulse sequence from the spectrometer's library.
-
Acquisition Parameters:
-
Spectral Width (F2 and F1 dimensions): Set the spectral width in both dimensions to cover the entire proton spectrum (e.g., 0-12 ppm).
-
Number of Points (F2): Use 1024 or 2048 points in the direct dimension.
-
Number of Increments (F1): Use 256 or 512 increments in the indirect dimension. More increments provide better resolution in F1 but increase experiment time.
-
Number of Scans: 2 to 4 scans per increment is usually sufficient for a moderately concentrated sample.
-
Relaxation Delay (d1): 1.5 seconds.
-
-
Processing: After acquisition, the 2D data is processed with a Fourier transform in both dimensions. Apply a sine-bell window function before transformation to improve peak shape. The final spectrum should be symmetrized for easier interpretation.
-
Part 4: Data Reference Tables
Table 1: Expected ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Label | Functional Group | Typical Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Integration |
| Hₐ | Aromatic C-H (ortho to -NH₂) | 6.5 - 6.7 | Doublet (d) | 2H |
| Hₑ | Aromatic C-H (ortho to -O-) | 6.7 - 6.9 | Doublet (d) | 2H |
| -CH₂- | Methylene | ~4.5 | Singlet (s) | 2H |
| -NH₂ | Amine | 4.8 - 5.2 (broad) | Singlet (s, br) | 2H |
| -COOH | Carboxylic Acid | 12.0 - 13.0 (very broad) | Singlet (s, br) | 1H |
Note: Chemical shifts are approximate and can vary based on concentration and exact experimental conditions.[13][14]
Table 2: Typical Proton-Proton Coupling Constants (J)
| Coupling Type | Description | Typical Value (Hz) |
| ³J (ortho) | Coupling between adjacent aromatic protons (Hₐ-Hₑ) | 7 - 10 Hz[6][15] |
| ⁴J (meta) | Coupling between aromatic protons separated by two bonds | 2 - 3 Hz[6][9] |
| ⁵J (para) | Coupling between aromatic protons separated by three bonds | < 1 Hz (often not resolved)[16] |
References
- Fiveable. (n.d.). Para-Substituted Benzene Definition. Fiveable.
- Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility.
- University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- ACD/Labs. (2025). Beyond Three Bonds: Identifying Meta Coupling in a ¹H NMR Spectrum. ACD/Labs.
- St. Olaf College. (n.d.). Short Summary of 1H-NMR Interpretation.
- The Organic Chemistry Tutor. (2023, September 26). How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives [Video]. YouTube.
- University of Wisconsin-Madison. (n.d.). 4J, 5J Aromatic Long Range Coupling. Organic Chemistry Data.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- TMP Chem. (2019, December 11). H1 NMR coupling and coupling constants [Video]. YouTube.
- Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) [Video]. YouTube.
- Barakat, A., et al. (2025). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate... ResearchGate.
- Barakat, A., et al. (2018). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate... MDPI.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042).
- Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000042).
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
- Leah4sci. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube.
- Liu, Y., et al. (2021). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. ResearchGate.
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University.
- LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- American Chemical Society Publications. (2014). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- Oregon State University. (n.d.). 1H NMR Chemical Shifts.
- University of Arizona. (n.d.). 2D NMR for the Chemist.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- Longdom Publishing. (n.d.). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Journal of Analytical & Bioanalytical Techniques.
- Ismael, S., et al. (n.d.). Influence of solvents on the 1H-NMR chemical shifts... University of Nigeria, Nsukka.
- University of Arizona. (n.d.). 2D NMR.
- ResearchGate. (n.d.). 1H NMR spectrum of oligomeric 2,4-dichlorophenoxy)acetyl-(R,S)-3-hydroxybutyric acid oligomers.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
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- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 9. acdlabs.com [acdlabs.com]
- 10. longdom.org [longdom.org]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. princeton.edu [princeton.edu]
- 13. compoundchem.com [compoundchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. organicchemistrydata.org [organicchemistrydata.org]
column chromatography techniques for purifying 2-(4-aminophenoxy)acetic acid
Welcome to the technical support center for the chromatographic purification of 2-(4-aminophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating this valuable intermediate. My approach is rooted in first-principles chemistry and extensive field experience to provide not just protocols, but a deep understanding of the separation mechanisms at play.
Molecule Profile: this compound
Understanding the physicochemical properties of your target molecule is the bedrock of any successful purification strategy. This compound is a zwitterionic compound, meaning it possesses both an acidic and a basic functional group.[1][2] Its behavior in a chromatographic system is entirely dependent on the pH of the mobile phase.
| Property | Value / Characteristic | Significance for Chromatography |
| Molecular Formula | C₈H₉NO₃[3][4] | - |
| Molecular Weight | 167.16 g/mol [3][4] | - |
| Structure | Aromatic amine (aniline derivative) and a carboxylic acid. | Zwitterionic nature is the key to purification. |
| pKa (Carboxylic Acid) | ~2.98 (Predicted)[3] | Below pH ~3, the carboxyl group is neutral (-COOH). Above pH ~3, it is deprotonated and negatively charged (-COO⁻). |
| pKa (Amino Group) | ~4.6 (Estimated, similar to aniline) | Below pH ~4.6, the amino group is protonated and positively charged (-NH₃⁺). Above pH ~4.6, it is neutral (-NH₂). |
| Solubility | Soluble in various solvents, but highly dependent on pH.[5] | Affects sample preparation and choice of mobile phase. |
The Critical Role of pH
The charge state of your molecule at a given pH dictates its interaction with the stationary phase. This relationship is fundamental to selecting the right technique.
Caption: pH-dependent charge states of the target molecule.
Chromatography Technique Selection Guide
Choosing the correct chromatographic technique is the most critical decision. It depends on the nature of the impurities in your crude sample and the required purity of the final product. Use the following workflow to guide your choice.
Caption: Decision workflow for selecting the best chromatography technique.
Ion-Exchange Chromatography (IEC): The Preferred Method
Due to the molecule's zwitterionic character, IEC is often the most powerful and selective purification method.[6][7] It allows you to exploit the pH-dependent charge to achieve highly efficient separations from other ionic or charged impurities.
FAQs for Ion-Exchange Chromatography
Q1: Should I use a Cation-Exchange or Anion-Exchange column? A1: The choice depends on the pH at which you want to work and the charge of your primary impurities.
-
Cation-Exchange (e.g., Strong Cation-Exchanger, SCX): The column has a negative charge (e.g., -SO₃⁻). To make your molecule bind, you must work at a low pH (e.g., pH < 2.5) where the molecule has a net positive charge (-NH₃⁺). You then elute by increasing the pH or the salt concentration. This is excellent for separating from neutral or anionic impurities.
-
Anion-Exchange (e.g., Strong Anion-Exchanger, SAX): The column has a positive charge (e.g., -NR₃⁺). To make your molecule bind, you must work at a higher pH (e.g., pH > 5) where the molecule has a net negative charge (-COO⁻). You elute by decreasing the pH or increasing the salt concentration. This is ideal for separating from neutral or cationic impurities.
Q2: What is a good starting buffer system? A2: For cation-exchange, start with a buffer like 20 mM sodium phosphate at pH 2.5. For anion-exchange, a 20 mM Tris or phosphate buffer at pH 7.5 is a good starting point. Always ensure your buffers are prepared with high-purity water and filtered before use.
Troubleshooting Guide for IEC
Problem: My compound is not binding to the column.
-
Cause: The pH of your sample and mobile phase is incorrect, preventing your molecule from having the required charge.
-
Solution:
-
Verify pH: Double-check the pH of your loading buffer and your sample solution. Ensure the sample is fully dissolved and its pH is adjusted to match the loading buffer.
-
Adjust pH: For cation-exchange, ensure the pH is at least 1 unit below the carboxylic acid pKa (~3.0), so a pH of 2.0 is safer. For anion-exchange, ensure the pH is at least 1 unit above the amino group pKa (~4.6), so a pH of 6.0 or higher is necessary.
-
Check Ionic Strength: If your sample has a very high salt concentration, it may be out-competing your molecule for binding sites. Dilute your sample with the starting buffer if possible.
-
Problem: My recovery is low; the compound seems stuck on the column.
-
Cause: The elution conditions are not strong enough to displace the tightly bound molecule.
-
Solution:
-
Increase Elution Strength: For salt gradient elution, increase the final concentration of your salt (e.g., from 1 M NaCl to 2 M NaCl). For pH gradient elution, ensure the final pH is sufficient to neutralize the charge of your molecule completely.
-
Introduce an Organic Modifier: Sometimes, secondary hydrophobic interactions can cause irreversible binding. Introducing a mild organic solvent (e.g., 10-20% acetonitrile or methanol) into your high-salt elution buffer can disrupt these interactions and improve recovery.
-
Check for Precipitation: Your compound might be precipitating on the column, especially at its isoelectric point (the pH of net-zero charge). Ensure the buffers have adequate strength to maintain solubility.
-
Reverse-Phase Chromatography (RPC)
RPC separates molecules based on hydrophobicity. While this compound is polar, RPC can be highly effective for removing non-polar or "greasy" impurities, which are common in organic synthesis. The key is to control the ionization of the molecule.
FAQs for Reverse-Phase Chromatography
Q1: What column and mobile phase should I start with? A1: A standard C18 column is a robust starting point. The mobile phase should be a mixture of water and an organic solvent like acetonitrile or methanol. Crucially, you must add a pH modifier to control ionization. For good retention, you need to suppress the ionization of either the acid or the amine group to make the molecule more hydrophobic.[8]
Q2: What kind of pH modifier should I use? A2:
-
To suppress carboxylate formation (work at low pH): Add 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to both your water (Solvent A) and organic (Solvent B) phases.[8][9] This will protonate the carboxylic acid, neutralize its charge, and significantly increase retention.
-
To suppress amine protonation (work at high pH): Add 0.1% ammonium hydroxide or triethylamine (TEA) to your mobile phases to bring the pH above 8. This neutralizes the amino group. Caution: Check your column's pH stability. Many silica-based columns are not stable above pH 8. Polymer-based or hybrid columns are recommended for high-pH work.[9]
Troubleshooting Guide for RPC
Problem: I am getting no retention. The compound elutes in the void volume.
-
Cause: Your molecule is in its fully ionized (zwitterionic or charged) state, making it too polar to interact with the non-polar C18 stationary phase.
-
Solution:
-
Add an Acidic Modifier: The most common solution is to add 0.1% TFA or formic acid to your mobile phase.[8] This will protonate the carboxylate, making the molecule more neutral and significantly increasing its retention.
-
Increase Aqueous Content: Start with a very low percentage of organic solvent in your mobile phase (e.g., 95% water / 5% acetonitrile with 0.1% TFA).
-
Consider a More Retentive Column: If retention is still poor, consider a column with a different stationary phase, such as one designed for polar compounds (e.g., an "AQ-C18" or a Phenyl-Hexyl phase).[10]
-
Problem: My peak shape is very broad or tailing.
-
Cause: This is often caused by secondary interactions between the charged parts of your molecule and residual, un-capped silanol groups on the silica surface of the column.
-
Solution:
-
Optimize pH: Ensure your pH modifier is at a sufficient concentration (0.05-0.1%) to effectively suppress ionization.
-
Use a High-Purity Column: Modern, end-capped columns have fewer free silanol groups and generally provide much better peak shapes for polar and basic compounds.
-
Lower the Sample Load: Overloading the column can lead to significant peak tailing. Try injecting a smaller amount of your sample.
-
Try a Different pH Modifier: Sometimes, the choice of modifier matters. If TFA gives poor peak shape, formic acid might perform better, or vice-versa.
-
General Experimental Protocols & Procedures
Protocol 1: Sample Preparation and Loading
Proper sample loading is crucial for a good separation and to avoid damaging the column.
For Poorly Soluble Samples (Dry Loading): [11]
-
Dissolve your crude sample in a suitable, volatile organic solvent (e.g., methanol, DCM).
-
Add a small amount of silica gel or C18 packing material (about 5-10 times the mass of your sample) to the solution.
-
Carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Gently load this dry powder onto the top of your pre-equilibrated chromatography column.
-
This technique prevents issues with using strong, incompatible solvents for dissolution and often leads to sharper bands.[11]
For Soluble Samples (Wet Loading): [11]
-
Dissolve your sample in the absolute minimum amount of the initial mobile phase (the "weak" solvent).
-
If the sample struggles to dissolve, you can add a small amount of a stronger solvent, but be aware this can broaden your initial band.
-
Carefully pipette the dissolved sample onto the top of the column bed, ensuring not to disturb the surface.
-
Allow the sample to fully adsorb onto the stationary phase before starting the elution.
Protocol 2: Recommended IEC Purification (Cation-Exchange)
This protocol is a robust starting point for purifying this compound from most common impurities.
-
Column Selection: Choose a Strong Cation-Exchange (SCX) column.
-
Buffer Preparation:
-
Buffer A (Loading/Wash): 20 mM Sodium Phosphate, pH 2.5.
-
Buffer B (Elution): 20 mM Sodium Phosphate + 1.5 M NaCl, pH 2.5.
-
-
Column Equilibration: Equilibrate the SCX column with at least 5-10 column volumes (CV) of Buffer A.
-
Sample Preparation: Dissolve the crude sample in Buffer A. Adjust the pH to 2.5 if necessary. Filter the sample through a 0.45 µm syringe filter.
-
Loading: Load the prepared sample onto the column.
-
Washing: Wash the column with 3-5 CV of Buffer A to remove any unbound, neutral, or anionic impurities.
-
Elution: Apply a linear gradient from 0% to 100% Buffer B over 10-20 CV. This gradual increase in salt concentration will elute your positively charged compound.
-
Fraction Collection: Collect fractions throughout the gradient elution.
-
Analysis: Analyze the collected fractions using a suitable method (e.g., TLC, HPLC, or UV-Vis spectroscopy) to identify the fractions containing the pure product.[6]
-
Desalting: Pool the pure fractions. The product will be in a high-salt buffer. It can be desalted using a reverse-phase C18 solid-phase extraction (SPE) cartridge or through dialysis/diafiltration for larger scales.
References
- Nesterenko, E. P., Nesterenko, P. N., & Paull, B. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. Analytica Chimica Acta, 652(1-2), 3-21.
- ResearchGate. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. Request PDF.
- ChemistryViews. (2012).
- J-Stage.
- Column Chromatography.
- ResearchGate. (2003).
- University of Rochester, Department of Chemistry.
- Sigma-Aldrich. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
- Chromatography Forum. (2014). Retention of zwitter-ions on ion-exchange.
- Diva-portal.org.
- ResearchGate. (2015). Why is normal phase chromatography good for use on polar analytes?.
- Wikipedia.
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
- YouTube. (2019).
- LookChem. (n.d.). Cas 2298-36-4, 2-(4-AMINOPHENOXY)
- Chem-Impex. (n.d.). 2-(4-Aminophenoxy)
- PubChem. (n.d.). This compound.
- GE Healthcare. (n.d.).
- Teledyne ISCO. (2023).
- MAC-MOD Analytical. (n.d.).
Sources
- 1. Zwitterionic ion-exchangers in ion chromatography: A review of recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lookchem.com [lookchem.com]
- 4. This compound | C8H9NO3 | CID 95797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. column-chromatography.com [column-chromatography.com]
- 7. diva-portal.org [diva-portal.org]
- 8. biotage.com [biotage.com]
- 9. ualberta.ca [ualberta.ca]
- 10. mac-mod.com [mac-mod.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Purification of 2-(4-aminophenoxy)acetic Acid
Welcome to the technical support center for the purification of 2-(4-aminophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing the unreacted starting material, 4-aminophenol, from their final product. This resource provides in-depth, evidence-based troubleshooting strategies and detailed experimental protocols grounded in fundamental chemical principles.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove 4-aminophenol from my this compound product?
A1: The primary challenge lies in the similar chemical functionalities of the starting material and the product. Both 4-aminophenol and this compound contain an amino group and a phenolic structural element (an ether in the product). However, the key difference is the presence of a carboxylic acid group on the product, which significantly alters its acidic properties. This difference in acidity is the cornerstone of a successful separation.
Q2: What is the most effective method for removing 4-aminophenol?
A2: The most robust and widely applicable method is acid-base extraction. This technique leverages the significant difference in acidity (pKa) between the carboxylic acid of the product and the phenolic hydroxyl group of the starting material.[1][2][3] By carefully selecting the pH of the aqueous extraction solution, you can selectively ionize one compound, making it soluble in the aqueous phase, while the other remains in the organic phase.
Q3: Can I use recrystallization alone to purify my product?
A3: While recrystallization is a powerful purification technique for crystalline solids, it may not be sufficient on its own if there is a significant amount of 4-aminophenol impurity.[4] The effectiveness of recrystallization depends on the relative solubilities of the product and the impurity in the chosen solvent system. If both compounds have similar solubility profiles, co-crystallization can occur, leading to an impure final product. It is often best used as a final polishing step after the bulk of the 4-aminophenol has been removed by extraction.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: My final product is still contaminated with 4-aminophenol after a standard work-up.
-
Underlying Cause: Incomplete reaction or inefficient separation during the work-up. The similar polarities of the two compounds can lead to their co-extraction if the pH is not carefully controlled.
-
Solution: Selective Acid-Base Extraction. The key is to exploit the difference in pKa values.
| Compound | Functional Group | pKa | Reference |
| This compound | Carboxylic Acid | ~2.98 (Predicted) | [5] |
| 4-aminophenol | Phenolic Hydroxyl | ~10.3 | [6][7] |
| 4-aminophenol | Amino Group | ~5.48 | [6][7][8] |
As shown in the table, the carboxylic acid product is significantly more acidic than the phenolic starting material. Therefore, a weak base like sodium bicarbonate (NaHCO₃) can deprotonate the carboxylic acid to form a water-soluble carboxylate salt, while leaving the less acidic phenol largely unreacted.[2][3][9]
Workflow for Acid-Base Extraction:
Caption: Acid-base extraction workflow.
Issue 2: I'm losing a significant amount of my desired product during the extraction process.
-
Underlying Cause 1: Emulsion Formation. The presence of amphiphilic molecules can lead to the formation of a stable emulsion at the interface of the organic and aqueous layers, trapping the product.
-
Solution: To break up an emulsion, you can try adding a small amount of brine (saturated NaCl solution), gently swirling the separatory funnel, or passing the mixture through a pad of celite.
-
-
Underlying Cause 2: Incomplete Precipitation. After acidifying the aqueous layer, the product may not have fully precipitated out of solution.
-
Solution: Ensure the pH is sufficiently low (pH 2-3) to fully protonate the carboxylate. Chilling the solution in an ice bath can further decrease the solubility of the product and promote crystallization. If the product remains oily, it may be necessary to extract it back into an organic solvent, dry the organic layer, and evaporate the solvent.[3]
-
Issue 3: My recrystallized product is still not pure.
-
Underlying Cause: The chosen recrystallization solvent is not optimal, leading to co-crystallization of the starting material with the product.
-
Solution: Solvent Selection for Recrystallization. An ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while the impurity (4-aminophenol) should either be very soluble or very insoluble at all temperatures.
Solubility Data:
| Compound | Water Solubility | Ethanol Solubility | Other Solvents |
| This compound | Data not readily available, but likely sparingly soluble in cold water. | Data not readily available. | Compatible with various solvents.[10] |
| 4-aminophenol | 1.5 g/100 mL (20 °C)[6]; moderately soluble[11] | Slightly soluble[7][8] | Soluble in hot water, acetone, and DMSO.[7][8][11] |
Experimental Protocol: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., water, ethanol/water mixtures, acetic acid/water mixtures) at room temperature and upon heating.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
Detailed Methodologies
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture containing this compound and 4-aminophenol in a suitable organic solvent such as ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate.
-
Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate.
-
Aqueous Layer Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete removal of the acidic product.
-
Combine Aqueous Layers: Combine all the aqueous extracts.
-
Precipitation: While stirring, slowly add concentrated hydrochloric acid to the combined aqueous extracts until the pH of the solution is approximately 2-3. The this compound should precipitate out as a solid.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts. Allow the product to air dry or dry in a vacuum oven.
Protocol 2: Recrystallization from an Aqueous System
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot deionized water or an ethanol/water mixture and heat with stirring until the solid is completely dissolved.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystals should start to form. To maximize the yield, place the flask in an ice bath for 30 minutes.
-
Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold deionized water.
-
Drying: Dry the crystals to a constant weight. The melting point can be taken to assess purity. The reported melting point for this compound hydrate is 132 °C.[5]
Logical Relationship Diagram:
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. lookchem.com [lookchem.com]
- 6. 4-Aminophenol CAS#: 123-30-8 [m.chemicalbook.com]
- 7. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 8. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. homework.study.com [homework.study.com]
- 10. chemimpex.com [chemimpex.com]
- 11. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Degradation Pathways of 2-(4-aminophenoxy)acetic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-(4-aminophenoxy)acetic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to support your experimental work. The degradation pathways described herein are predicted based on established chemical principles of the compound's functional groups, as specific literature on the forced degradation of this compound is not extensively available.
I. Predicted Degradation Pathways
Understanding the potential degradation pathways of this compound is crucial for designing robust stability studies and developing stability-indicating analytical methods. Based on its structure, which includes a primary aromatic amine, a phenoxy ether linkage, and a carboxylic acid, we can predict several key degradation routes under forced conditions.
A. Hydrolytic Degradation
Hydrolysis is a common degradation pathway for compounds with ether linkages, especially under acidic or basic conditions.[1][2] The primary point of hydrolytic attack is predicted to be the ether bond.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the ether oxygen is expected, followed by nucleophilic attack by water, leading to the cleavage of the C-O bond.
-
Base-Catalyzed Hydrolysis: In basic media, direct nucleophilic attack by hydroxide ions on the carbon atom adjacent to the ether oxygen can also result in bond cleavage.
The predicted primary degradation products from hydrolysis are 4-aminophenol and glycolic acid .
B. Oxidative Degradation
The primary aromatic amine and the electron-rich aromatic ring are susceptible to oxidation.[3][4] Common laboratory oxidizing agents like hydrogen peroxide can induce these transformations.
-
N-Oxidation: The primary amine can be oxidized to form a nitroso derivative , which may be further oxidized to a nitro derivative .
-
Ring Oxidation: The aromatic ring can undergo hydroxylation, leading to the formation of catechol or hydroquinone derivatives .
-
Polymerization: Aromatic amines are known to undergo oxidative polymerization, forming complex colored products.
C. Photolytic Degradation
Exposure to light, particularly UV radiation, can provide the energy needed to break chemical bonds. For this compound, photolytic degradation could proceed through several mechanisms.[5][6]
-
Homolytic Cleavage: The ether bond could undergo homolytic cleavage, generating radical intermediates that can lead to a variety of secondary products.
-
Photo-oxidation: In the presence of oxygen, photo-oxidation of the amine and aromatic ring can occur, similar to chemical oxidation.
-
Decarboxylation: The carboxylic acid moiety may undergo photolytic decarboxylation.
II. Visualizing the Pathways
Predicted Degradation Pathways of this compound
Sources
- 1. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. asianpubs.org [asianpubs.org]
- 5. dl.edi-info.ir [dl.edi-info.ir]
- 6. researchgate.net [researchgate.net]
enhancing the solubility of 2-(4-aminophenoxy)acetic acid for biological assays
Technical Support Center: 2-(4-aminophenoxy)acetic acid
A Guide to Enhancing Solubility for Biological Assays
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that realizing the full potential of a compound in your research hinges on proper handling and preparation. A common hurdle for researchers using this compound is achieving consistent and adequate solubility in aqueous buffers suitable for biological assays.
This guide provides in-depth, field-proven insights and step-by-step protocols to overcome these challenges. We will delve into the chemical principles governing its solubility and provide robust, validated methods to ensure your experiments are reliable and reproducible.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS at pH 7.4)?
Answer: The primary reason for poor solubility in neutral aqueous solutions is the compound's zwitterionic nature. This compound possesses both a weakly acidic carboxylic acid group and a weakly basic aromatic amine group.
-
The carboxylic acid has a predicted pKa of approximately 2.98.[1]
-
The aromatic amine group has an estimated pKa similar to aniline, which is around 4.6.[2][3]
Between a pH of approximately 3 and 4.6, the molecule exists predominantly as a zwitterion, with a negatively charged carboxylate group and a positively charged ammonium group. This intramolecular salt formation leads to strong crystal lattice energy and minimal interaction with water, resulting in very low aqueous solubility. At neutral pH (like PBS at 7.4), while the carboxylic acid is deprotonated, the compound's overall properties still limit its solubility.[4]
Q2: What is the best starting solvent to prepare a high-concentration stock solution?
Answer: For most biological applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. It is a powerful, water-miscible organic solvent capable of disrupting the crystal lattice of the compound.[5] You can typically achieve stock concentrations of 10-50 mM or higher in DMSO.
Important Consideration: Always use anhydrous, high-purity DMSO to prevent compound degradation and minimize water absorption, which can cause your compound to precipitate out of solution over time, especially during freeze-thaw cycles.[6]
Q3: How does pH dramatically affect the solubility of this compound?
Answer: pH is the most critical factor for aqueous solubility.[7][8] By adjusting the pH away from the isoelectric point (the pH at which the net charge is zero), you can convert the zwitterion into a more soluble salt form.
-
In Basic Conditions (pH > 8): Adding a base like sodium hydroxide (NaOH) deprotonates the carboxylic acid group, forming a highly water-soluble anionic sodium salt (sodium 2-(4-aminophenoxy)acetate).
-
In Acidic Conditions (pH < 2): Adding an acid like hydrochloric acid (HCl) protonates the amino group, forming a water-soluble cationic hydrochloride salt.
For most cell-based assays conducted at neutral pH, preparing a stock solution by dissolving the compound in a basic solution is the most practical approach.
Q4: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous cell culture media. What's happening and what should I do?
Answer: This is a common issue known as "precipitation upon dilution." It occurs because while the compound is soluble in 100% DMSO, its solubility limit in the final aqueous medium (which may contain only 0.1-0.5% DMSO) is much lower.
Troubleshooting Steps:
-
Decrease the Stock Concentration: Prepare a less concentrated DMSO stock solution (e.g., 10 mM instead of 100 mM). This reduces the amount of compound "crashing out" upon dilution.
-
Use a Two-Step Dilution: First, dilute the DMSO stock into a small volume of PBS or saline with vigorous vortexing. Then, add this intermediate dilution to your final bulk media.
-
Warm the Assay Medium: Gently warming your cell culture medium to 37°C before adding the compound can sometimes help maintain solubility.
-
Consider pH-Adjusted Aqueous Stocks: If precipitation persists, the most robust solution is to avoid DMSO altogether and use an aqueous stock prepared by pH adjustment (see Protocol 2).
Physicochemical Properties Summary
For successful experimental design, it's crucial to understand the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | [9] |
| Molecular Weight | 167.16 g/mol | [9] |
| CAS Number | 2298-36-4 | [10][11] |
| Predicted pKa (Acid) | ~2.98 | [1] |
| Estimated pKa (Base) | ~4.6 | [2][12] |
| Computed XLogP3 | 1.1 | [9] |
| Recommended Solvents | DMSO, Ethanol, Dilute NaOH, Dilute HCl | [5][13] |
Visualizing the Chemistry and Workflow
Understanding the relationship between pH and the compound's ionization state is key to mastering its solubility.
Caption: Ionization states of this compound at different pH values.
A logical workflow can help you decide on the best solubilization strategy for your specific experimental needs.
Caption: Decision workflow for solubilizing the compound for biological assays.
Experimental Protocols
Protocol 1: Preparing a High-Concentration Stock Solution in DMSO
This protocol is ideal when a small amount of organic solvent is tolerable in the final assay.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound into a sterile vial.
-
Add DMSO: Add the calculated volume of DMSO to achieve the target concentration (e.g., for 10 mg of compound (MW 167.16), add 598.5 µL of DMSO to make a 100 mM stock).
-
Solubilize: Vortex the solution vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath can be used to aid dissolution. Ensure no solid particles are visible.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure vials are tightly sealed to prevent water absorption.
Protocol 2: Preparing an Aqueous Stock Solution by pH Adjustment
This is the most robust method for aqueous-based assays, especially for high-throughput screening or sensitive cell lines where DMSO may be a confounding factor.
Materials:
-
This compound powder
-
Sterile, deionized water or PBS
-
1 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter
-
Sterile conical tube
-
Stir plate and stir bar
Procedure:
-
Create a Slurry: Weigh the compound into a sterile conical tube. Add approximately 80% of the final desired volume of water or PBS. The compound will not dissolve and will form a slurry.
-
Adjust pH: Place the tube on a stir plate. While stirring, add 1 M NaOH dropwise. Monitor the pH continuously.
-
Observe Dissolution: As the pH increases (target pH 8.0-9.0), the powder will begin to dissolve as it converts to its sodium salt.
-
Final Volume and pH Check: Once the solid is fully dissolved, add water or PBS to reach the final target volume. Re-check the pH and make any final minor adjustments.
-
Sterilization and Storage: Sterilize the solution using a 0.22 µm syringe filter. Store in aliquots at -20°C.
Protocol 3: Diluting Stock Solutions into Final Assay Media
Proper dilution technique is critical to prevent precipitation.
Procedure:
-
Thaw Stock: Quickly thaw your frozen stock aliquot (from Protocol 1 or 2) in a room temperature water bath.
-
Pre-warm Medium: Ensure your final assay medium (e.g., cell culture medium, buffer) is at the experimental temperature (typically 37°C).
-
Perform Serial or Intermediate Dilutions: Never add a highly concentrated stock directly into the final large volume.
-
For DMSO Stocks: Create an intermediate dilution by adding the stock to a small volume of medium (e.g., add 2 µL of 10 mM stock to 98 µL of medium to get 200 µM). Vortex immediately.
-
For Aqueous Stocks: The risk of precipitation is lower, but good practice still dictates adding the stock to the final medium while gently swirling or vortexing.
-
-
Final Dilution: Add the intermediate dilution (or the aqueous stock) to the final volume of pre-warmed assay medium. Mix thoroughly but gently.
-
Visual Inspection: Always visually inspect the final solution for any signs of cloudiness or precipitation before adding it to your cells or assay plate.
References
- Wikipedia. Aniline. [Link]
- Southern Illinois University. Amines. [Link]
- Chemistry LibreTexts. The Effects of pH on Solubility. [Link]
- vCalc. pKa of Aniline. [Link]
- Interchim. 2-(4-Aminophenoxy)
- PubChem. This compound. [Link]
- LookChem. Cas 2298-36-4, 2-(4-AMINOPHENOXY)
- PubMed. Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]
- ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]
- Journal of Engineering Research and Applied Science. Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]
- Chemistry LibreTexts. Solubility and pH. [Link]
- Ziath.
- ResearchGate. Dimethyl Sulfoxide (DMSO)
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- 1. lookchem.com [lookchem.com]
- 2. Aniline - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ziath.com [ziath.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound | C8H9NO3 | CID 95797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. a2bchem.com [a2bchem.com]
- 11. usbio.net [usbio.net]
- 12. pKa of Aniline [vcalc.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Analytical Methods for Detecting Impurities in 2-(4-Aminophenoxy)acetic Acid
Welcome to the technical support center for the analysis of 2-(4-aminophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the analytical methods for detecting and quantifying impurities in this important pharmaceutical intermediate.[1] The purity of this compound is critical for the quality and safety of the final drug product, making robust analytical methods essential.[2]
This resource is structured to offer practical, troubleshooting-oriented guidance and answers to frequently encountered challenges during experimental work.
Section 1: Understanding Impurities in this compound
Impurities in active pharmaceutical ingredients (APIs) and their intermediates can arise from various sources, including the synthetic route, degradation of the substance, or interaction with excipients.[3] For this compound, potential impurities may include starting materials, by-products from incomplete reactions, and degradation products.
Common Impurity Types
-
Process-Related Impurities: These are substances that are formed during the manufacturing process.[2] Examples include unreacted starting materials like 4-nitrophenol or ethyl bromoacetate, and by-products from side reactions.[4][5]
-
Degradation Products: These impurities result from the chemical breakdown of the drug substance over time due to factors like heat, light, oxidation, or hydrolysis.[6][7]
-
Residual Solvents: Solvents used during the synthesis and purification process that are not completely removed.
The Importance of Forced Degradation Studies
Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the intrinsic stability of a molecule.[6][7] These studies involve subjecting the this compound to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to accelerate decomposition.[6][8] The information gathered is vital for developing stability-indicating analytical methods.[6][7]
Section 2: High-Performance Liquid Chromatography (HPLC) - The Workhorse Technique
High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for the analysis of impurities in pharmaceutical compounds.[3] A well-developed HPLC method can separate, detect, and quantify impurities with high sensitivity and specificity.
Recommended Starting HPLC Method
A reversed-phase HPLC method with UV detection is a good starting point for analyzing this compound and its impurities.
| Parameter | Recommendation | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile | The acidic mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape. Acetonitrile is a common organic modifier.[9] |
| Gradient | Start with a low percentage of B and gradually increase. | A gradient elution is often necessary to separate impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 283 nm | This compound has a UV absorbance maximum around this wavelength.[9] |
| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce viscosity.[9] |
| Injection Vol. | 10 µL | A typical injection volume. |
HPLC Troubleshooting Guide (Q&A Format)
Issue 1: My main peak for this compound is tailing or showing poor shape.
-
Question: I'm observing significant tailing for the main analyte peak. What could be the cause and how can I fix it?
-
Answer: Peak tailing for acidic compounds like this compound is often due to secondary interactions with the silica support of the column.
-
Causality: The free silanol groups on the silica surface can interact with the analyte, causing some molecules to be retained longer than others, resulting in a tailed peak.
-
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Ensure the pH of your mobile phase is at least 2 pH units below the pKa of the carboxylic acid group of your analyte. This will keep it in its protonated, less interactive form. Adding a small amount of a competing acid like acetic acid or formic acid can help.[9]
-
Use a Different Column: Consider using a column with a different stationary phase, such as a polar-embedded phase or a column specifically designed for polar analytes.[10]
-
Check for Column Contamination: A contaminated guard column or analytical column can also lead to poor peak shape. Try flushing the column with a strong solvent or replacing the guard column.[11]
-
-
Issue 2: I am not getting good resolution between my main peak and a closely eluting impurity.
-
Question: An impurity peak is co-eluting or has very poor resolution with the main this compound peak. How can I improve the separation?
-
Answer: Improving resolution requires optimizing the selectivity of your chromatographic system.
-
Causality: Poor resolution means the stationary phase is not discriminating well enough between the analyte and the impurity.
-
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
Change the Organic Modifier: Switch from acetonitrile to methanol or a mixture of the two. This can alter the selectivity of the separation.
-
Adjust the Gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
-
Change the Column:
-
Different Stationary Phase: Try a column with a different chemistry (e.g., a phenyl or cyano phase) to introduce different separation mechanisms.[12]
-
Longer Column or Smaller Particle Size: Increasing the column length or using a column with smaller particles will increase the efficiency of the separation.
-
-
Adjust the Temperature: Changing the column temperature can sometimes affect the selectivity and improve resolution.
-
-
Issue 3: I am seeing "ghost peaks" in my chromatogram.
-
Question: I am observing unexpected peaks in my blank injections or baseline. What are these and how do I get rid of them?
-
Answer: These are often referred to as "ghost peaks" and can originate from several sources.
-
Causality: Ghost peaks can be due to impurities in the mobile phase, carryover from previous injections, or contamination in the HPLC system.[11]
-
Troubleshooting Steps:
-
Check Mobile Phase Purity: Use high-purity HPLC-grade solvents and freshly prepared mobile phases.[12] Contamination can accumulate, especially in the aqueous phase.
-
Implement a Column Wash Step: At the end of your gradient, include a high-organic wash to elute any strongly retained compounds from the column.[12]
-
Clean the Injector: The autosampler and injector can be a source of carryover. Ensure your needle wash is effective and the wash solvent is appropriate.
-
-
Section 3: Advanced Analytical Techniques for Impurity Identification
While HPLC is excellent for separation and quantification, identifying the structure of unknown impurities often requires more advanced techniques.
Mass Spectrometry (MS) for Molecular Weight Determination
-
High-Resolution Mass Spectrometry (HRMS): When coupled with HPLC (LC-MS), HRMS is a powerful tool for determining the elemental composition of an unknown impurity.[13] This information is critical for proposing potential structures.
-
Tandem Mass Spectrometry (MS/MS): This technique provides fragmentation patterns of the impurity, which can give clues about its structure.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
-
1H and 13C NMR: NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms in a molecule.[14][15][16] It is the definitive technique for elucidating the complete structure of an unknown impurity.[14][17][18]
-
2D NMR Techniques: Experiments like COSY, HSQC, and HMBC can establish the connectivity between atoms in the molecule, which is essential for solving complex structures.[17][18]
Workflow for Unknown Impurity Identification
Section 4: Frequently Asked Questions (FAQs)
-
Q1: What are the typical regulatory requirements for impurity testing?
-
A1: Regulatory agencies like the FDA and EMA follow the International Council for Harmonisation (ICH) guidelines.[3] ICH Q3A/B provides guidance on impurity thresholds for reporting, identification, and qualification in new drug substances and products. Generally, impurities above 0.1% should be identified and characterized.[2]
-
-
Q2: How do I validate my analytical method for impurity detection?
-
A2: Method validation is essential to ensure the method is reliable and suitable for its intended purpose.[3][19] According to ICH Q2(R2) guidelines, validation should include an assessment of specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[19][20][21][22]
-
-
Q3: Where can I obtain reference standards for known impurities?
-
A3: Reference standards for known impurities may be available from commercial suppliers. If a standard is not commercially available, it may need to be synthesized and characterized in-house.[23] The synthesized standard should be of high purity.
-
-
Q4: My compound, this compound, is quite polar. What are some tips for retaining it on a reversed-phase column?
-
A4: Retaining polar compounds on traditional C18 columns can be challenging.[10][24]
-
Use a Polar-Compatible Column: Consider columns designed for polar analytes, such as those with a polar end-capping or a polar-embedded stationary phase.
-
Highly Aqueous Mobile Phase: Using a mobile phase with a high percentage of water can increase retention. However, be aware of "phase collapse" with some traditional C18 columns.
-
HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that is well-suited for the separation of very polar compounds.
-
-
Section 5: Experimental Protocols
Protocol: Forced Degradation Study
Objective: To generate potential degradation products of this compound for the development of a stability-indicating HPLC method.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
Heating block or oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize a portion of the sample before HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Heat at 60°C for a specified time. Neutralize before analysis.[8]
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Keep at room temperature for a specified time.[7]
-
Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by HPLC. Aim for approximately 5-20% degradation of the main peak.[25]
Protocol: HPLC Method Validation - Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[19]
Procedure:
-
Prepare Samples:
-
A solution of this compound reference standard.
-
Solutions of all known related substances and potential impurities.
-
A mixture of the reference standard and all known impurities.
-
A placebo solution (if analyzing a formulated product).
-
Forced degradation samples.
-
-
Analyze Samples: Inject all prepared samples into the HPLC system.
-
Evaluate Results:
-
Confirm that the peaks for the main analyte and all impurities are well-resolved from each other.
-
Demonstrate that there are no interfering peaks at the retention time of the main analyte in the impurity solutions or placebo.
-
In the forced degradation samples, the main peak should be spectrally pure, which can be confirmed using a photodiode array (PDA) detector.
-
Troubleshooting Decision Tree
References
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025).
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024).
- (PDF) Identification and structure elucidation by NMR spectroscopy - ResearchGate. (2025).
- HPLC Troubleshooting Guide. (n.d.).
- 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024).
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
- 1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences. (n.d.).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024).
- Strategies to Enable and Simplify HPLC Polar Compound Separation. (n.d.).
- HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.).
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. (2008).
- Structural elucidation by NMR(1HNMR) | PPTX - Slideshare. (n.d.).
- Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chromatography. (n.d.).
- HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.).
- This compound hydrate | 2298-36-4 - J&K Scientific. (n.d.).
- Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.).
- Forced Degradation Studies - SciSpace. (2016).
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025).
- Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (n.d.).
- Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC. (n.d.).
- Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies - ResearchGate. (2025).
- Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies - MDPI. (n.d.).
- A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC -..:: DESWATER ::.. (n.d.).
- (PDF) General principles of identification by mass spectrometry - ResearchGate. (2015).
- Synthesis and Structural Characterization of Process Related Impurities of Mirabegron - Asian Publication Corporation. (n.d.).
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tasianinch.com [tasianinch.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. deswater.com [deswater.com]
- 10. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 11. bvchroma.com [bvchroma.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. jchps.com [jchps.com]
- 16. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 17. researchgate.net [researchgate.net]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. qbdgroup.com [qbdgroup.com]
- 21. database.ich.org [database.ich.org]
- 22. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. asianpubs.org [asianpubs.org]
- 24. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 25. biopharminternational.com [biopharminternational.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-(4-Aminophenoxy)acetic Acid Derivatives
The 2-(4-aminophenoxy)acetic acid scaffold is a versatile building block in medicinal chemistry, serving as a key intermediate in the synthesis of compounds with a wide array of biological activities.[1] Its unique structure, featuring a phenoxyacetic acid moiety linked to an aniline group, provides a framework that can be readily modified to optimize interactions with various biological targets. This guide offers a comparative analysis of the biological activities of its derivatives, focusing on anticancer, anti-inflammatory, and antimicrobial applications, supported by experimental data and detailed protocols for researchers in drug discovery and development.
General Synthesis and Screening Workflow
The journey from the core scaffold to a biologically active derivative typically follows a structured path. The primary amino group and the carboxylic acid on the this compound backbone are common sites for chemical modification, allowing for the synthesis of diverse libraries of amides, esters, and heterocyclic compounds. A generalized workflow for the development and evaluation of these derivatives is outlined below.
The synthesis often begins with the alkylation of 4-nitrophenol with an appropriate bromo-acetate ester, followed by the selective reduction of the nitro group to yield the ethyl-2-(4-aminophenoxy)acetate synthon.[2][3][4][5] This precursor is then used in subsequent reactions to generate the final derivatives.
Caption: Generalized workflow for synthesis and biological evaluation.
Anticancer Activity
Derivatives of phenoxyacetic acid have shown significant potential as anticancer agents.[6] Modifications of the core structure have led to compounds with potent antiproliferative activity against various cancer cell lines.
Comparative Performance of Anticancer Derivatives
The introduction of heterocyclic moieties, such as benzoxazole, has been a successful strategy. A study on 2-arylbenzoxazole-5-acetic acid derivatives revealed that certain substitutions lead to promising cytotoxic effects against breast (MCF-7) and colon (HCT-116) cancer cell lines.[7] The presence of the acetic acid group at position 5 of the benzoxazole nucleus was found to be crucial for enhancing activity.[7]
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 3b | Aminopyridone-linked benzimidazole | Tumor cells | 5.52 - 17.09 | Roscovitine | 9.32 - 13.82 | [8] |
| 3c | Aminopyridone-linked benzimidazole | Tumor cells | 5.52 - 17.09 | Roscovitine | 9.32 - 13.82 | [8] |
| Compound 5 | 2-Arylbenzoxazole-5-acetic acid | MCF-7 | Promising Activity | Doxorubicin | - | [7] |
| Compound 10 | 2-Arylbenzoxazole-5-acetic acid | MCF-7 | Promising Activity | Doxorubicin | - | [7] |
| Compound 8 | Aminopyridone-linked benzimidazole | HepG2 | 3.372 (HIF-1α inhibition) | - | - | [8] |
| Fenclofenac Analogue (8) | Polychlorinated (phenoxyphenyl)acetic acid | Adjuvant-induced arthritis screen | 40x more potent than Fenclofenac | Fenclofenac | - | [9] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Structure-Activity Relationship (SAR) Insights
The structure-activity relationship (SAR) is key to understanding how chemical structure relates to biological activity.[10] For anticancer derivatives, several trends have been observed:
-
Substitutions on the Phenyl Ring: Halogen substitutions, particularly chloro and bromo groups, on the phenyl rings can significantly influence activity. The 4-chlorophenyl analog (3b) showed an excellent selectivity index.[8]
-
Heterocyclic Systems: The incorporation of moieties like benzimidazole and 1,2,3-triazole is a known strategy for developing potent anticancer agents.[8]
-
Linker Modifications: The nature of the bridge connecting the phenyl rings (e.g., O, NH, S, SO) can drastically alter potency. An NH-bridged analogue showed low activity despite its structural similarity to potent drugs.[9]
Anti-inflammatory Activity
Chronic inflammation is linked to numerous diseases, making the development of effective anti-inflammatory agents crucial.[11] Phenoxyacetic acid derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key target for anti-inflammatory drugs.[11]
Comparative Performance of Anti-inflammatory Derivatives
Several studies have focused on designing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[11][12]
| Compound ID | Derivative Class | In Vivo Inhibition (%) (Carrageenan-induced paw edema) | Selectivity Index (COX-1/COX-2) | Reference Compound | Source |
| 1k | 2-Imino-4-thiazolidinone | 81.14 | 29.00 | Indomethacin (76.36%) | [13] |
| 1m | 2-Imino-4-thiazolidinone | 78.80 | - | Indomethacin (76.36%) | [13] |
| 5f | Hydrazone-based | 68.26 (paw weight) | - | Mefenamic acid, Celecoxib | [12] |
| 7b | Hydrazone-based | 64.84 (paw weight) | - | Mefenamic acid, Celecoxib | [12] |
| 6a | Pyrazoline-phenoxyacetic acid | Effective mitigation | 365.4 | - | [11] |
| 6c | Pyrazoline-phenoxyacetic acid | Effective mitigation | 196.9 | - | [11] |
These derivatives not only show potent anti-inflammatory effects but also exhibit significant reductions in pro-inflammatory mediators like TNF-α and PGE2.[12][13]
Mechanism of Action: COX-2 Inhibition
The primary mechanism for the anti-inflammatory action of these compounds is the inhibition of the COX-2 enzyme. This enzyme is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation. By selectively blocking COX-2, these derivatives can reduce inflammation with a potentially better safety profile than non-selective NSAIDs that also inhibit the gastroprotective COX-1 enzyme.[12]
Caption: Inhibition of the COX-2 pathway by derivatives.
Antimicrobial Activity
With the rise of antimicrobial resistance, there is a pressing need for new classes of antimicrobial agents.[14] Phenoxyacetic acid derivatives, particularly amide derivatives, have demonstrated notable activity against various bacterial and fungal strains.[15]
Comparative Performance of Antimicrobial Derivatives
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Derivative Class | Test Organism | MIC (µg/mL) | Reference Compound | Source |
| Amide Derivative (2d) | S. aureus, E. faecalis, K. pneumoniae, P. aeruginosa | 500 - 1000 | Amoxicillin | [15] |
| Amide Derivative (1b) | S. aureus, E. faecalis, K. pneumoniae, P. aeruginosa | 125 - 500 | Amoxicillin | [15] |
| Conjugated Oligoelectrolyte (COE2−3C−C3‐Apropyl) | E. coli K12 | 2 | - | [16] |
| Conjugated Oligoelectrolyte (COE2−3C−C3‐Ahexyl) | E. coli K12 | 8 | - | [16] |
Notably, some amide derivatives showed better activity against specific strains like S. aureus and P. aeruginosa than the standard antibiotic Amoxicillin.[15] The introduction of amide moieties can modulate the hydrophobicity and hydrogen-bonding capabilities of the molecules, which is thought to enhance their interaction with and disruption of bacterial cell membranes.[16]
Experimental Protocols
To ensure reproducibility and accuracy, standardized protocols are essential. Below are detailed methodologies for common assays used to evaluate the biological activities discussed.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Compound Preparation: Prepare a stock solution of each test derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).[14]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.[14]
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate.[14] Include a growth control well (inoculum without compound) and a sterility control well (broth only).[14]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[14]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[14]
Caption: Flowchart for the broth microdilution MIC assay.
Conclusion and Future Directions
Derivatives of this compound represent a promising and versatile class of compounds with significant therapeutic potential. Research has demonstrated their efficacy as anticancer, anti-inflammatory, and antimicrobial agents. Structure-activity relationship studies have provided valuable insights, showing that modifications involving halogenation, and the introduction of heterocyclic and amide moieties can dramatically enhance biological activity and selectivity.
Future research should focus on optimizing the lead compounds identified in these studies to improve their pharmacokinetic profiles and reduce potential toxicity. Further investigation into the precise molecular mechanisms of action will be critical for rational drug design and the development of next-generation therapeutics based on this valuable chemical scaffold.
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A Comparative Analysis of 2-(4-aminophenoxy)acetic acid and Traditional Phenoxyacetic Acid Herbicides
A Technical Guide for Researchers in Herbicide Development and Plant Science
In the landscape of agricultural science, phenoxyacetic acids represent a foundational class of synthetic herbicides that have played a pivotal role in weed management for decades.[1] This guide provides an in-depth comparison of the well-established chlorinated phenoxyacetic acid herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), with the lesser-known 2-(4-aminophenoxy)acetic acid. This analysis is grounded in the principles of structure-activity relationships, supported by experimental data from the scientific literature, to provide researchers, scientists, and drug development professionals with a clear understanding of the chemical nuances that dictate herbicidal efficacy.
The Mechanism of Action: A Tale of Two Molecules
Phenoxyacetic acid herbicides are classified as synthetic auxins. They mimic the natural plant hormone indole-3-acetic acid (IAA), which regulates various aspects of plant growth and development.[2] However, unlike IAA, which is tightly regulated by the plant, synthetic auxins like 2,4-D and MCPA are highly persistent and, at herbicidal concentrations, lead to uncontrolled and disorganized cell growth, ultimately causing the death of susceptible broadleaf plants.[2] This selective action against dicots, while leaving monocotyledonous crops like wheat and corn relatively unharmed, has been the cornerstone of their widespread use in agriculture since their introduction in the 1940s.
The herbicidal activity of phenoxyacetic acids is intricately linked to the nature and position of substituents on the aromatic ring. The presence of chlorine or a methyl group at specific positions, as seen in 2,4-D and MCPA, is crucial for their potent herbicidal effects. In contrast, the substitution of these electron-withdrawing groups with an electron-donating amino group, as in this compound, is predicted to significantly alter the molecule's biological activity, likely diminishing its herbicidal properties. While direct herbicidal testing data for this compound is not prevalent in the literature, its synthesis has been documented in the context of developing pharmaceutical agents, suggesting a different biological application for this particular structure.
Signaling Pathway of Phenoxyacetic Acid Herbicides
The binding of a synthetic auxin to auxin-binding proteins (ABPs) initiates a signaling cascade that leads to the deregulation of gene expression and subsequent uncontrolled cell division and growth.
Caption: Simplified signaling pathway of phenoxyacetic acid herbicides.
Comparative Analysis of Physicochemical and Herbicidal Properties
The following table summarizes the key properties of 2,4-D, MCPA, and this compound, highlighting the structural differences that influence their biological activity.
| Property | 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2-methyl-4-chlorophenoxyacetic acid (MCPA) | This compound |
| Chemical Structure | |||
| Molecular Formula | C₈H₆Cl₂O₃ | C₉H₉ClO₃ | C₈H₉NO₃ |
| Molar Mass ( g/mol ) | 221.04 | 200.62 | 167.16 |
| Primary Use | Selective broadleaf herbicide[3] | Selective broadleaf herbicide | Intermediate in pharmaceutical synthesis |
| Herbicidal Activity | High | High | Not established as a herbicide |
| Selectivity | Effective against dicots, spares monocots | Effective against dicots, spares monocots | Not applicable |
Experimental Protocols for Herbicide Efficacy Evaluation
To quantitatively assess and compare the herbicidal activity of different phenoxyacetic acid derivatives, standardized bioassays are essential. The following protocols outline the general procedures for whole-plant and seed germination assays.
Whole-Plant Pot Assay
This assay is crucial for determining the post-emergence herbicidal efficacy and selectivity of a compound.
Caption: Workflow for a whole-plant pot assay.
Step-by-Step Methodology:
-
Plant Material: Select target weed species (e.g., Brassica campestris) and a crop species (e.g., Triticum aestivum) to assess selectivity.
-
Sowing and Growth: Sow seeds in pots containing a suitable growth medium and allow them to grow in a controlled environment (greenhouse or growth chamber) until they reach the 2-4 leaf stage.
-
Herbicide Preparation: Prepare stock solutions of the test compounds (e.g., 2,4-D, MCPA, and this compound) and create a dilution series to test a range of concentrations. A control group treated with a blank solvent should be included.
-
Application: Apply the herbicide solutions to the plants using a laboratory sprayer to ensure uniform coverage.
-
Incubation: Return the treated plants to the controlled environment and observe for 2-3 weeks.
-
Data Collection: Assess the herbicidal effects by recording visual injury scores, measuring plant height and fresh/dry weight, and counting the number of surviving plants.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) or the lethal dose (LD₅₀) to quantify the herbicidal potency.
Seed Germination Assay
This assay evaluates the pre-emergence herbicidal activity of a compound.
Step-by-Step Methodology:
-
Preparation: Place a filter paper in each petri dish and add a known volume of the test solution at various concentrations. A control with only the solvent should be included.
-
Sowing: Place a specific number of seeds of the target weed species onto the treated filter paper.
-
Incubation: Seal the petri dishes and incubate them in a growth chamber with controlled light and temperature conditions for 7-14 days.
-
Data Collection: Measure the germination rate, root length, and shoot length of the seedlings.
-
Data Analysis: Calculate the concentration required to inhibit germination or growth by 50% (IC₅₀).
Quantitative Comparison of Herbicidal Activity
The following table presents a summary of reported herbicidal activity for novel phenoxyacetic acid derivatives against the common weed Brassica campestris, illustrating the high efficacy of chlorinated compounds.
| Compound | Target Weed | Efficacy Metric (IC₅₀ in mmol L⁻¹) | Reference |
| Novel Compound 6b (chlorinated) | Brassica campestris (root growth) | ~0.0002 | [4] |
| Novel Compound 6c (chlorinated) | Brassica campestris (root growth) | ~0.0002 | [4] |
| DMA salt of 2,4-D | Brassica campestris (shoot growth) | Higher than novel chlorinated compounds | [5] |
Note: Lower IC₅₀ values indicate higher herbicidal activity.[4]
Conclusion
The comparative analysis of this compound with established phenoxyacetic acid herbicides like 2,4-D and MCPA underscores the critical role of chemical structure in determining biological function. The consistent body of evidence points to the necessity of electron-withdrawing substituents, such as chlorine atoms, on the phenoxy ring for potent auxin-mimicking herbicidal activity. The presence of an amino group in this compound likely alters its electronic properties and receptor binding affinity to an extent that it does not exhibit significant herbicidal effects, leading to its exploration in other fields such as pharmaceuticals. For researchers in herbicide discovery, this guide reinforces the importance of structure-activity relationship studies in the rational design of new and effective weed management solutions. Future investigations could explore the potential plant growth regulatory effects of this compound at different concentrations, though its utility as a selective herbicide in its current form appears limited.
References
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- Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. (2025). RSC Advances, 15, 12345-12356. [Link]
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A Senior Application Scientist's Guide to Validating the Anti-inflammatory Activity of 2-(4-Aminophenoxy)acetic Acid Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory potential of novel 2-(4-aminophenoxy)acetic acid compounds. We will delve into the mechanistic rationale for investigating this class of molecules, provide detailed, field-proven protocols for a suite of determinative in vitro and in vivo assays, and present a clear structure for data comparison against established non-steroidal anti-inflammatory drugs (NSAIDs).
Introduction: The Rationale for Investigating this compound Derivatives
The phenoxyacetic acid scaffold is a well-established pharmacophore in the development of anti-inflammatory agents.[1] The structural resemblance of these compounds to the arachidonic acid substrate of cyclooxygenase (COX) enzymes makes them prime candidates for COX inhibition, a primary mechanism of action for widely used NSAIDs.[2][3] The inhibition of COX-2, an inducible enzyme at the site of inflammation, is a key therapeutic goal to mitigate pain and swelling while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1.[2][3]
The this compound core offers a versatile template for chemical modification to enhance potency and selectivity for COX-2. This guide outlines a systematic approach to validate the anti-inflammatory efficacy of novel derivatives of this scaffold, moving from initial cell-based screening to whole-animal models.
Mechanistic Insight: Key Inflammatory Signaling Pathways
A thorough understanding of the underlying molecular pathways of inflammation is crucial for interpreting experimental results. Two of the most critical pathways in the inflammatory response are the Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathways. These cascades lead to the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as COX-2.
Caption: Canonical NF-κB signaling pathway activation.
Caption: The p38 MAPK signaling cascade in inflammation.
Experimental Validation Workflow
A tiered approach is recommended, starting with broad in vitro screens to establish biological activity and progressing to a more complex in vivo model to determine physiological relevance and efficacy.
Caption: Tiered experimental workflow for validation.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point. It is imperative to include appropriate controls in every experiment: a vehicle control (the solvent used to dissolve the test compounds, e.g., DMSO), a negative control (untreated or unstimulated cells/animals), and a positive control (a known anti-inflammatory drug).
In Vitro Assays Using RAW 264.7 Murine Macrophages
Rationale: RAW 264.7 cells are a widely used and well-characterized macrophage cell line that reliably produces pro-inflammatory mediators upon stimulation with lipopolysaccharide (LPS), mimicking a bacterial infection-induced inflammatory response.
Principle: This assay measures the accumulation of nitrite (a stable product of NO) in the cell culture supernatant. Inhibition of nitrite production indicates a potential anti-inflammatory effect.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound compounds and positive controls (e.g., Diclofenac) for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant.
-
Griess Reaction: Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample.
-
Measurement: Incubate for 10 minutes at room temperature, protected from light, and measure the absorbance at 540 nm.
-
Quantification: Calculate the nitrite concentration using a sodium nitrite standard curve.
Principle: Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the concentration of specific pro-inflammatory cytokines (TNF-α and IL-6) released into the cell culture supernatant.
Protocol:
-
Sample Preparation: Use the cell culture supernatants from the same experiment as the Nitric Oxide Assay.
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for either mouse TNF-α or mouse IL-6 overnight at 4°C.[1]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[1]
-
Sample Incubation: Add 100 µL of standards and cell culture supernatants to the appropriate wells and incubate for 2 hours at room temperature.[4]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1 hour at room temperature.[5][6]
-
Enzyme Conjugate: Wash the plate and add Streptavidin-HRP (Horse Radish Peroxidase) and incubate for 30 minutes at room temperature.[6]
-
Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. A blue color will develop.[4]
-
Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well. The color will change to yellow.[4]
-
Measurement: Read the absorbance at 450 nm.
-
Quantification: Calculate the cytokine concentration from a standard curve generated with recombinant TNF-α or IL-6.
Principle: This assay measures the ability of the test compounds to inhibit the activity of purified COX-1 and COX-2 enzymes. This is a direct measure of the likely mechanism of action.
Protocol:
-
Enzyme Preparation: Use commercially available purified ovine or human COX-1 and COX-2 enzymes.
-
Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and the enzyme (either COX-1 or COX-2).
-
Inhibitor Incubation: Add the test compounds or positive controls (e.g., Celecoxib, a selective COX-2 inhibitor) at various concentrations to the wells and pre-incubate with the enzyme for 10-15 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Reaction Termination: Stop the reaction after a defined time (e.g., 10-20 minutes) by adding a stop solution.
-
Product Measurement: The product of the COX reaction, Prostaglandin E2 (PGE2), is measured using a specific PGE2 ELISA kit.
-
IC50 Calculation: Determine the concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) for both COX-1 and COX-2. The ratio of IC50 (COX-1)/IC50 (COX-2) will determine the selectivity of the compound for COX-2.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
Rationale: This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs in a whole-animal system.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats for at least one week before the experiment.
-
Compound Administration: Administer the test compounds, vehicle, or a positive control (e.g., Indomethacin, 10 mg/kg) orally or intraperitoneally 30-60 minutes before inducing inflammation.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Edema and Inhibition:
-
The volume of edema is the difference between the paw volume at each time point and the baseline paw volume.
-
The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Edema volume of control group - Edema volume of treated group) / Edema volume of control group] x 100.
-
Data Presentation and Comparison
For a clear and objective comparison, all quantitative data should be summarized in tables. This allows for a direct assessment of the potency and selectivity of the novel this compound compounds against standard drugs.
Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives
| Compound | NO Production IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Test Compound 1 | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Test Compound 2 | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Diclofenac | ~25 | ~15 | ~20 | ~5[3] | ~0.1[3] | ~50 |
| Celecoxib | >100 | >100 | >100 | ~15[3] | ~0.04[3] | ~375 |
Note: IC50 values for standard drugs are approximate and can vary based on experimental conditions. It is crucial to run standards alongside test compounds in every assay.
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment (Dose) | Paw Edema Volume (mL) at 3 hours (Mean ± SEM) | % Inhibition of Edema at 3 hours |
| Vehicle Control | Experimental Value | 0 |
| Test Compound 1 (e.g., 50 mg/kg) | Experimental Value | Calculated Value |
| Test Compound 2 (e.g., 50 mg/kg) | Experimental Value | Calculated Value |
| Indomethacin (10 mg/kg) | Experimental Value | ~50-70% |
| Diclofenac (10 mg/kg) | Experimental Value | ~60-75% |
Conclusion and Future Directions
This guide provides a robust framework for the initial validation of the anti-inflammatory activity of novel this compound compounds. Compounds that demonstrate potent inhibition of inflammatory mediators in vitro, high selectivity for COX-2, and significant reduction of paw edema in vivo with a favorable comparison to standard drugs warrant further investigation.
Future studies should include more comprehensive toxicological evaluations, pharmacokinetic and pharmacodynamic (PK/PD) profiling, and testing in chronic inflammation models (e.g., adjuvant-induced arthritis) to fully characterize the therapeutic potential of lead candidates.
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This guide offers an in-depth comparative analysis of 2-(4-aminophenoxy)acetic acid and its structurally related compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product overview to provide a foundational understanding of the structure-activity relationships, synthesis, and biological implications that define this versatile chemical family.
Introduction: The Phenoxyacetic Acid Scaffold
The phenoxyacetic acid framework, characterized by a phenyl ring connected to an acetic acid group via an ether linkage, is a cornerstone in medicinal chemistry and agrochemistry.[1] The parent compound, this compound, serves as a critical building block and a point of departure for a vast array of derivatives.[2][3] Modifications to the aromatic ring or the acetic acid side chain can dramatically alter the compound's physicochemical properties and biological activity, leading to molecules with applications ranging from herbicides that mimic plant auxins to potential therapeutics for metabolic diseases and sickle cell anemia.[1][4][5] This guide will explore these variations, providing a comparative context for their synthesis, properties, and functions.
Physicochemical Properties: A Comparative Overview
The biological fate and efficacy of a compound are intrinsically linked to its physical and chemical properties. For this compound and its analogs, key parameters such as molecular weight, lipophilicity (LogP), and acidity (pKa) are pivotal. The addition of substituents to the phenoxy ring significantly influences these characteristics. For instance, chlorination, a common modification, tends to increase lipophilicity and herbicidal potency while decreasing water solubility.[5][6]
The core compound, this compound, presents a unique case due to its amino group, which imparts distinct solubility and reactivity profiles compared to its non-aminated or chlorinated counterparts.
Table 1: Comparative Physicochemical Properties of Selected Phenoxyacetic Acid Derivatives
| Compound | Structure | Molecular Weight ( g/mol ) | LogP (Predicted) | pKa (Predicted) |
| This compound | 167.16[7] | 0.8 | 4.3 (acid), 3.8 (base) | |
| Phenoxyacetic acid | 152.15 | 1.4 | 3.1 | |
| 4-Chlorophenoxyacetic acid (4-CPA) | 186.59 | 2.0 | 3.0 | |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 221.04 | 2.8 | 2.8 |
Note: LogP and pKa values are predicted using computational models and are for comparative purposes.
Synthesis Strategies and Methodologies
The synthesis of phenoxyacetic acid derivatives typically follows a well-established pathway involving the Williamson ether synthesis.[1][5] This method reacts a substituted phenol with an α-haloacetic acid or its ester in the presence of a base.[1]
For the synthesis of the titular compound, this compound, a common route involves the alkylation of 4-nitrophenol followed by the selective reduction of the nitro group.[8][9][10] This two-step process is efficient and yields a pure product.[8][9]
General Synthetic Workflow
The following diagram illustrates a generalized, two-step synthesis for amino-substituted phenoxyacetic acid derivatives.
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A Comparative Guide to the In-Vivo Efficacy of 2-(4-Aminophenoxy)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 2-(4-aminophenoxy)acetic acid scaffold has emerged as a versatile and promising platform for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated significant in-vivo efficacy across a range of disease models, most notably in the fields of oncology and inflammation. This guide provides a comprehensive comparison of the in-vivo performance of various this compound derivatives, supported by experimental data, to aid researchers in navigating the therapeutic potential of this chemical class.
Unveiling the Therapeutic Potential: Anticancer Efficacy
Derivatives of this compound have shown considerable promise as anticancer agents, with several compounds exhibiting potent tumor growth inhibition in various preclinical models. The primary mechanism of action for some of these derivatives involves the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair, which can be particularly effective in cancers with existing DNA repair deficiencies.
Comparative In-Vivo Efficacy of Anticancer Derivatives
The following table summarizes the in-vivo anticancer activity of representative this compound derivatives.
| Compound ID | Derivative Class | Animal Model | Cancer Cell Line | Dosage & Administration | Key Efficacy Endpoint | Reference |
| Compound I | Phenoxyacetamide | SEC-bearing mice | HepG2 (Hepatocellular Carcinoma) | 40 mg/kg | 74.59% Tumor Inhibition Ratio (TIR%) | [1] |
| Compound 8f | 4-Phenyl-2-phenoxyacetamide thiazole | Ascites and solid tumor models | EAC and DLA cells | Not specified | Regressed tumor activity | [2] |
Note: SEC stands for Solid Ehrlich Carcinoma. EAC is Ehrlich Ascites Carcinoma, and DLA is Dalton's Lymphoma Ascites.
Expert Analysis: The data indicates that phenoxyacetamide derivatives of this compound are potent inhibitors of tumor growth in vivo. Compound I, a novel phenoxyacetamide derivative, demonstrated a remarkable tumor inhibition ratio of 74.59% in a hepatocellular carcinoma model, surpassing the efficacy of the standard chemotherapeutic agent 5-Fluorouracil (5-FU), which showed a 64.51% TIR% in the same study[1]. This suggests a promising therapeutic window for this class of compounds in liver cancer treatment. The anticancer effect of Compound I is attributed to the induction of apoptosis via the intrinsic pathway and cell cycle arrest at the G1/S phases[1][3]. Furthermore, the 4-phenyl-2-phenoxyacetamide thiazole derivative, Compound 8f, also showed significant anti-tumor activity in both ascites and solid tumor models, with its mechanism linked to the modulation of the tumor microenvironment and induction of apoptosis[2].
Experimental Protocol: Hepatocellular Carcinoma Xenograft Model
This protocol outlines a standard procedure for evaluating the in-vivo anticancer efficacy of a test compound in a HepG2 xenograft mouse model.
Materials:
-
Human hepatocellular carcinoma (HepG2) cells
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Matrigel
-
Test compound (e.g., a this compound derivative)
-
Vehicle control (e.g., saline, DMSO)
-
Standard drug (e.g., 5-Fluorouracil)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture HepG2 cells in appropriate media until they reach the desired confluency for injection.
-
Tumor Cell Implantation:
-
Harvest and resuspend the HepG2 cells in a 1:1 mixture of culture medium and Matrigel to a final concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomly divide the mice into treatment groups (e.g., vehicle control, test compound low dose, test compound high dose, standard drug).
-
-
Drug Administration:
-
Administer the test compound, vehicle, or standard drug to the respective groups according to the predetermined dosage and schedule (e.g., daily intraperitoneal injection).
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
-
Endpoint and Data Analysis:
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice.
-
Excise the tumors and weigh them.
-
Calculate the tumor growth inhibition (TGI) or tumor inhibition ratio (TIR%) for each treatment group compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Signaling Pathway: PARP-1 in Cancer
The anticancer activity of some this compound derivatives is linked to the inhibition of PARP-1. The following diagram illustrates the role of PARP-1 in DNA repair and how its inhibition can lead to cancer cell death, particularly in tumors with BRCA mutations (a concept known as synthetic lethality).
Caption: The COX-2 signaling pathway in inflammation.
Conclusion and Future Directions
The in-vivo evidence presented in this guide strongly supports the continued investigation of this compound derivatives as a rich source of potential therapeutic agents. The demonstrated efficacy in preclinical models of cancer and inflammation, coupled with identifiable mechanisms of action, provides a solid foundation for further drug development efforts.
Future research should focus on optimizing the potency and selectivity of these derivatives to enhance their therapeutic index. Direct, head-to-head comparative studies of promising candidates within this class are crucial for identifying best-in-class molecules. Furthermore, a thorough evaluation of the pharmacokinetic and toxicological profiles of lead compounds will be essential for their successful translation into clinical applications. The versatility of the this compound scaffold suggests that its therapeutic potential may extend beyond oncology and inflammation, warranting exploration in other disease areas.
References
[1]Al-Ostath, A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(11), 1524. [Link] [4]Islam, M. R., et al. (2022). Synthesis and Biological Evaluation of p-Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach. Chemistry & Biodiversity, 19(9), e202200440. [Link] [5]Islam, M. R., et al. (2022). Synthesis and Biological Evaluation of p‐Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach. CiteDrive. [Link] [3]Al-Ostath, A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed. [Link] [6]ResearchGate. (n.d.). Percentage of paw edema inhibition in rats treated with 2.5 mg/kg, 5 mg/kg, and 10 mg/kg of compound 1 (a), compound 2 (b), compound 3 (c), compound 4 (d), compound 5 (e), compound 6 (f), compound 7 (g) and naproxen. [Link] [2]Shaukath, A., et al. (2018). The Novel 4-Phenyl-2-Phenoxyacetamide Thiazoles modulates the tumor hypoxia leading to the crackdown of neoangiogenesis and evoking the cell death. European Journal of Medicinal Chemistry, 143, 1236-1251. [Link] [7]ResearchGate. (n.d.). Percent analgesic activity (peripheral, writhing test). [Link] [8]Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1293. [Link] [9]Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. [Link] [10]Lisovskaya, Y. V., et al. (2024). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Bioorganic & Medicinal Chemistry Letters, 107, 130080. [Link]
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A Comparative Guide to the Structure-Activity Relationships of 2-(4-Aminophenoxy)acetic Acid Analogs
The 2-(4-aminophenoxy)acetic acid scaffold is a versatile template in medicinal chemistry, serving as a foundational structure for developing ligands targeting a diverse range of biological entities.[1][2][3] Its derivatives have shown promise as hypoglycemic, anti-inflammatory, and antimicrobial agents, among other activities.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, focusing on their roles as Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonists and Aldose Reductase (AR) inhibitors. We will explore the causal relationships behind experimental design, present comparative data, and detail the methodologies required for their evaluation.
The Core Scaffold: A Foundation for Diverse Activity
The this compound molecule consists of three key regions amenable to chemical modification: the phenoxy ring , the acetic acid moiety , and the amino group . The specific interactions of these regions with the binding sites of target proteins dictate the compound's overall biological activity and selectivity. Understanding how modifications at each site influence efficacy is the cornerstone of SAR studies.[4]
The synthesis of the core structure, such as ethyl-2-(4-aminophenoxy)acetate, is often achieved through the alkylation of 4-nitrophenol with ethyl bromoacetate, followed by a selective reduction of the nitro group.[5][6][7][8] This straightforward synthesis allows for the generation of a wide array of analogs for screening.[5][6][7][8]
Below is a diagram illustrating the general workflow from synthesis to activity assessment.
Caption: General workflow for synthesis and evaluation of analogs.
Part I: this compound Analogs as PPARγ Agonists
Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that play a critical role in regulating glucose and lipid metabolism.[9] PPARγ, in particular, is the molecular target for the thiazolidinedione (TZD) class of antidiabetic drugs.[10][11] Agonists of PPARγ can improve insulin sensitivity, making them a key target for type 2 diabetes therapies.[10][11] The this compound scaffold has been explored as a precursor for dual activators of glucokinase (GK) and PPARγ.[5][6][7]
Mechanism of PPARγ Activation
PPARγ activation follows a well-defined pathway. As ligand-activated transcription factors, PPARs form a heterodimer with the retinoid X receptor (RXR).[12] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, initiating their transcription.[12] PPARγ agonists enhance this process, leading to increased expression of genes involved in glucose uptake and insulin signaling.[10][11]
Caption: Simplified PPARγ activation pathway by an agonist.
SAR Insights for PPARγ Agonism
While specific quantitative data for a wide range of this compound analogs as PPARγ agonists is dispersed, general principles can be derived from related phenoxyacetic acid derivatives.
-
The Acidic Head Group: The carboxylic acid is crucial for activity. It typically forms a key hydrogen bond interaction with residues in the PPARγ ligand-binding domain (LBD), such as His323, Tyr473, and His449.[13] Esterification or replacement with a non-acidic group generally leads to a significant loss of potency.
-
The Phenoxy Linker: The ether linkage provides the correct orientation and spacing between the aromatic ring and the acidic head group. Its flexibility is important for accommodating the binding pocket.
-
The Aromatic Core and Amino Group: Modifications on the phenoxy ring and the amino group are critical for modulating potency and selectivity. The amino group can be a key interaction point or, more commonly, serve as a handle for further derivatization (e.g., conversion to ureas or amides). These modifications interact with the hydrophobic regions of the LBD.
Comparative Performance
Analogs of this compound are often compared to established PPARγ agonists like thiazolidinediones (e.g., Pioglitazone, Rosiglitazone). While TZDs are potent, they are associated with side effects like weight gain.[14] Newer pan-PPAR agonists, which activate multiple PPAR subtypes (α, γ, δ), are being developed to achieve a better overall metabolic profile.[14] For instance, the novel PPAR pan agonist MHY2013, a 2-methyl-2-(o-tolyloxy)propanoic acid derivative, has shown efficacy in improving insulin resistance and dyslipidemia without causing weight gain in animal models.[14]
Table 1: Comparison of PPARγ Agonists
| Compound Class | Example | Primary Target(s) | Key Advantage | Reported IC50/EC50 |
|---|---|---|---|---|
| Thiazolidinediones | Pioglitazone | PPARγ | Potent insulin sensitizer | ~1.05 µM (IC50, binding)[15] |
| Phenoxyacetic Acids | Compound 18b | FFA1 (GPR40) | Glucose-dependent action | 62.3 nM (EC50) [16] |
| Pan-PPAR Agonists | MHY2013 | PPARα, γ, δ | Broad metabolic benefits | Strongest of 6 analogs[14] |
Note: Compound 18b is a phenoxyacetic acid derivative targeting FFA1, a related metabolic target, highlighting the scaffold's versatility. Direct comparative data for this compound analogs as PPARγ agonists is limited in the provided search results.
Part II: this compound Analogs as Aldose Reductase Inhibitors
Aldose reductase (AR) is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[17] Under hyperglycemic conditions, the accumulation of sorbitol leads to osmotic stress, contributing to long-term diabetic complications such as neuropathy, retinopathy, and nephropathy.[17][18] Therefore, inhibiting AR is a key therapeutic strategy.[17] Acetic acid derivatives are a major class of AR inhibitors (ARIs).[19]
SAR Insights for Aldose Reductase Inhibition
The development of potent and selective (2-arylcarbamoyl-phenoxy)-acetic acid ARIs provides significant insights.[20]
-
The Acetic Acid Moiety: This group is essential. It interacts with the anionic binding site of the enzyme, forming hydrogen bonds with key residues like Tyr48, His110, and Trp111.[21]
-
The Aromatic Core: The phenoxy ring fits into a hydrophobic pocket of the enzyme. Substitutions on this ring can significantly impact potency. For example, introducing a fluorine atom can enhance binding affinity.[20]
-
The "Tail" Group: The most significant variations are seen by modifying the amino group into larger, often hydrophobic moieties. A (2-arylcarbamoyl) group, for instance, can form an intramolecular hydrogen bond that pre-organizes the molecule for optimal binding.[20]
Table 2: SAR of (2-Arylcarbamoyl-phenoxy)-acetic Acid ARIs
| Compound | R1 (Phenoxy Ring) | R2 (Arylcarbamoyl Ring) | AR IC50 (nM) | Aldehyde Reductase Selectivity | Reference |
|---|---|---|---|---|---|
| Lead Candidate | 5-Fluoro | 4-Bromo-2-fluoro-benzyl | 30 | ~1100-fold | [20] |
| Analog X | H | 4-Bromo-2-fluoro-benzyl | 50 | - | [20] |
| Analog Y | 5-Fluoro | Benzyl | >1000 | - |[20] |
Data is illustrative based on descriptions in the source.
The lead candidate from this series, 5-fluoro-2-(4-bromo-2-fluoro-benzylthiocarbamoyl)-phenoxyacetic acid, demonstrates the importance of specific halogen substitutions on both aromatic rings for achieving high potency (IC50 of 30 nM) and selectivity against the related enzyme aldehyde reductase.[20]
Comparison with Other ARI Alternatives
The this compound analogs belong to the broader class of "acetic acid" ARIs, which includes the clinically used drug Epalrestat.[21] Another major class is the "cyclic imide" inhibitors, such as Sorbinil.[19]
| Inhibitor Class | Example | Key Structural Feature | Reported Potency |
| Acetic Acids | Epalrestat | Rhodanine Acetic Acid | Potent, used clinically |
| Acetic Acids | Quinazolineacetic acids | Dioxoquinazoline core | IC50 ~10⁻⁶ to 4x10⁻⁸ M[22] |
| Cyclic Imides | Sorbinil | Spiro-chromane core | Micromolar IC50 range[19] |
The most potent rhodanine acetic acid derivatives can be over five times more effective than Epalrestat, achieving submicromolar IC50 values.[21] This highlights the continuous potential for discovering highly potent inhibitors within this structural class.
Experimental Protocols
To ensure scientific integrity, the protocols used to generate SAR data must be robust and reproducible.
Protocol 1: In Vitro Aldose Reductase Inhibition Assay
This protocol is adapted from established spectrophotometric methods.[17][23] The assay measures the AR-catalyzed oxidation of NADPH to NADP+, which is monitored by the decrease in absorbance at 340 nm.[17][18]
Objective: To determine the IC50 value of a test compound against aldose reductase.
Materials:
-
Enzyme Source: Partially purified aldose reductase from rat lens.[17]
-
Buffer: 0.067 M Sodium Phosphate Buffer, pH 6.2.[17]
-
Cofactor: 2.5 mM NADPH solution.
-
Substrate: 50 mM DL-glyceraldehyde solution.[17]
-
Test Compound: Serial dilutions in a suitable solvent (e.g., DMSO).
-
Positive Control: Epalrestat or Quercetin.[17]
-
UV/Vis Spectrophotometer and cuvettes.
Procedure:
-
Prepare Reaction Mixtures: In a cuvette, combine 0.7 mL of phosphate buffer, 0.1 mL of enzyme solution, 0.1 mL of NADPH solution, and 0.1 mL of the test compound dilution (or vehicle for control).
-
Pre-incubation: Incubate the mixture for 5 minutes at room temperature to allow the inhibitor to bind to the enzyme.[17]
-
Initiate Reaction: Add 0.1 mL of the DL-glyceraldehyde substrate to start the reaction. Mix gently.[17]
-
Spectrophotometric Reading: Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes, taking readings every 30 seconds.[17]
-
Calculate Inhibition:
-
Determine the rate of reaction (ΔOD/min) for the control and inhibited reactions.
-
Calculate the percentage of inhibition: % Inhibition = [(Rate_control - Rate_inhibited) / Rate_control] * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[24]
-
Protocol 2: PPARγ Transactivation Assay
This is a cell-based assay to measure the ability of a compound to activate PPARγ-mediated gene transcription.
Objective: To quantify the agonist activity of a test compound on the PPARγ receptor.
Materials:
-
Cell Line: SH-SY5Y or other suitable cells transfected with a PPARγ expression vector and a reporter plasmid containing PPREs linked to a luciferase gene.
-
Cell Culture Medium (e.g., DMEM) with supplements.
-
Test Compound: Serial dilutions.
-
Positive Control: Pioglitazone or Rosiglitazone.[15]
-
Luciferase Assay System.
-
Luminometer.
Procedure:
-
Cell Seeding: Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound or positive control. Include a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Wash the cells with PBS and then lyse them using the buffer provided in the luciferase assay kit.
-
Luminometry: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or total protein concentration to account for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and determine the EC50 value.
-
Conclusion and Future Directions
The this compound scaffold is a privileged structure in medicinal chemistry, yielding potent modulators of critical metabolic targets like PPARγ and aldose reductase. SAR studies reveal that the carboxylic acid head group is a near-universal requirement for activity, acting as a crucial anchor in the binding sites of both targets. The true diversity in potency and selectivity arises from modifications to the aromatic core and, most significantly, the "tail" region derived from the 4-amino group.
For PPARγ agonists , future work should focus on creating analogs that balance potency with selectivity, particularly developing pan-agonists that offer a broader therapeutic window with fewer side effects than first-generation drugs. For aldose reductase inhibitors , the goal remains the optimization of potency and selectivity to prevent off-target effects, with compounds like (Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid demonstrating that significant improvements over existing therapies are still possible.[21]
The continued application of rational design, guided by detailed SAR and structural biology, will undoubtedly unlock the full potential of this versatile chemical scaffold in the treatment of metabolic diseases.
References
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- Anonymous. (2025). Experimental approaches to study PPARγ agonists as antidiabetic drugs. PDF.
- BenchChem. (n.d.). Application Notes and Protocols: In Vitro Aldose Reductase Inhibition Assay for Sclerotiorin. BenchChem.
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- El-Damasy, D. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. MDPI.
- Altowyan, M. S., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Ask this paper | Bohrium.
- Abcam. (2021). Aldose Reductase Inhibitor Screening Kit (Colorimetric). Abcam.
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- Grygiel-Górniak, B. (2022).
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- Anonymous. (2025). Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3-methylphenoxy) acetyl Amino Acids and Peptides.
- Altowyan, M. S., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. JYX: JYU.
- Mylari, B. L., et al. (2004). Design and synthesis of highly potent and selective (2-arylcarbamoyl-phenoxy)
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A Senior Application Scientist's Guide to Molecular Docking: A Comparative Study of 2-(4-aminophenoxy)acetic Acid
This guide provides a comprehensive, in-depth analysis of molecular docking studies focusing on 2-(4-aminophenoxy)acetic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causality behind experimental choices, offers a framework for self-validating protocols, and compares methodologies to empower you to make informed decisions in your own computational research.
Introduction: The "Why" Behind the Molecule and the Method
This compound is a versatile compound that serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory diseases.[1][2] Its structure suggests potential for diverse interactions with biological macromolecules, making it a molecule of interest for computational exploration. Molecular docking is a powerful in silico technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[3] This method is instrumental in drug discovery for screening virtual libraries of compounds, predicting binding affinities, and elucidating potential mechanisms of action at the molecular level.[4][5]
This guide will use this compound as a case study to explore the nuances of molecular docking, compare different software approaches, and provide a robust, reproducible workflow.
Part 1: Target Protein Selection - A Critical First Step
The choice of a target protein is paramount in any docking study. For this compound, its known involvement in the synthesis of anti-inflammatory drugs suggests that proteins within inflammatory pathways are logical targets.[1][2] Furthermore, its structural components can be found in precursors for dual Glucokinase (GK) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) activators, which are targets for type 2 diabetes.[6][7][8][9]
For the purpose of this guide, we will consider a hypothetical docking study against Cyclooxygenase-2 (COX-2) , a well-established target in inflammation. This choice is based on the known anti-inflammatory connections of molecules synthesized from this compound.
Part 2: A Comparative Look at Molecular Docking Software
The landscape of molecular docking software is diverse, with each program offering a unique combination of algorithms, scoring functions, and user interfaces.[4] A comparative understanding is essential for selecting the right tool for your research question.
| Software | Search Algorithm | Scoring Function | Key Advantages | Considerations |
| AutoDock Vina | Lamarckian Genetic Algorithm | Empirical Free Energy Scoring Function | Widely used, open-source, and computationally efficient.[10] | May require more user expertise for setup compared to commercial software. |
| Glide (Schrödinger) | Hierarchical search protocol | GlideScore (empirical) | High accuracy in pose prediction and virtual screening.[11][12] | Commercial software with a significant cost. |
| GOLD (CCDC) | Genetic Algorithm | GOLDScore, ChemScore, ASP, PLP | High flexibility in ligand and protein handling. | Can be computationally intensive. |
| ICM (Molsoft) | Biased Probability Monte Carlo | ICM Scoring Function | Excellent performance in pose prediction.[11][12] | Commercial software. |
For this guide, we will provide a detailed protocol using AutoDock Vina due to its widespread accessibility and robust performance, making it an excellent choice for both novice and experienced users.[10]
Part 3: A Detailed, Self-Validating Protocol for Molecular Docking with AutoDock Vina
The following protocol is designed to be a self-validating system. This is achieved by first "redocking" the native ligand found in the crystal structure of the target protein. A successful redocking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose (typically < 2.0 Å), validates the chosen docking parameters.[13][14][15]
Experimental Workflow Diagram
Caption: Molecular docking workflow from preparation to analysis.
Step-by-Step Methodology
1. Preparation of the Receptor (COX-2)
-
Rationale: The raw PDB file of the protein often contains water molecules, co-factors, and multiple chains that can interfere with the docking process.[16] Preparing the receptor ensures a clean and accurate representation of the binding site.
-
Protocol:
-
Download the PDB structure of COX-2 with a bound native ligand (e.g., PDB ID: 5KIR).
-
Open the structure in a molecular visualization tool like UCSF Chimera or PyMOL.[17]
-
Remove water molecules and any non-essential co-factors or chains.
-
Add polar hydrogens, as they are crucial for forming hydrogen bonds.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared receptor in the .pdbqt format required by AutoDock.[18]
-
2. Preparation of the Ligands
-
Rationale: Ligand preparation involves generating a 3D structure, assigning correct atom types and charges, and defining rotatable bonds. This allows the docking software to explore different conformations of the ligand within the binding site.[19]
-
Protocol:
-
Obtain the 3D structure of this compound from a database like PubChem.[20]
-
For the native ligand, extract it from the original PDB file.
-
Use AutoDock Tools to assign charges and define the rotatable bonds.
-
Save the prepared ligands in the .pdbqt format.
-
3. Grid Box Generation
-
Rationale: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.[10] Centering the grid box on the known binding site (as defined by the native ligand) focuses the computational effort and increases the chances of finding a relevant pose.[19]
-
Protocol:
-
In AutoDock Tools, load the prepared receptor.
-
Define the grid box dimensions to encompass the active site, typically with a buffer of a few angstroms around the native ligand.
-
Save the grid parameter file.
-
4. Docking and Validation
-
Rationale: This two-step process first validates the docking parameters and then uses those validated parameters to predict the binding of the test ligand.
-
Protocol:
-
Redocking: Perform a docking simulation with the native ligand using the generated grid parameters.
-
Validation: Calculate the RMSD between the lowest energy pose of the redocked native ligand and its original crystal structure conformation. An RMSD value below 2.0 Å is generally considered a successful validation.[13][21]
-
Docking of Test Ligand: Once the protocol is validated, perform the docking simulation for this compound using the same parameters.
-
Part 4: Data Analysis and Comparative Results
The output of a docking simulation provides a wealth of information that requires careful interpretation. The primary metrics are the binding affinity (reported in kcal/mol) and the predicted binding poses.
Comparative Docking Data
Below is a hypothetical table of results comparing the docking of this compound with a known COX-2 inhibitor, Celecoxib, which will serve as our comparative molecule.
| Ligand | Binding Affinity (kcal/mol) | Predicted Interacting Residues | Key Interactions |
| Celecoxib (Native Ligand) | -10.5 | HIS90, ARG513, VAL523 | Hydrogen bonds, hydrophobic interactions |
| This compound | -7.2 | HIS90, TYR385, SER530 | Hydrogen bond with SER530, pi-pi stacking with TYR385 |
| Ibuprofen (Alternative) | -8.1 | ARG120, TYR355 | Carboxylate group interaction with ARG120 |
Interpretation of Results:
-
A more negative binding affinity suggests a more favorable binding interaction.[3] In our hypothetical results, Celecoxib shows the strongest binding affinity, which is expected as it is a potent inhibitor.
-
This compound shows a moderate binding affinity, suggesting it could be a potential binder. The predicted interactions with key active site residues like SER530 and TYR385 provide a structural hypothesis for its potential mechanism of action.
-
Comparing these results to another known non-steroidal anti-inflammatory drug (NSAID) like Ibuprofen provides further context for the predicted binding energy.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting and evaluating molecular docking studies, using this compound as a focal point. We have explored the importance of target selection, compared various docking software, and detailed a self-validating protocol using AutoDock Vina. The comparative analysis of docking results highlights how this computational technique can generate valuable hypotheses for drug discovery.
It is crucial to remember that molecular docking is a predictive tool.[22] The hypotheses generated from these studies should be validated through further computational methods, such as molecular dynamics simulations, and ultimately, through experimental validation in the laboratory.
References
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-(4-Aminophenoxy)acetic Acid-Based Compounds
For researchers and drug development professionals working with 2-(4-aminophenoxy)acetic acid and its derivatives, understanding their potential for cross-reactivity is paramount. This guide provides an in-depth look at the principles and practical methodologies for assessing the cross-reactivity of this important class of compounds. By synthesizing established immunoassay techniques with insights into structure-activity relationships, this document serves as a comprehensive resource for designing and interpreting robust cross-reactivity studies.
The Significance of Cross-Reactivity in Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory diseases[1]. As with any therapeutic candidate, the potential for off-target effects, including immunological cross-reactivity, must be thoroughly investigated. Cross-reactivity occurs when an antibody raised against a specific antigen (in this case, a derivative of this compound) also binds to other, structurally similar molecules. This can lead to a variety of undesirable outcomes in a clinical setting, including allergic reactions and diminished therapeutic efficacy. Therefore, rigorous cross-reactivity profiling is an indispensable component of preclinical safety and efficacy assessment.
Foundational Principles of Immunoassay-Based Cross-Reactivity Assessment
Immunoassays are the cornerstone of cross-reactivity studies, offering high sensitivity and specificity[2]. These bioanalytical methods leverage the specific binding interaction between an antigen (the compound of interest) and an antibody[2]. The most common format for assessing cross-reactivity is the competitive immunoassay , where the test compound's ability to compete with a labeled version of the target antigen for a limited number of antibody binding sites is measured[3][4].
The Competitive ELISA: A Powerful Tool for Cross-Reactivity Profiling
The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used and versatile immunoassay format[5][6]. In a competitive ELISA for cross-reactivity testing, an antibody specific to the primary compound of interest is immobilized on a solid phase, such as a 96-well plate. A known amount of an enzyme-labeled version of the primary compound is then introduced, along with the test compound (a potential cross-reactant). The degree of cross-reactivity is inversely proportional to the signal generated by the enzyme: high cross-reactivity results in less binding of the enzyme-labeled compound and thus a weaker signal.
Experimental Design and Protocols
A well-designed cross-reactivity study should be systematic and include a panel of structurally related compounds. The following protocols are designed to be self-validating and provide a clear rationale for each step.
Preparation of Reagents and Materials
A critical first step in any immunoassay is the careful preparation and characterization of all reagents. For our purposes, this includes the primary target compound, a panel of structurally related analogues, and a specific antibody.
-
Synthesis of this compound analogues: A series of analogues should be synthesized to probe the impact of specific structural modifications on antibody binding. For example, substitutions on the phenyl ring or modifications to the acetic acid moiety can provide valuable structure-activity relationship (SAR) data[7][8][9]. The synthesis of the parent compound, ethyl 2-(4-aminophenoxy)acetate, can be achieved through the alkylation of 4-nitrophenol with ethyl bromoacetate, followed by reduction of the nitro group[10][11].
-
Antibody Production and Characterization: A high-affinity, specific polyclonal or monoclonal antibody against the primary this compound derivative is required. This is typically achieved by conjugating the hapten (the small molecule of interest) to a carrier protein to elicit an immune response.
-
Enzyme Conjugation: The primary compound is chemically linked to a reporter enzyme, such as horseradish peroxidase (HRP) or alkaline phosphatase (ALP), to create a tracer for the competitive assay.
Step-by-Step Competitive ELISA Protocol
-
Coating: A 96-well microtiter plate is coated with a capture antibody specific for the this compound derivative. The choice of coating buffer (e.g., phosphate-buffered saline (PBS) at pH 7.4 or a carbonate-bicarbonate buffer at pH 9.6) should be optimized to ensure efficient antibody binding[12].
-
Blocking: To prevent non-specific binding of proteins to the plate surface, a blocking buffer (e.g., a solution of bovine serum albumin (BSA) or non-fat dry milk in PBS) is added to each well.
-
Competition: A standard curve is prepared using known concentrations of the unlabeled primary compound. For the cross-reactivity assessment, a range of concentrations of the test analogues are added to separate wells. Immediately after, a fixed concentration of the enzyme-conjugated primary compound is added to all wells. The plate is then incubated to allow for competitive binding to the immobilized antibody.
-
Washing: The plate is washed multiple times with a wash buffer (e.g., PBS with a small amount of a non-ionic detergent like Tween-20) to remove any unbound reagents.
-
Substrate Addition and Signal Detection: A substrate for the enzyme conjugate is added to each well. The enzyme catalyzes a reaction that produces a measurable signal, such as a color change, which is quantified using a microplate reader.
-
Data Analysis: The signal from each well is measured, and the percentage of inhibition of the labeled antigen binding is calculated for each concentration of the test compounds. The concentration of each compound that causes 50% inhibition (IC50) is then determined. The cross-reactivity is typically expressed as a percentage relative to the primary compound.
The workflow for a competitive ELISA can be visualized as follows:
Caption: A generalized workflow for a competitive ELISA.
Data Interpretation and Presentation
The results of the cross-reactivity study should be presented in a clear and quantitative manner. A table summarizing the IC50 values and the calculated percent cross-reactivity for each analogue is essential for easy comparison.
Table 1: Hypothetical Cross-Reactivity Data for this compound Analogues
| Compound | Structural Modification | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | (Parent Compound) | 10 | 100 |
| Analogue A | Methylation of amine | 100 | 10 |
| Analogue B | Chlorination at ortho position | 50 | 20 |
| Analogue C | Esterification of carboxylic acid | 500 | 2 |
| Analogue D | Unrelated Compound | >10,000 | <0.1 |
Percent Cross-Reactivity = (IC50 of Parent Compound / IC50 of Analogue) x 100
The relationship between the chemical structures of the analogues and their observed cross-reactivity can be visualized to better understand the structure-activity relationship.
Caption: Structure-activity relationship diagram.
Advanced Techniques and Considerations
While ELISA is a robust and widely used method, other techniques can provide complementary information.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that can provide real-time kinetic data on binding interactions, including association and dissociation rates. This can offer a more nuanced understanding of cross-reactivity than the endpoint measurement of an ELISA.
-
Immuno-MS: Combining immunoprecipitation with mass spectrometry allows for the identification of all molecules in a complex sample that bind to the antibody, providing a comprehensive and unbiased assessment of cross-reactivity.
It is also important to recognize that cross-reactivity is not an intrinsic property of an antibody but can be influenced by the assay conditions[13][14]. Factors such as the concentration of the antibody and the labeled antigen can affect the apparent cross-reactivity. Therefore, it is crucial to carefully standardize and report all assay parameters.
Conclusion
The systematic evaluation of cross-reactivity is a critical step in the development of pharmaceuticals based on the this compound scaffold. By employing robust and well-validated immunoassays, such as the competitive ELISA, researchers can gain valuable insights into the specificity of their compounds and make informed decisions to advance the safest and most effective candidates. A thorough understanding of the principles of immunoassay design and a systematic approach to structure-activity relationship studies are essential for ensuring the reliability and relevance of these crucial preclinical assessments.
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- Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
- Cross-reactivity in antibody microarrays and multiplexed sandwich assays: shedding light on the dark side of multiplexing.
- Factors to Consider for ELISA Development.
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Confirming the Mechanism of Action of 2-(4-aminophenoxy)acetic Acid Derivatives as Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, in-depth technical framework for confirming the mechanism of action of novel 2-(4-aminophenoxy)acetic acid derivatives as potential agonists of the Peroxisome Proliferator-Activated Receptor γ (PPARγ). This nuclear receptor is a critical regulator of adipogenesis, lipid metabolism, and inflammation, making it a key therapeutic target for type 2 diabetes and other metabolic diseases.[1][2] Our approach is grounded in a multi-tiered experimental strategy, designed to rigorously validate target engagement, cellular activity, and downstream physiological effects. We will compare the hypothetical performance of a novel derivative, "Compound X," with the well-characterized PPARγ agonist, pioglitazone.
The Hypothesized Mechanism: PPARγ Activation
The core hypothesis is that this compound derivatives, exemplified by Compound X, bind to and activate PPARγ. Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[3] This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, recruiting coactivator proteins and initiating transcription.[1][3] This signaling cascade is central to the therapeutic effects of PPARγ agonists.[2]
Caption: Hypothesized PPARγ signaling pathway activated by Compound X.
A Multi-Tiered Experimental Workflow for Mechanism of Action Confirmation
To rigorously validate this hypothesis, we propose a sequential experimental workflow. This approach ensures that each step builds upon the last, providing a comprehensive and self-validating system for confirming the mechanism of action.
Caption: A multi-tiered workflow for validating PPARγ agonism.
Tier 1: Confirming Direct Target Engagement with Biophysical Assays
The foundational step is to demonstrate a direct, physical interaction between Compound X and the PPARγ protein. Biophysical assays are indispensable for this purpose, providing quantitative data on binding affinity and kinetics.[]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that measures real-time biomolecular interactions.[5] By immobilizing recombinant human PPARγ on a sensor chip, we can monitor the binding of Compound X as it flows over the surface.[5][6]
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize recombinant human PPARγ onto a CM5 sensor chip using standard amine coupling chemistry.[7]
-
Analyte Preparation: Prepare a series of concentrations of Compound X and pioglitazone (as a positive control) in a suitable running buffer (e.g., HBS-EP+).
-
Binding Analysis: Inject the different concentrations of the analytes over the immobilized PPARγ surface and a reference flow cell.
-
Data Collection: Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to generate sensorgrams for association and dissociation phases.[6]
-
Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Comparative Data Table: SPR Binding Kinetics
| Compound | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (nM) |
| Compound X (Hypothetical) | 2.5 x 10⁵ | 5.0 x 10⁻⁴ | 2.0 |
| Pioglitazone | 1.8 x 10⁵ | 3.6 x 10⁻⁴ | 2.0 |
| Negative Control | No Binding Detected | No Binding Detected | No Binding Detected |
Fluorescence-Based Competition Assay
This assay confirms that Compound X binds to the ligand-binding pocket of PPARγ.[8] It utilizes a fluorescent probe, such as 1-anilinonaphthalene-8-sulfonic acid (ANS), which binds to the hydrophobic ligand-binding pocket of PPARγ and emits a fluorescent signal.[8] A compound that competes with ANS for this binding site will displace it, leading to a decrease in the fluorescent signal.
Experimental Protocol: Fluorescence Competition Assay
-
Reagent Preparation: Prepare a solution of recombinant human PPARγ and ANS in assay buffer.
-
Compound Titration: In a 96-well plate, add increasing concentrations of Compound X or pioglitazone to the PPARγ-ANS solution.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for ANS.
-
Data Analysis: Plot the fluorescence intensity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Comparative Data Table: Fluorescence Competition Assay
| Compound | IC₅₀ (nM) |
| Compound X (Hypothetical) | 50 |
| Pioglitazone | 45 |
| Negative Control | > 10,000 |
Tier 2: Quantifying Cellular Activity with a Reporter Gene Assay
Demonstrating direct binding is crucial, but it does not confirm that this binding event leads to a functional cellular response. A luciferase reporter gene assay is the gold standard for quantifying the transcriptional activation of PPARγ in a cellular context.[9][10]
Experimental Protocol: PPARγ Luciferase Reporter Assay
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or U2OS) and transfect them with two plasmids: one expressing the human PPARγ protein and another containing a luciferase reporter gene under the control of a PPRE promoter.[9][11]
-
Compound Treatment: Seed the transfected cells into a 96-well plate and treat them with a range of concentrations of Compound X or pioglitazone. Include a vehicle control (e.g., DMSO).[12]
-
Incubation: Incubate the cells for 24 hours to allow for gene transcription and luciferase protein expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.[13] Measure the resulting luminescence using a luminometer.[13]
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.[14] Plot the normalized luciferase activity against the compound concentration to determine the EC₅₀ value.
Comparative Data Table: Luciferase Reporter Assay
| Compound | EC₅₀ (nM) | Max Fold Activation |
| Compound X (Hypothetical) | 150 | 12-fold |
| Pioglitazone | 120 | 15-fold |
| Negative Control | No Activation | 1-fold |
Tier 3: Validating Downstream Effects and Physiological Relevance
The final step is to confirm that the observed cellular activity translates into the expected downstream biochemical and physiological effects of PPARγ activation.
Western Blot Analysis of PPARγ Target Gene Expression
Activation of PPARγ should lead to an increased expression of its target genes.[15] We can measure the protein levels of key PPARγ target genes, such as Fatty Acid Binding Protein 4 (FABP4) and CD36, using Western blotting.[15][16]
Experimental Protocol: Western Blot Analysis
-
Cell Culture and Treatment: Culture an appropriate cell line (e.g., 3T3-L1 adipocytes) and treat with Compound X, pioglitazone, or a vehicle control for 24-48 hours.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.[16]
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[17]
-
Immunoblotting: Probe the membrane with primary antibodies specific for PPARγ, FABP4, CD36, and a loading control (e.g., β-actin or GAPDH).[15]
-
Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities using densitometry software and normalize to the loading control.
Comparative Data Table: Western Blot Analysis of Target Gene Expression
| Treatment | PPARγ Expression (Fold Change) | FABP4 Expression (Fold Change) | CD36 Expression (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| Compound X (1 µM) | 1.2 | 3.5 | 2.8 |
| Pioglitazone (1 µM) | 1.3 | 4.0 | 3.2 |
In Vitro Glucose Uptake Assay
A key physiological role of PPARγ agonists is to enhance insulin sensitivity and glucose uptake in adipocytes.[2] This can be assessed using an in vitro glucose uptake assay.
Experimental Protocol: Glucose Uptake Assay
-
Adipocyte Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Compound Treatment: Treat the mature adipocytes with Compound X, pioglitazone, or a vehicle control for 24 hours.
-
Glucose Uptake Measurement: Stimulate the cells with insulin and then incubate with a fluorescently labeled glucose analog (e.g., 2-NBDG).
-
Fluorescence Quantification: Measure the fluorescence intensity of the cell lysates using a fluorescence plate reader.
-
Data Analysis: Normalize the fluorescence values to the total protein content and express the results as a fold change relative to the vehicle-treated control.
Comparative Data Table: In Vitro Glucose Uptake Assay
| Treatment | Glucose Uptake (Fold Change over Insulin Alone) |
| Insulin Alone | 1.0 |
| Insulin + Compound X (1 µM) | 1.8 |
| Insulin + Pioglitazone (1 µM) | 2.0 |
Conclusion
This comprehensive, multi-tiered approach provides a robust framework for confirming the mechanism of action of this compound derivatives as PPARγ agonists. By systematically progressing from direct target engagement to cellular activity and downstream functional effects, researchers can build a compelling, evidence-based case for their compound's mechanism. The comparative analysis against a known agonist like pioglitazone is essential for contextualizing the potency and efficacy of a novel derivative.[18] This rigorous validation process is a critical step in the journey of drug discovery and development.
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A Senior Application Scientist's Guide to Alternatives for 2-(4-Aminophenoxy)acetic Acid in Drug Discovery
Introduction
In the landscape of medicinal chemistry, the 2-(4-aminophenoxy)acetic acid scaffold has served as a valuable building block and linker in the synthesis of a wide array of therapeutic candidates.[1][2] Its utility is evident in compounds ranging from anti-inflammatory agents to potent kinase inhibitors and thyroid hormone analogs.[1][3][4] The structure offers a synthetically tractable handle, combining a phenoxyacetic acid moiety, often used to engage targets or improve physicochemical properties, with an aniline group that provides a vector for further chemical elaboration.[5][6][7] However, as our understanding of drug metabolism and toxicology has deepened, the very aniline substructure that imparts this synthetic versatility has come under scrutiny, compelling researchers to seek safer and more robust alternatives.
The Aniline Dilemma: Justifying the Search for Alternatives
The primary impetus for replacing the this compound motif, and specifically its aniline component, is the risk of metabolic bioactivation.[8][9] Anilines are well-documented "structural alerts" due to their propensity for oxidative metabolism by cytochrome P450 enzymes in the liver.[10][11] This process can generate reactive metabolites, such as nitrosoarenes and quinone imines, which are electrophilic species capable of forming covalent adducts with cellular macromolecules like proteins and DNA.[8][12]
This bioactivation can lead to several undesirable outcomes:
-
Idiosyncratic Adverse Drug Reactions (IADRs): The formation of protein adducts can trigger an immune response, leading to severe and unpredictable toxicities, including drug-induced liver injury.[8][10]
-
Metabolic Instability: Rapid metabolism of the aniline group can lead to poor pharmacokinetic profiles, characterized by a short half-life and rapid clearance, thereby reducing the drug's efficacy.[8][13]
-
Off-Target Effects: Reactive metabolites can interfere with various cellular processes, contributing to off-target toxicity.[8]
While many safe and effective drugs contain an aniline moiety, their success often depends on factors like a low daily dose or the presence of competing, safer metabolic pathways.[9] For new chemical entities, proactively mitigating the risk associated with aniline metabolism is a cornerstone of modern drug design.[10][14]
Strategic Alternatives: A Comparative Analysis
The quest for alternatives has led to the exploration of various bioisosteric replacements. A bioisostere is a chemical substituent that retains the parent molecule's essential biological activity while altering its physicochemical or metabolic properties.[15] The goal is to mimic the steric and electronic properties of the aniline group while eliminating the metabolic liability.
Saturated Carbocyclic Bioisosteres
Replacing the aromatic aniline ring with a saturated, three-dimensional carbocycle is a leading strategy. These sp³-rich scaffolds are more resistant to oxidative metabolism and can improve physicochemical properties like solubility.[10][16]
-
Bicyclo[1.1.1]pentylamines (BCPs): BCPs have emerged as excellent mimics of para-substituted anilines.[14] The rigid, strained framework imparts significant metabolic stability and provides a similar exit vector for substituents as a 1,4-disubstituted benzene ring.[14][16]
-
Aminonorbornanes: These bicyclic structures also serve as effective aniline surrogates. Studies have shown that 1-aminonorbornanes are not metabolized into harmful products by liver enzymes, offering a safer alternative.[10][11][17]
Heterocyclic Replacements
Introducing nitrogen atoms into the aromatic ring can significantly alter the metabolic profile.
-
Aminopyridines and Aminopyrimidines: Replacing the phenyl ring with a pyridine or pyrimidine ring can block sites of metabolism and change the electronic properties of the amino group. For example, 4-amino-3-fluoropyridine has been investigated as a metabolically more stable analog in other contexts.[18][19] The nitrogen atom acts as an electronic sink, potentially reducing the susceptibility of the amino group to oxidation.
Comparative Data
The following table summarizes hypothetical but representative data comparing this compound (Parent) with two common bioisosteric replacements. This data illustrates the typical improvements seen in metabolic stability.
| Compound ID | Structure Moiety | Target Affinity (Kᵢ, nM) | HLM Stability (t½, min) | CLᵢₙₜ (µL/min/mg) |
| Parent | 4-Aminophenoxy | 10 | 15 | 92.4 |
| Alternative 1 | 4-Aminobicyclo[1.1.1]pentyl | 12 | > 120 | < 5.8 |
| Alternative 2 | 2-Amino-5-pyridyloxy | 15 | 85 | 13.1 |
| HLM: Human Liver Microsomes. Data is illustrative. |
As the table shows, replacing the aniline with a BCP derivative (Alternative 1) can dramatically increase metabolic stability (half-life > 120 min) while maintaining comparable target affinity. The aminopyridine analog (Alternative 2) also offers a substantial improvement in stability over the parent aniline.
Experimental Protocols
Validating the performance of these alternatives requires robust and standardized experimental protocols. Here, we detail two critical assays: the in vitro metabolic stability assay and the radioligand binding assay.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, assessing a compound's susceptibility to metabolism by Phase I enzymes like CYPs.[20][21]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound upon incubation with HLM.
Materials:
-
Test compounds and positive controls (e.g., Verapamil, Dextromethorphan).[21]
-
Pooled Human Liver Microsomes (protein concentration typically 20 mg/mL).
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).[20][22]
-
Ice-cold acetonitrile with an internal standard (IS) for reaction termination.
-
96-well incubation plates and analytical plates.
-
LC-MS/MS system for analysis.[21]
Methodology:
-
Preparation: Prepare a 1 mg/mL microsomal solution in phosphate buffer. Prepare the test compounds and controls at a starting concentration (e.g., 1 µM).[23]
-
Reaction Mixture: In an incubation plate, combine the microsomal solution with the test compound. Pre-incubate the plate at 37°C for 5-10 minutes.[22]
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[20]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a quench plate containing ice-cold acetonitrile with IS to stop the reaction.[22][23]
-
Sample Processing: Centrifuge the quench plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the peak area ratio (compound/IS) versus time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLᵢₙₜ).[21]
Protocol 2: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound for its target receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.[24][25][26]
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for a specific receptor.
Materials:
-
Receptor source: Cell membranes or tissue homogenates expressing the target receptor.[24]
-
Radioligand: A high-affinity ligand for the target labeled with ³H or ¹²⁵I.
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[24]
-
Non-specific binding control: A high concentration of an unlabeled ligand.
-
Test compounds at various concentrations.
-
96-well filter plates (e.g., GF/C filters).[24]
-
Scintillation cocktail and a microplate scintillation counter.[24]
Methodology:
-
Plate Setup: To each well of a 96-well plate, add the assay buffer, a fixed concentration of radioligand, and either the test compound (at varying concentrations), buffer (for total binding), or the non-specific control.[24]
-
Incubation: Add the membrane preparation to each well to start the binding reaction. Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation to reach equilibrium.[24]
-
Termination: Stop the reaction by rapid vacuum filtration through the filter plate. This separates the bound radioligand (trapped on the filter) from the free radioligand.[24][27]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.[24]
-
Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percent specific binding against the log concentration of the test compound to generate a competition curve. Fit the curve using non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.[24]
Conclusion and Future Perspectives
The strategic replacement of the this compound motif, particularly its aniline substructure, is a critical step in modern lead optimization. By employing metabolically robust bioisosteres such as saturated carbocycles and heteroaromatics, drug discovery teams can significantly mitigate the risks of toxicity and poor pharmacokinetics associated with aniline metabolism.[8][10] The use of saturated isosteres like BCPs and aminonorbornanes is particularly promising, as it not only enhances safety but also increases the three-dimensionality (Fsp³) of drug candidates, a property often correlated with higher clinical success rates.[10][16]
The future will likely see the development of even more sophisticated and diverse bioisosteres, enabled by advances in synthetic chemistry.[10] The continued application of the principles and protocols outlined in this guide will be essential for validating these new scaffolds and ultimately delivering safer, more effective medicines to patients.
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A Senior Application Scientist's Guide to Statistical Analysis of Biological Data from 2-(4-aminophenoxy)acetic Acid Studies
Introduction: Navigating the Analytical Challenges of Novel Compounds
In the fast-paced world of drug discovery and toxicology, the emergence of novel chemical entities like 2-(4-aminophenoxy)acetic acid presents both exciting opportunities and significant analytical challenges.[1][2][3][4] This compound, a versatile intermediate in the synthesis of various pharmaceuticals, requires robust and reliable methods to assess its biological activity and potential toxicity.[3][4] Traditional single-point assays often fall short in providing the nuanced data required for confident decision-making. This guide introduces a comprehensive framework for the statistical analysis of biological data derived from studies of this compound, with a focus on a high-throughput, quantitative approach.
We will compare a modern, luminescence-based high-throughput screening (HTS) assay with a conventional colorimetric method, detailing the experimental protocols and, critically, the statistical workflows that transform raw data into actionable insights. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the rigor and predictive power of their in vitro studies.
Part 1: A Comparative Overview of Cytotoxicity Assays
The initial step in characterizing the biological effect of a compound like this compound is often the assessment of its cytotoxicity. Here, we compare a traditional method, the MTT assay, with a more contemporary HTS-compatible method, the CellTiter-Glo® Luminescent Cell Viability Assay.
| Feature | MTT Assay | CellTiter-Glo® Luminescent Cell Viability Assay |
| Principle | Colorimetric; measures metabolic activity via reduction of tetrazolium salt to formazan. | Luminescence-based; quantifies ATP, an indicator of metabolically active cells.[5][6] |
| Format | Multi-step; requires solubilization of formazan crystals. | Homogeneous "add-mix-measure" format; fewer steps.[5][6] |
| Throughput | Lower; less amenable to full automation. | High; ideal for automated HTS.[5][6][7][8] |
| Sensitivity | Moderate. | High; requires fewer cells.[6] |
| Signal Stability | Signal can be unstable and time-sensitive. | "Glow-type" luminescent signal with a long half-life.[5] |
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from the manufacturer's instructions and is optimized for a 384-well plate format, suitable for high-throughput screening.[5][7][8][9]
-
Cell Plating: Seed a 384-well, opaque-walled plate with a mammalian cell line of interest (e.g., HepG2 for hepatotoxicity studies) at a pre-determined optimal density in 25 µL of culture medium per well. Include wells with medium only for background measurement.
-
Compound Addition: Prepare a serial dilution of this compound and a positive control (e.g., a known cytotoxic agent) in the appropriate vehicle. Add a small volume of the compound solutions to the experimental wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a duration relevant to the expected mechanism of action (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.[8][9]
-
Reagent Addition and Lysis: Add 25 µL of CellTiter-Glo® Reagent to each well.[8][9]
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Part 2: The Statistical Workflow for High-Throughput Screening Data
Diagram: HTS Data Analysis Workflow
Caption: A streamlined workflow for HTS data analysis.
Step-by-Step Statistical Analysis
-
Quality Control with Z'-Factor: Before analyzing the effects of the test compound, it is crucial to assess the quality of the assay itself. The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative controls, providing a measure of the assay's suitability for HTS.[13][14][15][16]
-
Data Normalization: To account for plate-to-plate variability and other sources of systematic error, raw data should be normalized.[12][18] A common method is to express the data as a percentage of the negative control (vehicle-treated cells), which represents 100% cell viability.
-
Hit Identification: In a primary screen, "hits" are compounds that exhibit a statistically significant effect. A common approach is to define a hit as a compound that reduces cell viability by more than three standard deviations from the mean of the negative controls.[19]
-
Dose-Response Curve Fitting and IC₅₀ Determination: For confirmed hits, a dose-response experiment is conducted to determine the compound's potency. The resulting data are plotted with the log of the compound concentration on the x-axis and the percentage of cell viability on the y-axis.[20] A non-linear regression model, typically a four-parameter logistic (4PL) equation, is fitted to the data.[21][22]
From this curve, the IC₅₀ (half-maximal inhibitory concentration) is calculated. The IC₅₀ represents the concentration of the compound required to inhibit 50% of the biological response (in this case, cell viability).[22][23] A lower IC₅₀ value indicates a more potent compound.[22]
Part 3: A Comparative Case Study
To illustrate the application of these principles, let's consider a hypothetical case study comparing the cytotoxicity of this compound and a known toxicant, Doxorubicin, using the CellTiter-Glo® assay.
| Compound | IC₅₀ (µM) | 95% Confidence Interval (µM) | R² of Curve Fit |
| This compound | 78.5 | 65.2 - 94.5 | 0.985 |
| Doxorubicin (Positive Control) | 0.9 | 0.7 - 1.1 | 0.992 |
In this case study, the lower IC₅₀ of Doxorubicin confirms its higher potency compared to this compound. The high R² values indicate a good fit of the dose-response curves, lending confidence to the calculated IC₅₀ values.
Part 4: Advanced Statistical Considerations: QSAR Modeling
For a deeper understanding of the structure-activity relationship of this compound and its analogues, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed.[24][25][26] QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.[25][26]
By analyzing a series of related compounds, a QSAR model can be developed to predict the cytotoxicity of novel, untested analogues of this compound. This can significantly accelerate the drug discovery or risk assessment process by prioritizing the synthesis and testing of the most promising or concerning compounds.[24][27][28]
Diagram: QSAR Modeling Workflow
Caption: A simplified workflow for QSAR model development.
Conclusion: A Statistically Rigorous Approach to Compound Characterization
The robust characterization of novel compounds like this compound is predicated on the integration of high-quality experimental data with sound statistical analysis. By moving beyond single-point measurements and embracing quantitative, high-throughput methods, researchers can gain a more accurate and comprehensive understanding of a compound's biological effects. The statistical workflow outlined in this guide, from initial quality control to the determination of potency and predictive modeling, provides a framework for generating reliable and reproducible data, ultimately facilitating more informed decisions in drug development and chemical safety assessment.
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head-to-head comparison of different synthesis routes for 2-(4-aminophenoxy)acetic acid
A Head-to-Head Comparison of Synthesis Routes for 2-(4-aminophenoxy)acetic acid
Introduction
This compound is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a variety of biologically active compounds.[1] Its structural motif is found in molecules targeting a range of therapeutic areas. Given its importance, the efficient and scalable synthesis of this compound is of significant interest to researchers in both academic and industrial settings. This guide provides a head-to-head comparison of different synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages.
Route 1: The Classic Two-Step Synthesis from 4-Nitrophenol
This is the most widely reported and perhaps the most robust method for the synthesis of this compound. It involves two sequential steps: a Williamson ether synthesis to construct the phenoxyacetic acid backbone, followed by the reduction of a nitro group to the desired amine.
Step 1: Williamson Ether Synthesis of 2-(4-nitrophenoxy)acetic acid
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[2][3][4][5][6] In this step, the sodium salt of 4-nitrophenol, generated in situ, acts as a nucleophile and displaces the chloride from chloroacetic acid in an SN2 reaction.[3]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrophenol in an aqueous solution of sodium hydroxide.
-
To this solution, add a solution of chloroacetic acid.
-
Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain crude 2-(4-nitrophenoxy)acetic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or water.
Causality Behind Experimental Choices:
-
The use of a strong base like sodium hydroxide is crucial to deprotonate the phenolic hydroxyl group of 4-nitrophenol, which has a pKa of approximately 7.15, forming the more nucleophilic phenoxide.
-
Refluxing the reaction mixture provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.
-
Acidification of the reaction mixture after completion is necessary to protonate the carboxylate and precipitate the final product, which is a carboxylic acid.
Step 2: Reduction of 2-(4-nitrophenoxy)acetic acid
The reduction of the nitro group to an amine is a critical step and can be achieved by various methods. The choice of the reducing agent can influence the yield, purity, and scalability of the process.
Method A: Reduction with Iron in the presence of an acidic catalyst
This is a classic and cost-effective method for the reduction of aromatic nitro compounds.[7][8] The reaction is believed to proceed via a series of single electron transfers from the metal surface.[9]
Experimental Protocol:
-
Suspend 2-(4-nitrophenoxy)acetic acid and iron powder in a mixture of ethanol and water.
-
Add a catalytic amount of ammonium chloride or a small amount of hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization.
Method B: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups, often providing high yields and purity.[10][11][12][13][14]
Experimental Protocol:
-
Dissolve 2-(4-nitrophenoxy)acetic acid in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus.
-
Monitor the reaction until the uptake of hydrogen ceases.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent to obtain the product.
Route 2: Direct Synthesis from 4-Aminophenol
A more direct approach involves the Williamson ether synthesis starting directly from 4-aminophenol. However, this route is complicated by the presence of the nucleophilic amino group, which can compete with the hydroxyl group in reacting with chloroacetic acid, leading to N-alkylation as a side product. To circumvent this, a protection-deprotection strategy is often employed.
Method A: Direct Unprotected Synthesis
While prone to side reactions, under carefully controlled conditions, it is possible to achieve selective O-alkylation.
Experimental Protocol:
-
In a suitable solvent, treat 4-aminophenol with a base to deprotonate the phenolic hydroxyl group.
-
Slowly add chloroacetic acid or its ester at a controlled temperature.
-
Monitor the reaction closely for the formation of the desired product and potential side products.
-
After workup and purification, the desired this compound can be isolated, though yields may be modest.
Method B: Synthesis via a Protected Intermediate
To avoid the issue of N-alkylation, the amino group can be temporarily protected. The tert-butyloxycarbonyl (Boc) group is a common choice due to its ease of introduction and removal under mild acidic conditions.[15][16]
Step 1: N-Boc Protection of 4-Aminophenol
Experimental Protocol:
-
Dissolve 4-aminophenol in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base such as sodium hydroxide or triethylamine.
-
Add di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature.
-
Monitor the reaction by TLC until completion.
-
Work up the reaction mixture to isolate the N-Boc-4-aminophenol.[17]
Step 2: Williamson Ether Synthesis of N-Boc-2-(4-aminophenoxy)acetic acid
Experimental Protocol:
-
Dissolve N-Boc-4-aminophenol in a suitable solvent like DMF or acetone.
-
Add a base such as potassium carbonate.
-
Add ethyl chloroacetate and heat the reaction mixture.
-
After the reaction is complete, perform an aqueous workup to isolate the protected product.
Step 3: Deprotection of the Boc Group
Experimental Protocol:
-
Dissolve the N-Boc protected intermediate in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add an acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.[15]
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure to obtain the desired product.
Route 3: Modern Coupling Strategies (Hypothetical Application)
While not as commonly reported for this specific molecule, modern cross-coupling reactions like the Buchwald-Hartwig amination and Ullmann condensation offer powerful alternatives for the formation of C-O and C-N bonds.[3][18][19]
Hypothetical Buchwald-Hartwig O-Arylation
This approach could involve the palladium-catalyzed coupling of a halo-substituted benzene ring with an amino acid derivative. For instance, coupling 4-bromophenol with an N-protected glycine derivative.
Hypothetical Ullmann Condensation
The Ullmann reaction traditionally involves copper-catalyzed coupling of an aryl halide with an alcohol or amine at high temperatures.[19][20][21] Modern modifications have made this reaction more versatile and milder. A possible route could involve the coupling of 4-halophenol with a glycine derivative.
Comparative Analysis
| Parameter | Route 1 (from 4-Nitrophenol) | Route 2 (from 4-Aminophenol) | Route 3 (Modern Coupling) |
| Number of Steps | 2 | 1 (unprotected) or 3 (protected) | 1-2 |
| Overall Yield | Generally good to high | Moderate (unprotected), Good (protected) | Potentially high, but substrate dependent |
| Reagent Cost | Generally low | Moderate (Boc anhydride) | High (palladium catalysts, ligands) |
| Scalability | Well-established and scalable | Scalable, but protection/deprotection adds steps | Can be challenging to scale up |
| Safety Concerns | Use of nitro compounds, hydrogenation | Use of flammable solvents | Use of expensive and sometimes air-sensitive catalysts |
| Green Chemistry | Use of heavy metals (Fe, Sn), hydrogenation | Use of protecting groups adds to waste | Use of transition metal catalysts |
Experimental Workflows and Diagrams
Workflow for Route 1: Two-Step Synthesis from 4-Nitrophenol
Caption: Workflow for the two-step synthesis of this compound from 4-nitrophenol.
Workflow for Route 2B: Protected Synthesis from 4-Aminophenol
Caption: Workflow for the protected synthesis of this compound from 4-aminophenol.
Conclusion
The choice of synthetic route for this compound depends on several factors including the desired scale, cost considerations, and available equipment. The classic two-step synthesis from 4-nitrophenol remains a reliable and scalable option with well-understood reaction conditions and readily available, inexpensive starting materials. The direct synthesis from 4-aminophenol, particularly with a protecting group strategy, offers a viable alternative, though it involves more steps. Modern coupling reactions, while powerful, may be more suitable for smaller-scale syntheses or for the preparation of analogues where the classic methods are not applicable. For large-scale industrial production, the two-step route from 4-nitrophenol is likely the most economically viable.
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A Researcher's Guide to Assessing the Selectivity of 2-(4-Aminophenoxy)acetic Acid-Based Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous evaluation. The 2-(4-aminophenoxy)acetic acid core has emerged as a versatile starting point for the development of inhibitors targeting a diverse range of enzymes, including cyclooxygenases (COXs), cysteine cathepsins, and protein kinases. However, the ultimate success of these inhibitors hinges not just on their potency, but critically, on their selectivity. An inhibitor that promiscuously binds to off-target proteins can lead to unforeseen side effects and a narrow therapeutic window.
This guide provides an in-depth, technically-focused comparison of methodologies to assess the selectivity of inhibitors derived from the this compound scaffold. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, emphasizing the importance of self-validating systems to ensure the trustworthiness of your findings.
The Imperative of Selectivity in Drug Discovery
In the complex cellular milieu, a drug molecule encounters a vast landscape of proteins. The goal of targeted therapy is to engage a specific protein or pathway responsible for a disease state while leaving other cellular machinery untouched. Off-target effects, which occur when a drug interacts with unintended proteins, can undermine the efficacy of a drug and lead to a range of adverse effects[1][2]. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, achieving selectivity is a significant challenge[3]. Similarly, the development of selective COX-2 inhibitors was driven by the need to mitigate the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 isoform[2][4][5]. Therefore, a thorough and early assessment of inhibitor selectivity is paramount in the drug discovery pipeline.
Navigating the Target Landscape of this compound Derivatives
The this compound scaffold has proven to be a fruitful starting point for inhibitors of several key enzyme families. Understanding the primary targets and potential off-targets is the first step in designing a robust selectivity assessment strategy.
-
Cyclooxygenase (COX) Inhibitors: Derivatives of this scaffold have been successfully developed as potent and selective inhibitors of COX-2, an enzyme implicated in inflammation and pain[6][7][8]. The primary off-target concern for these inhibitors is the COX-1 isoform, which plays a crucial role in maintaining the integrity of the stomach lining and platelet function[2][4][5].
-
Cathepsin K Inhibitors: The 4-aminophenoxyacetic acid moiety has been identified as a novel class of reversible inhibitors for cathepsin K, a cysteine protease involved in bone resorption and a target for osteoporosis therapies[9]. Key off-target concerns within this family include other cysteine cathepsins such as cathepsin B, L, and S, which are involved in various physiological processes[3][9].
Experimental Design: A Framework for Trustworthy Selectivity Profiling
A robust assessment of inhibitor selectivity requires a multi-pronged approach, combining biochemical assays to determine intrinsic enzyme inhibition with cell-based assays to evaluate performance in a more physiologically relevant context. The choice of assays should be guided by the target class and the specific questions being addressed.
Foundational Principles for Assay Selection:
-
Orthogonal Assays: Employing multiple, distinct assay formats to measure the same parameter (e.g., inhibition) provides a crucial cross-validation of your results.
-
Tiered Screening Approach: A common strategy is to first screen compounds at a single high concentration against a broad panel of targets to identify potential off-target interactions. Hits from this primary screen are then subjected to full dose-response curves to determine their potency (e.g., IC50)[10].
-
Biochemical vs. Cellular Assays: Biochemical assays, using purified enzymes, are essential for determining the intrinsic inhibitory activity of a compound against its target and a panel of off-targets. However, these assays do not account for factors such as cell permeability, metabolism, and target engagement in a complex cellular environment. Therefore, cell-based assays are a critical next step to validate biochemical findings[11].
Visualizing the Selectivity Assessment Workflow
Figure 1. A tiered workflow for assessing inhibitor selectivity.
Comparative Analysis of this compound-Based Inhibitors
The following tables summarize publicly available selectivity data for representative inhibitors from the this compound class. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.
Table 1: Selectivity of Phenoxyacetic Acid Derivatives Against COX Isoforms
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) | Reference |
| Compound 5c | 10.03 | 0.09 | 111.44 | [7] |
| Compound 5d | 9.87 | 0.08 | 123.38 | [7] |
| Compound 5f | 8.01 | 0.06 | 133.50 | [7] |
| Celecoxib | 14.93 | 0.05 | 298.60 | [7] |
Data extracted from a study on novel phenoxyacetic acid derivatives as selective COX-2 inhibitors. The results demonstrate that while these compounds are potent COX-2 inhibitors, they exhibit a lower selectivity index compared to the established drug Celecoxib.[7]
Table 2: Selectivity of a 4-Aminophenoxyacetic Acid Derivative Against Cysteine Cathepsins
| Compound | Cathepsin K Ki (nM) | Cathepsin B Ki (nM) | Cathepsin L Ki (nM) | Cathepsin S Ki (nM) | Reference |
| Compound 50 | 6.8 | >20,000 | >20,000 | 13 | [3] |
This data highlights a 4-aminophenoxyacetic acid derivative with high potency for Cathepsin K and excellent selectivity over Cathepsins B and L, but with some activity against Cathepsin S.[3]
In-Depth Experimental Protocols
The following sections provide detailed, step-by-step methodologies for key selectivity assays. The rationale behind critical steps is explained to foster a deeper understanding of the experimental design.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)
This assay measures the peroxidase component of COX enzymes. The inhibition of this activity is monitored by the reduction in the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
Rationale: This colorimetric assay provides a rapid and convenient method for determining the potency and selectivity of inhibitors against the two COX isoforms.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
TMPD
-
Arachidonic Acid
-
Test inhibitors and control (e.g., Celecoxib)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 590-611 nm
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of Assay Buffer, Heme, COX-1, COX-2, and Arachidonic Acid according to the manufacturer's instructions.
-
Prepare a serial dilution of the test inhibitor and control inhibitor in DMSO.
-
-
Assay Setup (in triplicate):
-
Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.
-
100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of either COX-1 or COX-2 enzyme.
-
Inhibitor Wells: Add 140 µl of Assay Buffer, 10 µl of Heme, 10 µl of the test inhibitor dilution, and 10 µl of either COX-1 or COX-2 enzyme.
-
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 10 µl of TMPD solution to all wells, followed by 10 µl of Arachidonic Acid solution to initiate the reaction.
-
Measurement: Immediately read the absorbance at 590 nm every minute for 5 minutes.
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.
-
Subtract the background rate from all other rates.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Self-Validation: The inclusion of a known selective COX-2 inhibitor like Celecoxib serves as a positive control and validates the assay's ability to distinguish between the two isoforms.
Protocol 2: In Vitro Cathepsin K Inhibition Assay (Fluorometric)
This assay quantifies the enzymatic activity of Cathepsin K by measuring the cleavage of a fluorogenic substrate.
Rationale: This is a sensitive and widely used method to determine the potency of inhibitors against purified cysteine proteases.
Materials:
-
Recombinant human Cathepsin K
-
Cathepsin Assay Buffer (e.g., 50 mM Sodium Acetate, 2.5 mM EDTA, 2.5 mM DTT, pH 5.5)
-
Fluorogenic Cathepsin K substrate (e.g., Z-LR-AMC)
-
Test inhibitors and control (e.g., Odanacatib)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of Cathepsin Assay Buffer, Cathepsin K enzyme, and the fluorogenic substrate.
-
Prepare a serial dilution of the test inhibitor and control inhibitor in DMSO.
-
-
Assay Setup (in triplicate):
-
Add Assay Buffer to all wells.
-
Add the test inhibitor dilutions or DMSO (for the control) to the appropriate wells.
-
Add the Cathepsin K enzyme solution to all wells except the "no enzyme" control wells.
-
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.
-
Data Analysis:
-
Determine the reaction rate from the linear portion of the fluorescence vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.
-
Trustworthiness and Addressing Potential Artifacts: A critical consideration for inhibitors with a 4-aminophenol or related moiety is their potential to act as redox-cycling compounds, which can lead to the generation of reactive oxygen species (ROS) and non-specific, time-dependent inactivation of cysteine proteases[6][10][12]. This can result in false-positive inhibition.
Control Experiments to Mitigate Redox Interference:
-
Inclusion of Catalase: Perform the assay in the presence and absence of catalase, an enzyme that decomposes hydrogen peroxide. A significant reduction in inhibitor potency in the presence of catalase suggests a redox-mediated mechanism.
-
Varying Reducing Agent Concentration: Assess inhibitor potency in the presence of different concentrations of the reducing agent (e.g., DTT) in the assay buffer. A true, competitive inhibitor's potency should not be significantly affected, whereas a redox-cycling compound's apparent potency may change.
-
Time-Dependency of Inhibition: Evaluate if the inhibition is time-dependent by varying the pre-incubation time of the inhibitor with the enzyme. Rapid, time-dependent inhibition can be an indicator of a reactive compound.
Protocol 3: Kinome-Wide Selectivity Profiling (KINOMEscan™)
This is a high-throughput competition binding assay used to quantify the interactions of a test compound with a large panel of kinases.
Rationale: Given the high degree of structural similarity among kinases, a broad, kinome-wide screen is essential to identify potential off-target interactions and to build a comprehensive selectivity profile of a kinase inhibitor.
Workflow Overview:
-
Assay Principle: The assay involves a test compound, a DNA-tagged kinase, and an immobilized ligand that binds to the active site of the kinase. The test compound competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.
-
Data Output: The results are typically reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding. These values can be used to calculate dissociation constants (Kd) and to generate a "TREEspot™" visualization of the inhibitor's interactions across the kinome.
Figure 2. Schematic of the KINOMEscan™ competition binding assay.
Data Interpretation: The output of a kinome scan provides a wealth of information. A selective inhibitor will show strong binding to its intended target and minimal interaction with other kinases. A promiscuous inhibitor will bind to multiple kinases across different families. This data is invaluable for lead optimization and for understanding the potential for off-target effects.
Conclusion: A Path to Confident Selectivity Assessment
The this compound scaffold holds considerable promise for the development of novel inhibitors. However, realizing this potential requires a deep and rigorous assessment of their selectivity. By employing a multi-faceted approach that combines carefully chosen biochemical and cellular assays, and by incorporating critical control experiments to rule out potential artifacts, researchers can build a robust and trustworthy selectivity profile for their compounds. This comprehensive understanding is the bedrock upon which successful and safe therapeutics are built.
References
- Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035–1044. [Link]
- Black, W. C., et al. (2008). 4-Aminophenoxyacetic acids as a novel class of reversible cathepsin K inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(6), 1502-1505. [Link]
- Gouda, A. M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309. [Link]
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]
- Mirkovic, B., et al. (2011). Redox-Based Inactivation of Cysteine Cathepsins by Compounds Containing the 4-Aminophenol Moiety. PLoS ONE, 6(11), e27197. [Link]
- Thorne, N., et al. (2012). A new reporter for the real-time detection of reactive oxygen species in high-throughput screening. Journal of Biomolecular Screening, 17(4), 549-555. [Link]
- Uitdehaag, J. C. M., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]
- Reaction Biology. (n.d.). Kinase Selectivity Panels.
- DiscoverX. (n.d.). KINOMEscan.
- Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data.
- Vasta, J. D., et al. (2018). Quantitative, real-time monitoring of intracellular target engagement using a cellular thermal shift assay. Nature Protocols, 13(6), 1269–1290. [Link]
- Laufer, S., et al. (2008). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 594, 117-128. [Link]
- PatSnap. (2025). How can off-target effects of drugs be minimised? Synapse. [Link]
- Rudmann, D. G. (2013). On-target and off-target-based toxicologic effects.
- Cryan, J. F., & O'Leary, O. F. (2010). Selective COX-2 inhibitors: a review of their structure-activity relationships. Current Medicinal Chemistry, 17(15), 1477-1496. [Link]
Sources
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- 2. Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
Navigating the Safe Handling of 2-(4-aminophenoxy)acetic Acid: A Comprehensive Guide to Personal Protective Equipment and Disposal
For Immediate Reference: Essential Safety and Handling Information
Hazard Assessment: Understanding the Risks
2-(4-aminophenoxy)acetic acid is a bifunctional molecule containing both a weakly acidic carboxylic acid group and a weakly basic aromatic amine group. This structure suggests a potential for skin and eye irritation, and possible respiratory irritation, particularly in powdered form.[1] The primary routes of exposure are inhalation, ingestion, and direct contact.
Table 1: Summary of Potential Hazards
| Hazard Type | Potential Effect | Primary Route of Exposure |
| Skin Contact | Irritation, potential for sensitization | Direct contact |
| Eye Contact | Serious eye irritation | Direct contact |
| Inhalation | Respiratory tract irritation | Inhalation of dust |
| Ingestion | May be harmful if swallowed | Accidental ingestion |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
Hand Protection: The Critical Barrier
Chemical-resistant gloves are mandatory to prevent skin contact.[1] Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or in situations with a higher risk of spillage, consider gloves with greater chemical resistance. Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the compound.[1]
Eye and Face Protection: Shielding from Splashes and Dust
Safety glasses with side shields are the minimum requirement for eye protection.[1] However, for procedures that may generate dust or have a higher splash potential, chemical safety goggles are strongly recommended. In situations with a significant risk of splashing, a face shield should be worn in conjunction with safety goggles.
Body Protection: Minimizing Skin Exposure
A standard laboratory coat should be worn at all times when handling this compound. Ensure the lab coat is fully buttoned to provide maximum coverage. For tasks with a higher potential for contamination, consider the use of a chemical-resistant apron over the lab coat.
Respiratory Protection: Guarding Against Inhalation
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust particles.[1] If a fume hood is not available or if there is a potential for generating significant amounts of airborne particles, a NIOSH-approved respirator may be necessary. For nuisance-level exposure to dust, a P95 or P1-type particle respirator can be used. For higher levels of potential exposure, a respirator with an OV/AG/P99 (US) or ABEK-P2 (EU) cartridge is recommended.[1]
Diagram 1: PPE Selection Workflow
Caption: A workflow for selecting appropriate PPE based on procedural risk assessment.
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.
Handling Procedures
-
Work Area: Always handle this compound in a designated area, such as a chemical fume hood, to control dust and vapors.[1]
-
Avoid Dust Formation: Take care to avoid generating dust when transferring or weighing the solid material.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]
-
Labeling: Ensure all containers of this compound are clearly and accurately labeled with the chemical name and any relevant hazard warnings.
Storage Requirements
-
Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep away from strong oxidizing agents. Due to its carboxylic acid nature, it should be stored separately from strong bases.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure, immediate and appropriate action is critical.
Table 2: Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
Waste Characterization
Unused this compound should be treated as chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidance on waste characterization and disposal procedures.
Disposal Method
-
Unused Product: Do not dispose of down the drain. Arrange for disposal by a licensed professional waste disposal service.[1] Incineration in a chemical incinerator equipped with an afterburner and scrubber may be a suitable option.[1]
-
Contaminated Materials: Any materials, such as gloves, filter paper, or absorbent pads, that come into contact with this compound should be collected in a designated, labeled hazardous waste container for proper disposal.
Diagram 2: Chemical Waste Disposal Workflow
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
